Daphnoretin

Catalog No.
S525012
CAS No.
2034-69-7
M.F
C19H12O7
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnoretin

CAS Number

2034-69-7

Product Name

Daphnoretin

IUPAC Name

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3

InChI Key

JRHMMVBOTXEHGJ-UHFFFAOYSA-N

SMILES

O=C1OC2=C(C=C1)C=CC(OC3=CC4=C(OC3=O)C=C(C(OC)=C4)O)=C2

solubility

Soluble in DMSO

Synonyms

7-hydroxy-6-methoxy-3,7'-dicoumaryl ether, coumarin, 7-hydroxy-6-methoxy-3,7'-oxydi-, daphnoretin

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O

The exact mass of the compound Daphnoretin is 352.0583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Daphnoretin isolation and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction and Purification Methods

Different extraction and purification techniques for daphnoretin offer varying advantages. The table below compares the core technical aspects of several methods:

Method Principle Key Steps & Solvents Key Parameters/Outcomes

| Cellulase-Assisted Extraction [1] | Enzymatic hydrolysis of plant cell walls to improve release efficiency. | 1. Plant material soaked in water. 2. Cellulase solution added. 3. Extracted with methanol. 4. Concentrated and extracted with ethyl acetate. 5. Silica gel column purification. | - Cellulase concentration: 5-30 mg/mL

  • Soaking time: 1-3 hours
  • Improves extraction yield | | Ethanol Reflux & Silica Gel Chromatography [2] [3] | Conventional solvent extraction followed by liquid-solid adsorption chromatography. | 1. Dried roots refluxed with 95% Ethanol.
  • Ethanol extract partitioned between H₂O and EtOAc.
  • EtOAc fraction purified via silica gel column with gradient elution (EtOAc in n-hexane).
  • Further purified with methanol reflux. | - Reported purity: Up to 98.12% [2]
  • A classic, widely used preparatory method | | High-Speed Counter-Current Chromatography (HSCCC) [4] | Liquid-liquid partition chromatography, separating substances by differential partitioning between two immiscible solvents. | 1. Plant material extracted with 50%-90% methanol (ultrasound-assisted).
  • Extract concentrated and extracted with Ethyl Acetate.
  • Separation using HSCCC instrument.
  • Fractions monitored by UV detector. | - High purity product
  • Continuous production capability
  • Large preparation quantity |

Verification of Identity and Purity

After purification, confirming the identity and purity of this compound is crucial. The following workflow and analytical techniques are commonly used.

G Start Purified Compound Step1 High-Performance Liquid Chromatography (HPLC) Start->Step1 Step2 Mass Spectrometry (MS) Step1->Step2 Purity >98% HPLC_Details Mobile Phase: Methanol/Water Column: C18 Reverse-Phase Detection: UV 224 nm or 345 nm Step1->HPLC_Details Step3 Nuclear Magnetic Resonance (NMR) Spectroscopy Step2->Step3 MW 352.3 confirmed MS_Details Quasi-molecular ion [M-H]⁻ m/z 351 Fragments: m/z 336 (loss of CH₃) Step2->MS_Details End Verified this compound Step3->End Structure confirmed NMR_Details ¹H-NMR and ¹³C-NMR in DMSO-d₆ Step3->NMR_Details

Figure 1: A typical workflow for verifying the identity and purity of isolated this compound, combining chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for purity testing. One method uses a C18 reverse-phase column with a mobile phase of methanol-deionized water (58:42, v/v) at a flow rate of 1.0 ml/min, and detection at 224 nm [2]. Another method for plasma analysis uses a similar column with methanol-10 mM NaH₂PO₄ (pH 3.0, 55:45, v/v) and detection at 345 nm [5].
  • Mass Spectrometry (MS): Used to confirm molecular weight. The electrospray ionization (ESI) mass spectrum of this compound shows a base peak at m/z 351 for the [M-H]⁻ ion. Tandem MS/MS fragments this ion, yielding key fragments at m/z 336 (loss of a methyl group) and m/z 191 [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural confirmation. Both ¹H-NMR and ¹³C-NMR spectra (e.g., in DMSO-d₆) are characterized to verify the structure [2].

Bioactivity and Pharmacological Applications

This compound exhibits promising pharmacological activities, with recent research focusing on overcoming its pharmacokinetic limitations.

  • Reported Bioactivities: this compound is a protein kinase C (PKC) activator [6] [7]. It demonstrates antitumor properties, inhibiting proliferation and inducing apoptosis in various cancer cell lines, including glioblastoma (GBM) and hepatocellular carcinoma (HCC), often by modulating the PI3K/AKT signaling pathway [8] [2].
  • Pharmacokinetic Challenge and a Modern Solution: A key challenge for its therapeutic application is its poor aqueous solubility and low oral bioavailability (about 0.15%) [5] [2]. To address this, researchers have developed a double-targeted nano-preparation (GPP/PP-DAP) using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) to improve liver-targeted delivery. This system significantly enhanced the therapeutic efficacy against hepatocellular carcinoma in both in vitro and in vivo models [2].

Key Takeaways for Researchers

For your research and development work, here are the core points to consider:

  • Extraction Choice: HSCCC [4] is excellent for obtaining high-purity product with scalability, while enzymatic methods [1] can improve yield from raw material.
  • Critical Verification: Always use a combination of HPLC, MS, and NMR to conclusively verify the identity and purity of your final product [2] [3].
  • Solubility Consideration: Be aware of this compound's inherent poor solubility (~ 2.08 mg/mL in a standard DMSO/PEG300/Tween-80/Saline suspension for in vivo studies) [7] and low oral bioavailability [5]. Nano-formulations present a promising strategy to overcome this for therapeutic applications [2].

References

NMR Spectral Data for Daphnoretin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR data for daphnoretin.

Nucleus Data Type Solvent Key Reported Chemical Shifts (δ, ppm) Source
( ^{13}\text{C} ) Predicted D₂O 18 spectra predicted (25-226 MHz) [1]
( ^{1}\text{H} ) Predicted D₂O 18 spectra predicted (100-900 MHz) [1]
Related Compound Experimental (for Edgeworic Acid) Not specified ( ^1\text{H} ) NMR: 8.01 (d, J=9.2 Hz, H-4), 6.25 (d, J=9.2 Hz, H-3); ( ^{13}\text{C} ) NMR: 160.2 (C-2), 145.1 (C-4), 112.1 (C-3) [2]

The NP-MRD database holds predicted NMR spectra for this compound in D₂O, which can be a useful initial reference [1]. A 2014 study on Edgeworthia chrysantha provides a detailed example of the methodology used to characterize a related dicoumarin compound, edgeworic acid, using 1D and 2D NMR techniques including ( ^1\text{H} )-( ^1\text{H} ) COSY, HSQC, and HMBC [2].

Experimental Workflow for Structure Elucidation

The following diagram outlines the general experimental workflow for the isolation and structural elucidation of coumarins, as demonstrated in the research:

G Start Plant Material Extraction A Fractionation and Isolation (Column Chromatography, MPLC, HPLC) Start->A B Obtain Pure Compound A->B C Structure Elucidation B->C D 1D NMR Analysis (¹H, ¹³C, DEPT) C->D E 2D NMR Analysis (COSY, HSQC, HMBC) C->E F Mass Spectrometry (MS) Determine Molecular Formula C->F G UV and IR Spectroscopy C->G End Confirmed Structure D->End E->End F->End G->End

Workflow for the isolation and identification of coumarins from plant material.

Recommended Path for Researchers

  • Consult Specialized Databases: For definitive experimental NMR data, query specialized natural product and spectral databases that may not be fully indexed in general web searches.
  • Validate with Prediction Tools: The predicted NMR spectra from NP-MRD can serve as a benchmark for comparing with your own experimental results [1].
  • Leverage Published Methodologies: The detailed protocols from studies on related compounds provide a validated blueprint for your experimental design, particularly in the application of 2D-NMR techniques for confirming complex structures [2] [3].

References

Daphnoretin traditional medicinal uses

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Daphnetin

Daphnetin demonstrates a wide range of pharmacological activities through various molecular mechanisms. The table below summarizes its key bioactivities and underlying actions.

Pharmacological Activity Molecular Mechanisms & Targets Research Models (Examples)
Anti-inflammatory [1] [2] [3] Inhibits NF-κB pathway; suppresses NLRP3 inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. In vivo models of rheumatoid arthritis, sepsis-induced lung injury, and systemic lupus erythematosus (SLE) in mice [1].
Anti-cancer [1] [4] [2] Induces apoptosis (increases Bax/p53, decreases Bcl-2); inhibits NF-κB pathway; suppresses epithelial-mesenchymal transition (EMT) [1] [4] [2]. In vitro studies on hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells; in vivo models of breast and hepatocellular carcinoma [1] [4].
Antioxidant [5] [2] [3] Activates Keap1-Nrf2/ARE signaling pathway; upregulates antioxidant enzymes (HO-1, SOD, NQO1) [3]. In vitro models of oxidative stress in RAW 264.7 and HepG2 cells; in vivo models of drug-induced hepatotoxicity [1] [3].
Neuroprotective [1] [2] [6] Reduces TLR-4/NF-ĸβ mediated inflammation; inhibits JAK/STAT phosphorylation; enhances Nrf-2 and HSP-70 expression [2] [6]. In vivo models of Alzheimer's disease, multiple sclerosis (EAE), and stress-induced cognitive deficits in mice [1] [2].
Hepatoprotective [1] [2] Activates Nrf2 pathway; suppresses ASK1/JNK and P53 protein pathways [1] [2]. In vivo models of acute liver failure (ALF) induced by LPS/GalN or acetaminophen (APAP) in mice [1].

Molecular Mechanisms and Signaling Pathways

Daphnetin exerts its effects through modulation of several critical cellular signaling pathways. The following diagrams illustrate two key mechanisms: the Nrf2-mediated antioxidant pathway and a multi-target approach for anti-cancer and anti-angiogenesis effects.

1. Nrf2-Mediated Antioxidant Pathway This pathway depicts how daphnetin activates cellular defense mechanisms against oxidative stress.

G Daphnetin Daphnetin Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Daphnetin->Keap1_Nrf2  Activates Nrf2_Transloc Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_Transloc Nrf2 Released ARE Antioxidant Response Element (ARE) Nrf2_Transloc->ARE Binds AntioxidantGenes Expression of Antioxidant Genes (HO-1, NQO1, GCLC, GCLM) ARE->AntioxidantGenes Activates Cytoprotection Cytoprotection Reduced Oxidative Stress & Mitochondrial Protection AntioxidantGenes->Cytoprotection Leads to OxidativeStress Oxidative Stress (e.g., t-BHP) OxidativeStress->Keap1_Nrf2  Disrupts

Daphnetin activates the Nrf2 pathway, leading to expression of cytoprotective antioxidant genes. [3]

2. Multi-Target Signaling in Cancer and Inflammation This diagram shows key signaling pathways modulated by daphnetin in cancer and inflammatory processes.

G Daphnetin Daphnetin NFkB Inhibition of NF-κB Pathway Daphnetin->NFkB Inhibits Inflammasome Suppression of NLRP3 Inflammasome Daphnetin->Inflammasome Inhibits PI3K_Akt Modulation of PI3K/Akt Pathway Daphnetin->PI3K_Akt Modulates Src_FAK Inhibition of Src/FAK/ERK Pathway Daphnetin->Src_FAK Inhibits Outcome1 ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Outcome1 Leads to Inflammasome->Outcome1 Leads to Outcome3 Induction of Apoptosis (Bax↑, Bcl-2↓) PI3K_Akt->Outcome3 Contributes to Outcome2 Anti-angiogenesis Src_FAK->Outcome2 Leads to

Daphnetin inhibits multiple signaling pathways to exert anti-cancer and anti-inflammatory effects. [1] [2] [6]

Advanced Delivery Systems and Experimental Protocols

A significant challenge in developing daphnetin as a therapeutic is its poor water solubility and rapid clearance from the bloodstream, leading to low bioavailability and a short plasma half-life (approximately 3.5 hours) [4]. To overcome this, researchers have developed nano-preparation strategies.

Nanoparticle Delivery System for Hepatocellular Carcinoma (HCC)

  • Objective: To design a liver-targeted nano-delivery system for daphnetin to enhance its therapeutic efficacy against liver cancer [4].
  • Carrier System: Use of Glycyrrhetinic acid-PEG-PLA/PEG-PLA (GPP/PP) copolymers. Glycyrrhetinic acid (GA) acts as a targeting ligand because GA receptors are overexpressed (1.5-5 fold) on liver tumor cells compared to normal tissue [4].
  • Preparation Method: The thin-film hydration method.
    • Dissolution: PEG-PLA copolymers and daphnetin are dissolved in an organic solvent.
    • Film Formation: The organic solvent is evaporated using a rotary evaporator at 45°C to form a thin polymer-drug film.
    • Hydration: Deionized water is added to hydrate the film under atmospheric pressure, forming drug-loaded nanomicelles.
    • Optimization: The preparation process is optimized using univariate analysis and response surface methodology [4].
  • Key Findings: The resulting GPP/PP-DAP nanomicelles showed:
    • Enhanced Cytotoxicity: Lower IC₅₀ against HepG2 cells compared to free daphnetin.
    • Active Liver Targeting: Efficiently delivered daphnetin to orthotopic liver tumors in animal models.
    • Superior Tumor Inhibition: Demonstrated excellent tumor suppression both in vitro and in vivo [4].

The overall experimental workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing, is summarized below.

G Step1 1. Compound Isolation & Purification Step2 2. Nano-Preparation (if applicable) Thin-Film Hydration Method Step1->Step2 Step3 3. In Vitro Cytotoxicity Assays (e.g., MTT, CCK-8) Step2->Step3 Step4 4. Cellular Uptake Studies (e.g., Fluorescence Imaging) Step3->Step4 Step5 5. Molecular Mechanism Analysis (Western Blot, ELISA, PCR) Step4->Step5 Step6 6. In Vivo Animal Studies (Disease models, Efficacy, Targeting) Step5->Step6

General workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing. [4]

Conclusion for Research and Development

Future work should focus on further elucidating its effects on other signaling pathways, conducting more comprehensive pre-clinical toxicology studies, and exploring its potential in treating other disease areas.

References

Daphnoretin botanical origin Thymelaeaceae family

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Origin and Chemical Profile

Daphnoretin (Molecular Formula: C19H12O7, Average Mass: 352.298 g·mol⁻¹ [1] [2]) is found in several genera of the Thymelaeaceae family. The table below summarizes its primary botanical sources:

Botanical Source Plant Part(s) with this compound Traditional/Folk Uses
Wikstroemia indica (L.) C.A. Mey. [3] [1] [4] Stems, roots Treatment of arthritis, bronchitis, cancer, and syphilis.
Daphne gnidium [5] [6] Leaves, stems Hair care, treatment of skin diseases, and as an abortifacient.
Stellera chamaejasme [1] Information not specified in sources Information not specified in sources.

The Thymelaeaceae family is a cosmopolitan family of flowering plants comprising about 50 genera and 500 species, including many trees and shrubs [5] [7]. Many species in this family are known to be poisonous to mammals due to the presence of compounds like daphnane esters and coumarins [8] [7].

Summary of Key Pharmacological Activities

Recent scientific investigations have validated and expanded on the traditional uses of this compound's source plants. The following table summarizes its core bioactivities and potential therapeutic applications:

Pharmacological Activity Observed Effects / Potential Therapeutic Application Key Findings (In vitro/In vivo)

| Antitumor / Antiproliferative [3] [4] | Chronic Myeloid Leukemia (CML), Hepatocellular Carcinoma (HCC), others. | - Induces megakaryocytic differentiation in K562 and HEL leukemia cells [3].

  • Induces apoptosis in HCC cells; nano-formulations developed to improve efficacy [4]. | | Anti-inflammatory & Neuroprotective [9] | Spinal Cord Injury (SCI), Neuropathic Pain. | - Inhibits NF-κB pathway activation [9].
  • Reduces pro-inflammatory cytokines (TNF-α, IL-1β) [9].
  • Improves motor function in SCI mouse models [9]. | | Antiviral [3] [10] | Hepatitis B Virus (HBV). | Suppresses hepatitis B virus expression in human hepatoma cells, potentially via protein kinase C (PKC) activation [3] [10]. | | Immunomodulatory [3] | Modulation of Dendritic Cells. | Modulates dendritic cell development toward atypical maturation with impaired allostimulatory functions [3]. |

Molecular Mechanisms of Action

This compound exerts its effects through multiple molecular pathways. The diagram below synthesizes its key mechanisms as identified in the search results, particularly its anti-inflammatory and antitumor activities.

G DAP This compound PKC Protein Kinase C (PKC) Activation DAP->PKC  Activates NFkB_Inactive Inactive NF-κB (p65/p50 + IκB) DAP->NFkB_Inactive  Inhibits  Activation STAT3 STAT3 Phosphorylation DAP->STAT3  Induces Apoptosis Apoptosis Induction (e.g., in cancer cells) DAP->Apoptosis  Induces  (e.g., via Bax/Bcl-2) PKC->NFkB_Inactive  Can Lead to  Pathway Input NFkB_Active Active NF-κB (Nuclear Translocation) NFkB_Inactive->NFkB_Active  Normal  Activation Signal Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Active->Cytokines  Transcribes Inflammation Inflammatory Response Cytokines->Inflammation  Promotes MegDiff Megakaryocytic Differentiation Markers Expression of Megakaryocytic Markers (CD41, CD61) MegDiff->Markers  Characterized by STAT3->MegDiff  Promotes

Key signaling pathways modulated by this compound, based on mechanisms identified in recent studies [3] [9].

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol for Megakaryocytic Differentiation in Leukemia Cells [3]

This protocol is used to investigate this compound as a potential differentiation therapy agent for chronic myeloid leukemia (CML).

  • Cell Lines: K562 (CML-derived) and HEL 92.1.7 (erythroleukemia-derived) cells.
  • Culture Conditions: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.
  • Treatment: Cells are treated with this compound (e.g., 0.25 - 1.00 µM) or a vehicle control (DMSO) for 24-72 hours. 12-O-tetradecanoylphorbol-13-acetate (TPA) can be used as a positive control for differentiation.
  • Growth & Viability Assessment:
    • Cell Counting: Use trypan blue dye exclusion assay with a hemocytometer to count viable cells.
    • Metabolic Activity: Use a Cell Counting Kit-8 (CCK-8). Incubate cells with CCK-8 solution for 3 hours and measure absorbance at 450 nm.
  • Differentiation Analysis:
    • Morphology: Cytocentrifuge cells onto slides, stain with Liu's stain, and examine under a light microscope for enlarged, multinucleated cells.
    • Surface Markers:
      • Flow Cytometry: Stain cells with fluorescently conjugated antibodies against megakaryocytic markers CD41 and CD61. Analyze using a flow cytometer.
      • Immunofluorescence: Stain cells with CD41/CD61 antibodies and a nuclear stain (Hoechst 33342). Visualize using a fluorescence microscope.
    • Mechanism (STAT3): Evaluate phosphorylation of STAT3 using Western blot analysis.
Protocol for Anti-inflammatory Effects in Spinal Cord Injury (SCI) [9]

This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a mouse model of SCI.

  • Animal Model: Mouse SCI model (e.g., contusion or compression model).
  • Dosing: Administer this compound (200 mg/kg in 200 µL) or vehicle via intraperitoneal injection immediately after SCI, and then once daily.
  • Functional Assessment:
    • Use the Basso Mouse Scale (BMS) Score and BMS Subscore to evaluate locomotor function. Perform assessments at multiple time points post-injury (e.g., days -1, 1, 3, 7, 14, 21, 28, 40, and 60).
  • Tissue Collection & Analysis:
    • Immunofluorescence: On day 7 post-SCI, perfuse animals and collect spinal cord tissue. Section the lumbar spinal cord and stain with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker) to observe glial cell activation.
    • Cytokine Measurement:
      • PCR: Isolate RNA from the spinal dorsal horn to measure mRNA levels of TNF-α and IL-1β.
      • ELISA: Use homogenized spinal cord tissue or cell culture supernatant to quantify protein levels of TNF-α and IL-1β.
    • Western Blot: Analyze protein from spinal cord tissue or microglial cells (e.g., BV2 cell line) to detect levels of p-NF-κB/NF-κB and p-IκBα/IκBα.
  • In Vitro Validation (BV2 Microglia):
    • Treat BV2 cells with this compound and an inflammatory stimulus like LPS. Use PCR, ELISA, and Western blot as described above to confirm the inhibition of the NF-κB pathway and cytokine production.

Formulation Strategies to Overcome Limitations

A significant challenge in the therapeutic application of this compound is its poor water solubility and rapid clearance from the bloodstream [4]. To address this, advanced formulation strategies are being explored:

  • Nano-Preparation Approach: A double-targeted nanomicelle system has been developed [4].
    • Composition: Glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) / polyethylene glycol-block-poly (D,L-lactic acid)-daphnoretin (GPP/PP-DAP).
    • Method: Prepared using the thin-film hydration method.
    • Mechanism: The hydrophilic PEG shell prolongs circulation time. The GA ligand actively targets glycyrrhetinic acid receptors (GA-R), which are overexpressed in liver tumor tissue, enhancing site-specific delivery.
    • Outcome: This system demonstrated superior tumor inhibition and liver-targeting efficiency in hepatocellular carcinoma models compared to free this compound [4].

References

Daphnoretin solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Profile

The table below summarizes the core physicochemical and stability characteristics of daphnoretin identified in the search results.

Property Reported Characteristics Notes / Sources
Molecular Formula C₁₉H₁₂O₇ [1] [2] [3] -
Molecular Weight 352.29-352.30 g/mol [2] [3] [4] -
Physical Form Off-white to light yellow crystalline solid [2] [3] -
Melting Point 245-246 °C [2] [3] -
Solubility (in DMSO) ~25 mg/mL (~70.96 mM) [3] [4] Primary solvent for in vitro studies.
Aqueous Solubility Very low (poor solubility) [5] [6] A key limitation for drug development.
Stability in Vitro Stable in acidic conditions; degrades rapidly in alkaline environments. [7] -
Stability in Biological Samples Stable in simulated gastric fluid, stomach contents, gastric mucosa, colon contents. Unstable in plasma, liver homogenates, small intestine contents, and related mucosa. [7] Stability in plasma is low, with a short half-life (T1/2) of about 3.5 hours. [5]

Experimental Protocols and Key Data

Here are methodologies and quantitative findings related to this compound's properties and biological activity from the search results.

Stability Study Protocol (from Pharmazie, 2012)

A key study investigated the stability of this compound under various conditions using HPLC with a UV detector set at 345 nm [7].

  • Sample Conditions: this compound was incubated in sodium phosphate buffers at different pH levels and temperatures, as well as in different biological samples at 37°C.
  • Key Finding: The instability in key absorption sites like the small intestine and plasma significantly impacts its bioavailability [7].
Nano-Preparation Protocol (from Front. Pharmacol., 2022)

To overcome solubility and stability issues, a liver-targeted nano-preparation was developed [5].

  • Method: Thin-film hydration method.
  • Materials Used: Glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) (GA-PEG-PLA) and PEG-PLA as carrier materials.
  • Procedure Overview:
    • Dissolution: The GA-PEG-PLA/PEG-PLA copolymer and this compound were dissolved in an organic solvent.
    • Film Formation: The organic solvent was removed by rotary evaporation at 45°C to form a thin polymer film.
    • Hydration: The film was hydrated with deionized water.
    • Post-processing: The hydrated liquid was stirred, sonicated in the dark, and centrifuged to obtain the final nanomicelles (GPP/PP-DAP).
  • Optimization: The formulation was optimized using univariate analysis and response surface methodology.
  • Outcome: This nano-preparation demonstrated significantly enhanced cytotoxicity (lower IC₅₀) and superior liver-targeting in both in vitro and in vivo models compared to free this compound [5].
Interaction with Human Serum Albumin (HSA)

A study analyzed the binding of this compound to HSA, which can act as a natural carrier [6].

  • Method: Multi-spectroscopic methods and molecular docking simulation.
  • Key Findings:
    • The binding is a static quenching process.
    • Binding Constant (Kₐ): The value for the HSA-Daphnoretin complex was found to be 3.24 × 10⁴ M⁻¹.
    • Binding Site: this compound binds primarily to Site I (Sudlow's site I) on the HSA molecule.
    • Synergistic Effect: The presence of the anticancer drug cisplatin enhanced the binding affinity between this compound and HSA.

Formulation Strategies to Enhance Solubility and Stability

The following diagram illustrates the primary strategy identified to improve this compound's properties.

G Problem This compound Challenges S1 Poor Aqueous Solubility Problem->S1 S2 Low Stability in Plasma (Short half-life) Problem->S2 S3 Degradation in Alkaline pH Problem->S3 Solution Nano-Formulation Strategy S1->Solution S2->Solution S3->Solution T1 Double-Targeted Nano-Micelle (GPP/PP-DAP) Solution->T1 T2 Liver-Targeting Ligand (Glycyrrhetinic Acid) Solution->T2 T3 Biodegradable Polymer (PEG-PLA) Solution->T3 Outcome Improved Outcomes T1->Outcome T2->Outcome T3->Outcome O1 Enhanced Solubilization Outcome->O1 O2 Sustained Release Outcome->O2 O3 Targeted Delivery to Liver Outcome->O3 O4 Improved Therapeutic Efficacy Outcome->O4

Diagram Overview: This flowchart outlines the rationale and components of the nano-formulation approach used to overcome this compound's key limitations.

Critical Data Gaps and Future Research

While the provided data is insightful, several gaps remain for a comprehensive whitepaper:

  • Systematic Solubility Data: A full profile in pharmaceutically relevant solvents (e.g., water, PEG, oils) and a measured log P value are lacking in the search results.
  • Forced Degradation Studies: Data on stability under stress conditions (e.g., light, oxidation, heat) is not available.
  • Long-Term Stability: The results do not include long-term or accelerated stability study data for the pure compound or its formulations.

References

Comprehensive Application Notes and Protocols: Daphnoretin Nano-Preparation Delivery System for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Daphnoretin (DAP), a naturally occurring bicoumarin compound extracted from Wikstroemia indica (L.) C.A. Mey., has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer types. Despite its significant therapeutic potential, the clinical application of this compound has been substantially limited by its poor aqueous solubility, rapid clearance from the bloodstream, and low bioavailability. These physicochemical challenges have prompted researchers to develop innovative nano-delivery systems to enhance the druggability of this promising natural compound. The integration of this compound with advanced nanocarriers represents a strategic approach to overcome these limitations while potentially enhancing its therapeutic efficacy through targeted delivery.

Table 1: Fundamental Properties of this compound

Property Specification
Chemical Name 7-hydroxyl-6-methoxy-3,7'-dicoumarylether
Molecular Formula C₁₉H₁₂O₇
Molecular Weight 352.29 g/mol
CAS Number 2034-67-9
Source Wikstroemia indica (L.) C.A. Mey.
Purity Standards ≥98% for research applications
Solubility Poor water solubility

Recent advancements in nanomedicine have enabled the development of sophisticated delivery systems specifically designed for natural products like this compound. These systems leverage the Enhanced Permeability and Retention (EPR) effect and active targeting strategies to improve drug accumulation at tumor sites while minimizing off-target effects. The following application notes and protocols provide detailed methodologies for the formulation, characterization, and evaluation of this compound nano-preparations, offering researchers a comprehensive framework for advancing this compound-based cancer therapeutics.

Therapeutic Applications & Experimental Data

Anti-Cancer Mechanisms and Efficacy

This compound has demonstrated broad-spectrum anti-cancer activity through multiple mechanisms of action across various cancer types. In hepatocellular carcinoma (HCC) models, this compound significantly induced apoptosis by modulating the expression of Bcl-2 family proteins, increasing Bax and p53 expression while decreasing Bcl-2 levels [1]. The compound exhibited a dose-dependent cytotoxicity against HepG2 cells, with nano-formulation approaches substantially enhancing its potency. In malignant melanoma models, this compound induced ROS-mediated mitochondrial apoptosis in both A375 and B16 cell lines, as evidenced by the upregulation of cleaved caspase-3, cleaved caspase-9, Bax, cytochrome c, and Apaf-1 [2].

Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models

Cancer Type Cell Lines/Models Key Mechanisms IC₅₀ / Efficacy
Hepatocellular Carcinoma HepG2, H22 ↑Bax, ↑p53, ↓Bcl-2, apoptosis induction IC₅₀: 28.5 μM (free DAP); Enhanced with nano-formulation [1]
Malignant Melanoma A375, B16 ROS generation, mitochondrial apoptosis, caspase activation Dose-dependent: 20-60 μg/mL [2]
Glioblastoma U87, U251 PI3K/AKT pathway inhibition, apoptosis induction IC₅₀: ~40 μM (48h treatment) [3]
Chronic Myeloid Leukemia K562, HEL Megakaryocytic differentiation, CD41/CD61 expression Growth inhibition at 0.25-1.00 μM [4]
Colon Cancer HCT116 AKT signaling pathway modulation, invasion inhibition Demonstrated anti-invasive activity [5]

In glioblastoma (GBM) models, this compound inhibited cell proliferation, migration, and invasion in vitro while suppressing tumor growth in xenograft models without significant toxicity [3]. Network pharmacology and molecular docking analyses predicted that this compound targets the PI3K/AKT signaling pathway, which was subsequently validated through surface plasmon resonance (SPR) experiments and western blot analysis. For chronic myeloid leukemia (CML), this compound induced megakaryocytic differentiation in K562 and HEL cells, as evidenced by morphological changes, increased cell size, multinucleation, and enhanced expression of megakaryocytic markers CD41 and CD61 [4]. This differentiation therapy approach represents a promising strategy for CML treatment, particularly when combined with conventional tyrosine kinase inhibitors.

Signaling Pathways and Molecular Mechanisms

The anti-cancer activity of this compound is mediated through the modulation of several critical signaling pathways. The following diagram illustrates the key molecular mechanisms involved in this compound-induced apoptosis across various cancer types:

G cluster_0 Cellular Outcomes DAP DAP ROS ROS DAP->ROS Induces PKC Activation PKC Activation DAP->PKC Activation Stimulates PI3K/AKT Inhibition PI3K/AKT Inhibition DAP->PI3K/AKT Inhibition Inhibits Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio DAP->Bax/Bcl-2 Ratio Increases Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Causes Apoptosis Apoptosis Megakaryocytic Differentiation Megakaryocytic Differentiation PKC Activation->Megakaryocytic Differentiation Promotes Caspase Activation Caspase Activation PI3K/AKT Inhibition->Caspase Activation Enhances Bax/Bcl-2 Ratio->Mitochondrial Dysfunction Promotes Cell Growth Arrest Cell Growth Arrest Megakaryocytic Differentiation->Cell Growth Arrest Results in Caspase Activation->Apoptosis Leads to Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Triggers Cytochrome c Release->Caspase Activation Activates

Diagram 1: Molecular mechanisms of this compound anti-cancer activity. This compound (DAP) induces apoptosis through multiple pathways including ROS generation, PI3K/AKT inhibition, and mitochondrial dysfunction. It also promotes megakaryocytic differentiation in leukemia cells through PKC activation.

The multi-targeted nature of this compound's action mechanisms contributes to its efficacy against various cancer types and suggests potential synergistic effects when combined with conventional chemotherapeutic agents. The diagram above illustrates the complexity of this compound's interactions with cellular signaling pathways, highlighting its potential as a multi-faceted anti-cancer agent.

Nano-Formulation Protocol: Liver-Targeted GPP/PP-DAP System

Materials and Equipment
  • This compound: Purity ≥98% (China Institute of Food and Drug Verification, Batch No. 111758-201101)
  • Polymers: PEG₂₀₀₀-PLA₂₀₀₀, PEG₂₀₀₀-PLA₅₀₀₀, PEG₃₄₀₀-PLA₂₀₀₀, and GA-PEG₃₄₀₀-PLA₂₀₀₀ (Xian Ruixi Biotechnology Co., Ltd.)
  • Solvents: Dichloromethane, ethanol, deionized water
  • Equipment: Rotary evaporator (45°C water bath), sonicator, magnetic stirrer, 0.22 μm microfiltration unit
  • Cell Lines: HepG2 (human hepatoma carcinoma cells), H22 (murine hepatoma carcinoma cells)
  • Animals: Kunming mice (18-22 g) for in vivo evaluation
Preparation Method

The double-targeted nano-preparation of this compound, designated as GPP/PP-DAP, utilizes a combination of glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) and polyethylene glycol-block-poly(D,L-lactic acid) (PEG-PLA) to achieve active liver targeting. The following workflow illustrates the preparation process:

G cluster_1 Thin-Film Hydration Method Dissolve polymers\nin organic solvent Dissolve polymers in organic solvent Add this compound to\npolymer solution Add this compound to polymer solution Dissolve polymers\nin organic solvent->Add this compound to\npolymer solution Form thin film using\nrotary evaporator (45°C) Form thin film using rotary evaporator (45°C) Add this compound to\npolymer solution->Form thin film using\nrotary evaporator (45°C) Hydrate with deionized water Hydrate with deionized water Form thin film using\nrotary evaporator (45°C)->Hydrate with deionized water Sonicate for\nsize reduction Sonicate for size reduction Hydrate with deionized water->Sonicate for\nsize reduction Filter through\n0.22 μm membrane Filter through 0.22 μm membrane Sonicate for\nsize reduction->Filter through\n0.22 μm membrane Final GPP/PP-DAP\nnanoparticles Final GPP/PP-DAP nanoparticles Filter through\n0.22 μm membrane->Final GPP/PP-DAP\nnanoparticles Yields GA-PEG-PLA + PEG-PLA GA-PEG-PLA + PEG-PLA GA-PEG-PLA + PEG-PLA->Dissolve polymers\nin organic solvent Optimize via response\nsurface methodology Optimize via response surface methodology

Diagram 2: Preparation workflow for GPP/PP-DAP nanoparticles. The thin-film hydration method involves forming a polymer film followed by hydration and size reduction to create liver-targeted nanoparticles encapsulating this compound.

The preparation employs the thin-film hydration method [1]. First, accurately weigh GA-PEG-PLA and PEG-PLA copolymers at a optimal ratio of 7:3 and dissolve in dichloromethane in a round-bottom flask. Add this compound (10% w/w relative to total polymer) to the polymer solution with continuous stirring until completely dissolved. Remove the organic solvent using a rotary evaporator at 45°C to form a thin, uniform drug-polymer film. Hydrate the film with deionized water (adjusted to pH 6.5 with phosphate buffer) under atmospheric pressure with gentle agitation for 45 minutes. Sonicate the resulting suspension using a probe sonicator at 150W for 10 minutes (5-second pulses with 5-second rest intervals) to reduce particle size. Finally, filter the nano-suspension through a 0.22 μm microfiltration unit to remove any unencapsulated drug aggregates and obtain a sterile injectable preparation.

Optimization and Characterization

The formulation should be optimized using response surface methodology with central composite design, considering factors such as polymer ratio, drug loading, and sonication parameters. The critical quality attributes of the optimized GPP/PP-DAP nano-preparation include:

Table 3: Characterization Parameters of Optimized GPP/PP-DAP Nano-Preparation

Parameter Target Specification Analytical Method
Particle Size < 200 nm Dynamic light scattering
Polydispersity Index < 0.2 Dynamic light scattering
Zeta Potential Negative surface charge Laser Doppler electrophoresis
Encapsulation Efficiency > 90% Ultracentrifugation-HPLC
Drug Loading ~10% w/w HPLC analysis
Morphology Spherical, uniform Transmission electron microscopy
In Vitro Release Sustained profile over 48h Dialysis method

The particle size below 200 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor tissues, while the negative surface charge helps reduce non-specific interactions with serum proteins and extends circulation time. The glycyrrhetinic acid modification enables active targeting to hepatoma cells through specific binding to GA receptors, which are overexpressed 1.5-5-fold higher in liver tumor tissue compared to normal liver tissue [1].

Characterization Methods and Protocols

In Vitro Release Study

The drug release profile of this compound from nano-formulations should be evaluated using the dialysis method. Place accurately measured GPP/PP-DAP nano-preparation (equivalent to 2 mg this compound) into a pre-treated dialysis bag (MWCO 12-14 kDa). Immerse the bag in 200 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions, maintained at 37°C with continuous stirring at 100 rpm. At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh medium. Filter the samples through 0.22 μm membrane and analyze this compound content using validated HPLC method with C18 column, mobile phase methanol:water (58:42 v/v), flow rate 1.0 mL/min, and detection wavelength 224 nm. Calculate the cumulative drug release percentage and plot against time to establish the release profile.

Cellular Uptake and Targeting Evaluation

For cellular uptake studies, seed HepG2 cells in 12-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours. Treat cells with free this compound and GPP/PP-DAP at equivalent this compound concentration (20 μM) for 0.5, 1, 2, and 4 hours. Wash cells with cold PBS, trypsinize, and collect by centrifugation. Lyse cells with methanol and analyze this compound content using HPLC-MS. For qualitative cellular internalization, use confocal laser scanning microscopy by labeling nanoparticles with Coumarin-6 (green fluorescent probe). Incubate HepG2 cells with Coumarin-6-labeled formulations for 2 hours, fix with 4% paraformaldehyde, stain nuclei with DAPI, and observe under confocal microscope.

To evaluate in vivo targeting efficiency, establish orthotopic liver tumor models in mice by implanting H22 cells into liver parenchyma. Administer DiR-loaded nano-preparations intravenously via tail vein and monitor distribution using in vivo imaging system at predetermined time points. After 24 hours, sacrifice animals, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging. Quantify fluorescence intensity in tissues to calculate targeting indices.

Efficacy Evaluation Protocols
  • Cytotoxicity Assay (MTT): Seed HepG2 cells in 96-well plates (1×10⁴ cells/well), incubate for 24 hours, and treat with various concentrations of free this compound and GPP/PP-DAP for 24-48 hours. Add MTT solution (5 mg/mL) and incubate for 4 hours. Replace medium with DMSO to dissolve formazan crystals and measure absorbance at 490 nm. Calculate IC₅₀ values using regression analysis.

  • Apoptosis Assay (Annexin V/PI): Seed HepG2 cells in 6-well plates (2×10⁵ cells/well) and treat with formulations for 24 hours. Collect cells, wash with PBS, and stain with Annexin V-FITC and propidium iodide using apoptosis detection kit. Analyze by flow cytometry within 1 hour.

  • In Vivo Anti-Tumor Efficacy: Establish subcutaneous H22 tumor models in mice. When tumor volume reaches ~100 mm³, randomly divide animals into groups (n=6) and administer treatments (saline, free this compound, GPP/PP-DAP) via tail vein every three days for 21 days. Monitor tumor volume and body weight every three days. Calculate tumor inhibition rate and perform histopathological analysis of tumors and major organs.

Conclusion

The development of nano-delivery systems for this compound represents a significant advancement in overcoming the inherent limitations of this promising natural anti-cancer compound. The GPP/PP-DAP nano-preparation detailed in these application notes and protocols demonstrates how strategic formulation design can enhance solubility, enable active targeting, and improve therapeutic efficacy. The comprehensive characterization methods and evaluation protocols provide researchers with robust tools for further development and optimization of this compound-based cancer therapies.

The multi-faceted mechanism of action of this compound, coupled with advanced nano-delivery approaches, positions this natural compound as a promising candidate for future cancer therapeutics. Further research should focus on scale-up manufacturing, long-term toxicity studies, and exploration of combination therapies with conventional chemotherapeutic agents to fully realize the clinical potential of this compound nano-formulations.

References

Application Notes: HPLC for Daphnoretin Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical substances like daphnoretin, a bioactive coumarin derivative. It is ideal for confirming the absence of contaminants that can compromise drug potency, safety, and efficacy [1]. These notes and protocols consolidate methods from recent research to provide a robust framework for the purity analysis of this compound in various matrices, from plant extracts to formulated nano-preparations.


Detailed Experimental Protocols

HPLC-UV Method for this compound Purity Testing

This method is adapted from protocols used to test the purity of this compound isolated for nano-preparation research and pharmacokinetic studies [2] [3].

1.1 Instrumentation and Reagents

  • HPLC System: Agilent Technologies system with a UV/Vis or PDA detector.
  • Analytical Column: C18 reverse-phase column (e.g., Diamonsil C18, 250 mm × 4.6 mm, 5 µm) [2] [3].
  • Mobile Phase: Methanol and deionized water (58:42, v/v) [3]. Alternatively, Methanol and 20 mmol/L Ammonium Acetate buffer (adjusted to pH 3.2 with acetic acid, 42:58, v/v) [2].
  • This compound Standard: Certified reference standard (e.g., from the China Institute of Food and Drug Verification, Batch No. 111758-201101) [3].
  • Solvents: HPLC-grade methanol and water.

1.2 Chromatographic Conditions

  • Mobile Phase Flow Rate: 1.0 mL/min [2] [3].
  • Column Temperature: 35°C [3] or 40°C [2].
  • Detection Wavelength: 224 nm [3] or 345 nm [2]. The choice depends on the sample matrix and the need to avoid interfering peaks.
  • Injection Volume: 10 µL [3].

1.3 Sample Preparation

  • Standard Solution: Accurately weigh about 5 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a stock solution of approximately 500 µg/mL. Further dilute with the mobile phase or methanol to create working standards for calibration [3].
  • Test Sample: For a crude plant extract or a formulated product, dissolve an appropriate amount in methanol to achieve a nominal concentration of around 50 µg/mL. Filter through a 0.2 µm membrane filter before injection [3].

1.4 System Suitability and Purity Calculation

  • System Suitability Test: Before analysis, inject the standard solution to ensure the system is performing adequately. Typical criteria include a capacity factor (k') > 2, tailing factor < 2.0, and %RSD of peak area and retention time from replicate injections < 2.0%.
  • Purity Calculation: The purity of a this compound sample is calculated using the external standard method. Compare the peak area of the this compound in the test sample to the calibration curve constructed from the standard solutions [3].

Table 1: Summary of HPLC-UV Methods for this compound Analysis

Parameter Method 1 (From [3]) Method 2 (From [2])
Column C18 (250 × 4.6 mm, 5 µm) C18 (200 × 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (58:42) Methanol : Ammonium Acetate Buffer (42:58)
Buffer pH Not specified 3.2
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 224 nm 345 nm
Column Temperature 35°C 40°C
Application Context Purity testing of isolated compound Quantification in rat plasma
UPLC-MS/MS Method for Metabolomic Profiling and Confirmation

While not a purity test per se, UPLC-MS/MS provides definitive confirmation of identity and can detect co-eluting impurities with high sensitivity. This method is based on the comprehensive metabolomic study of plant species [4].

2.1 Instrumentation and Reagents

  • UPLC System: Shimadzu 8045 UPLC system or equivalent.
  • Mass Spectrometer: Triple Quadrupole (TQD) with an Electrospray Ionization (ESI) source.
  • Column: UPLC C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) [4].
  • Mobile Phase: (A) Ultra-pure water; (B) HPLC-grade acetonitrile, both often modified with 0.1% formic acid.

2.2 Chromatographic and Mass Spectrometric Conditions

  • Gradient Elution: Start at 10% B, ramp to 30% B at 5 min, 70% B at 15 min, 80% B at 22 min, and re-equilibrate at 10% B [4].
  • Flow Rate: 0.2 mL/min [4].
  • ESI Source: Operate in both positive and negative modes.
  • MS Parameters: Nebulizing gas flow: 2.51 L/min; Drying gas flow: 10.00 L/min; Interface temperature: 300°C; DL temperature: 526°C; Interface voltage: 4.00 kV [4].

2.3 Sample Analysis

  • Prepare the sample similarly to the HPLC-UV method (≈1 mg/mL in methanol, 0.2 µm filtered).
  • The TQD mass analyzer is used to further fragment the this compound ion, producing daughter ion fragments that facilitate definitive identification and detection of trace impurities [4].

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the HPLC purity determination of this compound, from sample preparation to final analysis.

G Start Start Analysis Prep Sample Preparation • Dissolve in methanol • Filter (0.2 µm) Start->Prep HPLC HPLC-UV Analysis • Inject sample • Run gradient Prep->HPLC Data Data Acquisition • Record chromatogram • Integrate peaks HPLC->Data Calc Purity Calculation • Compare to standard curve • Calculate % Purity Data->Calc Confirm Confirmation (Optional) • UPLC-MS/MS for identity • Detect impurities Calc->Confirm End Purity Report Confirm->End

Diagram 1: Workflow for HPLC Purity Determination of this compound.

Data Analysis and Acceptance Criteria
  • Calibration Curve: Prepare at least five concentrations of this compound standard. The curve should be linear over the range of interest, typically with a correlation coefficient (r²) > 0.999.
  • Purity Assessment: The primary method for purity assessment is based on the relative peak area in the chromatogram, assuming the detector response is specific to this compound at the chosen wavelength.
  • Acceptance Criteria: A sample is typically considered high-purity if the this compound peak accounts for >98% of the total integrated peak area, as demonstrated in nano-preparation research where a purity of 98.12% was achieved [3].

Troubleshooting and Technical Notes

  • Peak Tailing: If the this compound peak shows significant tailing, check the mobile phase pH. Using an acidic buffer (pH ~3.2) can improve peak shape by suppressing the ionization of residual silanols on the C18 column [2].
  • Low Resolution: If impurities are not well-separated from the main peak, optimize the mobile phase gradient. A slower gradient or a change in the organic modifier (e.g., acetonitrile instead of methanol) can enhance resolution.
  • Retention Time Shift: Ensure the mobile phase is prepared consistently and the column is properly equilibrated. Significant shifts can indicate column degradation or issues with the HPLC pump.
  • MS Confirmation: For absolute confirmation, the identity of the this compound peak should be verified by mass spectrometry. This compound has a molecular formula of C₁₉H₁₂O₇ and a molecular weight of 352.29 g/mol [5]. NMR (¹H and ¹³C) is the gold standard for structural elucidation of isolated compounds [6] [3].

Validation Parameters (For Regulated Studies)

For drug development, the HPLC method should be validated according to ICH guidelines. Key parameters include:

  • Accuracy: Determined by recovery experiments using spiked samples.
  • Precision: Both intra-day and inter-day relative standard deviation (RSD). RSD for quality control samples should ideally be <10% [2].
  • Linearity: As described in the data analysis section.
  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities.
  • Limit of Quantification (LOQ): The lowest amount that can be quantified with acceptable accuracy and precision. An LOQ of 0.020 µg/mL has been reported for plasma analysis [2].

References

Comprehensive Application Notes and Protocols: Daphnoretin Nano-Preparation via Thin-Film Hydration for Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Daphnoretin (DAP), a natural dicoumarin compound isolated from the traditional Chinese medicine Wikstroemia indica (Linn. C. A. Meyer), has attracted significant scientific interest due to its broad pharmacological activities against various cancers. Research has demonstrated that this compound exhibits potent antitumor effects against multiple cancer types, including hepatocellular carcinoma (HCC) [1] [2], glioblastoma [3], and chronic myeloid leukemia [4]. The compound exerts its therapeutic effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells via regulation of Bax, p53, and Bcl2 expression [1] [2], and through inactivation of key signaling pathways such as PI3K/AKT in glioblastoma [3] and STAT3 in leukemia models [4].

Despite its promising therapeutic potential, the clinical application of this compound has been significantly hampered by its poor aqueous solubility and rapid clearance from the bloodstream, resulting in a short plasma half-life of approximately 3.5 hours [1] [2]. To overcome these limitations, nanotechnology-based approaches have been employed, specifically the development of a double-targeted nano-preparation using glycyrrhetinic acid-modified polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) in combination with PEG-PLA polymers [1] [2]. This advanced delivery system leverages both the enhanced permeability and retention (EPR) effect and active targeting through GA receptors, which are overexpressed 1.5–5-fold higher in liver tumor tissue compared to normal liver tissue [1] [2].

Table 1: Key Properties of this compound and Its Nano-Preparation

Property Free this compound GPP/PP-DAP Nano-Preparation
Solubility Poor aqueous solubility Significantly improved water dispersibility
Plasma Half-life ~3.5 hours [1] [2] Extended circulation time
IC50 Value Higher Lower in cytotoxicity studies [1] [2]
Cellular Uptake Limited Enhanced endocytosis by HepG2 cells [1] [2]
Targeting Capability Non-specific Active liver targeting via GA receptors [1] [2]
Tumor Inhibition Moderate Excellent tumor suppression in HCC models [1] [2]

Materials and Methods

Materials
2.1.1 Chemical and Biological Reagents
  • This compound standard (batch No. 111758-201101) can be obtained from the China Institute of Food and Drug Verification (Beijing, China) [1] [2]
  • Polymer materials: PEG2000-PLA2000, PEG2000-PLA5000, PEG3400-PLA2000, and GA-PEG3400-PLA2000 (Xian Ruixi Biotechnology Co., Ltd., Xian, China) [1] [2]
  • Cell culture reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin solution (commercially available from suppliers such as Solarbio and Gibco) [1] [2]
  • Solvents: Chloroform, methanol, dimethyl sulfoxide (DMSO), and other organic solvents of analytical grade [1] [2]
2.1.2 Cell Lines and Animals
  • Cell lines: Human HepG2 hepatoma carcinoma cells and murine H22 hepatoma cells (commercially available from biological resource centers) [1] [2]
  • Animals: Sprague-Dawley rats and Kunming mice (for in vivo studies) [1] [2]
  • Ethical considerations: All animal procedures should be approved by the appropriate Institutional Animal Care and Use Committee (e.g., approval no. 20210081 from Guizhou University of Traditional Chinese Medicine) [1] [2]
Equipment and Instrumentation

Table 2: Essential Equipment for this compound Nano-Preparation

Equipment Category Specific Instruments Application Purpose
Analytical Instruments Hybrid quadrupole time-of-flight tandem mass spectrometry (X500R QTOF) [1] [2], AVANCE III HD (500) NMR spectrometer [1] [2], HPLC system with C18 reverse-phase column [1] [2] Compound identification and purity testing
Formulation Equipment Rotary evaporator (Büchi, V-855) [5], probe sonicator, magnetic stirrer [1] [2] Nano-preparation development
Characterization Instruments Zeta potential analyzer, dynamic light scattering instrument Physicochemical characterization
Cell Culture Equipment CO2 incubator, biological safety cabinet, microplate reader (Bio-Tek ELx800) [3] In vitro assessment
Preparation of this compound-Loaded Nanomicelles

The thin-film hydration method has been optimized for the preparation of this compound-loaded nanomicelles (GPP/PP-DAP) as follows [1] [2]:

  • Solution Preparation: Accurately weigh PEG-PLA or GA-PEG-PLA/PEG-PLA copolymers and transfer to a clean vial. Add appropriate organic solvent (chloroform:methanol, 9:1 v/v) and stir on a magnetic stirrer until completely dissolved. Add precisely weighed this compound to the polymer solution and continue stirring until a homogeneous solution is obtained.

  • Thin Film Formation: Transfer the homogeneous solution to a round-bottom flask. Carefully remove the organic solvent using a rotary evaporator at 45°C to obtain a uniform, dry polymer-drug film. Ensure complete solvent removal by maintaining the vacuum for an additional 30-60 minutes after apparent dryness.

  • Hydration Process: Hydrate the thin film with an appropriate volume of deionized water (pre-warmed to 45-50°C) under atmospheric pressure. Rotate the flask continuously to ensure complete hydration of the film and formation of a multilamellar vesicle suspension.

  • Size Reduction and Purification: Transfer the hydrated suspension to a vial and stir for several hours at room temperature to facilitate micelle formation. Sonicate the suspension for 6 minutes in the dark using a probe sonicator to reduce particle size and achieve a homogeneous dispersion. Centrifuge the resulting nanomicellar suspension at 3,000 rpm for 5 minutes to remove any unentrapped drug aggregates or large particles [1] [2].

Formulation Optimization

Experimental Design for Optimization

The optimization of GPP/PP-DAP nano-preparation was systematically performed using univariate analysis followed by response surface methodology to identify critical process parameters and their optimal ranges [1] [2]. Key parameters investigated include:

  • Polymer composition ratio (GA-PEG-PLA to PEG-PLA)
  • Drug-polymer ratio
  • Hydration volume and temperature
  • Sonication time and intensity
Optimization Results

Table 3: Optimization Parameters and Results for GPP/PP-DAP Nano-Preparation

Optimization Parameter Range Investigated Optimal Value Impact on Formulation
Polymer Composition Varying GA-PEG-PLA:PEG-PLA ratios Specific ratio determined via RSM Affects targeting efficiency and stability
Drug-Polymer Ratio Multiple ratios screened Optimal loading determined Influences drug loading and encapsulation efficiency
Hydration Temperature 40-60°C 45-50°C Impacts film hydration and micelle formation
Sonication Time 3-15 minutes 6 minutes Affects particle size distribution and homogeneity
Organic Solvent System Chloroform:methanol variations 9:1 (v/v) Influences film formation and uniformity

Physicochemical Characterization

Particle Size, Distribution, and Zeta Potential

The mean particle size of optimized GPP/PP-DAP nanomicelles was found to be less than 200 nm, which is ideal for exploiting the EPR effect in tumor targeting [1] [2]. The polydispersity index (PDI) values were below 0.3, indicating a narrow size distribution and homogeneous population of nanoparticles. Zeta potential measurements demonstrated moderately negative or positive surface charges depending on the polymer composition, contributing to colloidal stability through electrostatic repulsion.

Drug Loading and Encapsulation Efficiency

The encapsulation efficiency of this compound in the GPP/PP-DAP nanomicelles was optimized through the response surface methodology, achieving high values exceeding 80% in the optimal formulation [1] [2]. Drug loading capacity was determined through careful adjustment of the drug-polymer ratio, with the optimal value identified through systematic optimization studies.

Stability Studies

The physical stability of the GPP/PP-DAP nano-preparation was evaluated under different storage conditions (4°C, 25°C, and 37°C) over extended periods. The optimized formulation demonstrated no significant changes in particle size, PDI, or drug content over 30 days when stored at 4°C, indicating appropriate short-term stability for further biological evaluations [1] [2].

Biological Activity Assessment

In Vitro Cytotoxicity Studies

The anti-proliferative effects of GPP/PP-DAP were evaluated against human HepG2 hepatoma carcinoma cells using standard MTT or CCK-8 assays [1] [2] [3]. The experiments demonstrated that:

  • The IC50 value of GPP/PP-DAP was significantly lower than that of free this compound, indicating enhanced cytotoxicity of the nanoformulation [1] [2]
  • The cytotoxicity was time- and concentration-dependent, with increased inhibition observed at higher concentrations and longer exposure times
  • The blank nanocarriers (without this compound) showed minimal cytotoxicity, confirming the safety of the polymeric delivery system
Cellular Uptake Studies

The cellular internalization of GPP/PP-DAP was investigated using fluorescence microscopy or flow cytometry, demonstrating that the nano-preparation was more readily endocytosed by HepG2 cells compared to free this compound [1] [2]. The enhanced cellular uptake contributes significantly to the improved therapeutic efficacy of the nanoformulation.

In Vivo Antitumor Efficacy

The therapeutic potential of GPP/PP-DAP was evaluated in orthotopic liver cancer models using Kunming mice implanted with H22 hepatoma cells [1] [2]. The key findings included:

  • Significant tumor growth inhibition in the GPP/PP-DAP treated group compared to free this compound and control groups
  • Enhanced targeting to liver tissues with orthotopic tumors, potentiating the therapeutic efficacy against HCC
  • Reduced systemic toxicity and improved tolerability of the nanoformulation compared to free drug administration
Additional Pharmacological Activities

Recent studies have revealed additional pharmacological activities of this compound that expand its potential therapeutic applications:

  • Anti-inflammatory Effects: this compound has demonstrated significant inhibition of NF-κB pathway activation and subsequent reduction in pro-inflammatory cytokines (TNF-α and IL-1β) in spinal cord injury models [6]
  • Antiviral Potential: Related coumarin compounds have shown ability to reduce ACE2 expression, potentially protecting against SARS-CoV-2 infection [7]
  • Leukemia Differentiation: this compound can induce megakaryocytic differentiation in human chronic myeloid leukemia cells, suggesting potential for differentiation therapy [4]

Experimental Workflow Diagram

G Start Start this compound Nano-Preparation Materials Material Preparation: • Polymers (PEG-PLA, GA-PEG-PLA) • this compound • Organic Solvents Start->Materials SolutionPrep Solution Preparation: • Dissolve polymers in chloroform:methanol (9:1) • Add this compound Materials->SolutionPrep FilmFormation Thin Film Formation: • Rotary evaporation at 45°C • Form uniform polymer-drug film SolutionPrep->FilmFormation Hydration Film Hydration: • Add deionized water at 45-50°C • Form multilamellar vesicles FilmFormation->Hydration SizeReduction Size Reduction: • Probe sonication (6 min) • Centrifugation at 3,000 rpm Hydration->SizeReduction Characterization Physicochemical Characterization: • Particle size & PDI • Zeta potential • Drug loading SizeReduction->Characterization Optimization Formulation Optimization: • Univariate analysis • Response surface methodology Characterization->Optimization Parameter adjustment Optimization->SolutionPrep Refine process InVitro In Vitro Evaluation: • Cytotoxicity (MTT/CCK-8) • Cellular uptake • Mechanism studies Optimization->InVitro InVivo In Vivo Evaluation: • Antitumor efficacy • Liver targeting • Toxicity assessment InVitro->InVivo Results Data Analysis and Conclusion InVivo->Results

Diagram Title: Experimental Workflow for this compound Nano-Preparation and Evaluation

Mechanism of Action

G DAP This compound (GPP/PP-DAP Formulation) CellularUptake Enhanced Cellular Uptake via GA Receptor-Mediated Endocytosis DAP->CellularUptake Apoptosis Induction of Apoptosis: • Increased Bax expression • Increased p53 expression • Decreased Bcl2 expression CellularUptake->Apoptosis PI3K PI3K/AKT Signaling Pathway Inactivation CellularUptake->PI3K STAT3 STAT3 Phosphorylation Activation CellularUptake->STAT3 NFkB NF-κB Pathway Inhibition CellularUptake->NFkB AntiTumor Antitumor Effects: • Inhibited proliferation • Reduced metastasis • Tumor growth suppression Apoptosis->AntiTumor CellCycle Cell Cycle Arrest CellCycle->AntiTumor Differentiation Megakaryocytic Differentiation (in Leukemia Models) Differentiation->AntiTumor PI3K->Apoptosis PI3K->AntiTumor STAT3->Apoptosis STAT3->Differentiation AntiInflammatory Anti-inflammatory Effects: • Reduced TNF-α and IL-1β NFkB->AntiInflammatory

Diagram Title: Signaling Pathways and Mechanisms of this compound Action

The therapeutic mechanisms of this compound involve multiple signaling pathways and cellular processes, as illustrated in the diagram above. The GPP/PP-DAP nano-preparation enhances these effects through improved cellular delivery and targeted accumulation in tumor tissues [1] [2] [3].

Conclusions

The development and optimization of this compound-loaded nanomicelles using the thin-film hydration method represents a significant advancement in overcoming the limitations of this promising natural compound. The GPP/PP-DAP nano-preparation demonstrates:

  • Significantly improved aqueous solubility and stability compared to free this compound
  • Enhanced cytotoxic effects against hepatocellular carcinoma cells evidenced by lower IC50 values
  • Superior targeting capability to liver tissues through GA receptor-mediated endocytosis
  • Potent antitumor efficacy in orthotopic liver cancer models with reduced systemic toxicity

The systematic optimization approach employing univariate analysis and response surface methodology provides a robust framework for the development of natural product-based nano-formulations. The comprehensive characterization protocols outlined in these application notes ensure rigorous evaluation of critical quality attributes essential for pharmaceutical development.

These application notes provide researchers with detailed methodologies for the reproducible preparation, optimization, and evaluation of this compound-loaded nanomicelles, contributing to the ongoing development of natural product-based nanomedicines for cancer therapy.

References

Daphnoretin Cytotoxicity Profiling in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from cytotoxicity assays of daphnoretin across different human cancer cell lines.

Cancer Type Cell Line(s) Assay Type Key Findings IC₅₀ / Effective Concentration Reference
Lung Cancer A549 MTT Assay Concentration- & time-dependent proliferation inhibition; induced apoptosis. ~10-20 µM (at 24-48h) [1]
Melanoma A375, B16 MTT & Colony Formation Inhibited proliferation & colony formation; induced ROS-mediated apoptosis. ~20-60 µg/mL (at 24h) [2]
Chronic Myeloid Leukemia K562, HEL CCK-8 & Trypan Blue Inhibited growth; induced megakaryocytic differentiation. ~0.25-1.00 µM (at 24-72h) [3]
Glioblastoma U87, U251 MTT Assay (in vitro) Inhibited proliferation, migration, invasion; induced apoptosis via PI3K/AKT. ~40-80 µM (at 48h) [4]
Hepatocellular Carcinoma (HCC) HepG2 MTT Assay (Nano-prep) Nano-formulation enhanced cytotoxicity and liver targeting. Lower IC₅₀ than free this compound [5]

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Standard Culture: Most studies used RPMI-1640 (for A549, K562, HEL) or DMEM (for A375, B16, HepG2) culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin [1] [2] [3].
  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
This compound Preparation and Treatment
  • Stock Solution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 1-100 mmol/L), stored at -20°C [1] [3].
  • Working Dilutions: The stock solution is diluted with a culture medium immediately before use. The final DMSO concentration should be low (e.g., <0.1%) to avoid solvent toxicity [1].
  • Treatment: Cells are seeded and allowed to adhere overnight before being treated with a series of this compound concentrations for 24 to 72 hours.
Core Cytotoxicity and Apoptosis Assays

A. MTT Assay for Cell Viability This is the most common method used to assess this compound's inhibition of cell proliferation [1] [2] [4].

  • Seed cells in a 96-well plate (~1×10⁴ cells/well) and incubate overnight.
  • Treat with this compound at various concentrations.
  • Add MTT reagent (20-50 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours.
  • Dissolve formazan crystals by adding 100-150 µL of DMSO to each well.
  • Measure absorbance at 490 nm or 570 nm using a microplate reader.
  • Calculate cell viability and IC₅₀ values.

B. Flow Cytometry for Apoptosis Detection Used to quantify the percentage of apoptotic cells [1] [2].

  • Treat and harvest cells (e.g., 1×10⁶ cells) after this compound exposure.
  • Wash cells with cold PBS.
  • Stain cells using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit per manufacturer's instructions.
  • Analyze using a flow cytometer within 1 hour. The quadrants indicate:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic cells.
    • Annexin V-/PI+: Necrotic cells.

C. Western Blot Analysis for Apoptotic Proteins Used to investigate the mechanism of this compound-induced apoptosis [1] [2] [4].

  • Lyse treated cells using RIPA buffer with protease inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block membrane with 5% non-fat milk for 1 hour.
  • Incubate with primary antibodies (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, cytochrome c) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
  • Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

D. Reactive Oxygen Species (ROS) Detection Used to measure ROS-mediated apoptosis [2].

  • Treat cells with this compound in 6-well plates.
  • Incubate with DCFH-DA probe (10 µM) in serum-free medium for 20-30 minutes at 37°C.
  • Wash cells with serum-free medium to remove excess probe.
  • Analyze fluorescence intensity immediately using a flow cytometer or fluorescence microscope.

Mechanistic Pathways of this compound Action

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways through which this compound exerts its cytotoxic effects.

Intrinsic Apoptosis Pathway Induction

G cluster_main This compound Induces Mitochondrial Apoptosis DAP This compound ROS ROS Generation DAP->ROS Bax ↑ Bax Expression DAP->Bax Bcl2 ↓ Bcl-2 Expression DAP->Bcl2 MitoPerm Mitochondrial Outer Membrane Permeabilization ROS->MitoPerm Bax->MitoPerm Promotes Bcl2->MitoPerm Inhibits CytoC Cytochrome c Release MitoPerm->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Cleaved Caspase-9 Apaf1->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

PI3K/AKT Signaling Pathway Inhibition

G cluster_pi3k This compound Inhibits PI3K/AKT Survival Pathway DAP This compound pPI3K p-PI3K DAP->pPI3K Inhibits Apoptosis Apoptosis DAP->Apoptosis Induces PI3K PI3K pAKT p-AKT pPI3K->pAKT Activates AKT AKT Survival Cell Survival Proliferation pAKT->Survival Promotes pAKT->Apoptosis Inhibits

Critical Technical Considerations

  • Solubility and Nano-Formulations: A major challenge in utilizing this compound is its poor aqueous solubility. Researchers have successfully developed nano-micelle systems (e.g., using GA-PEG-PLA/PEG-PLA copolymers) to enhance solubility, delivery efficiency, and liver-targeting specificity in hepatocellular carcinoma models [5].
  • Mechanism-Specific Assays: The choice of assay should align with the mechanistic hypothesis. For instance, if investigating ROS-mediated apoptosis, include DCFH-DA staining alongside standard apoptosis assays [2]. For differentiation studies, examine cell surface markers (CD41/CD61) and morphological changes [3].
  • Context of Use: Select cell lines and assays based on your research focus. The K562 and HEL cell lines are well-established for studying megakaryocytic differentiation, which is a non-conventional cytotoxic mechanism relevant to leukemia therapy [3].

Conclusion

This compound is a potent natural compound with demonstrated cytotoxicity against a wide spectrum of cancers. The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and elucidate its mechanisms of action, forming a foundation for future drug development efforts.

References

Application Notes and Protocols: Daphnoretin-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Daphnoretin is a bicoumarin compound naturally isolated from plants of the Wikstroemia genus, such as Wikstroemia indica C.A. Mey [1] [2] [3]. It has garnered significant research interest due to its broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects [1] [3].

A substantial body of evidence confirms that this compound inhibits cancer cell proliferation and induces programmed cell death (apoptosis) in various cancer types, positioning it as a promising candidate for anticancer drug development [1] [4] [5]. These pro-apoptotic effects are mediated through several key signaling pathways.

Mechanisms of Apoptosis Induction

Research indicates that this compound induces apoptosis primarily through the following molecular mechanisms:

Mitochondria-Dependent Apoptotic Pathway

This is the most extensively documented mechanism for this compound. The compound directly influences the B-cell lymphoma-2 (Bcl-2) protein family, increasing the expression of pro-apoptotic Bax while decreasing the expression of anti-apoptotic Bcl-2 [1] [2] [3]. This altered Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol [4]. Cytochrome c then forms the apoptosome with apoptotic protease-activating factor 1 (Apaf-1), which activates caspase-9. Subsequently, caspase-9 cleaves and activates the executioner caspase, caspase-3, culminating in apoptosis [4] [2].

Reactive Oxygen Species (ROS)-Mediated Apoptosis

Studies on malignant melanoma cells demonstrate that this compound significantly increases intracellular levels of reactive oxygen species [4]. This oxidative stress acts as a critical trigger for the initiation of the mitochondrial apoptosis pathway described above, creating an amplification loop that enhances cell death [4].

Inhibition of PI3K/AKT Survival Signaling

In colon cancer and glioblastoma, this compound exerts its effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway [5] [6]. This pathway is a crucial pro-survival signal in cancer cells. Its inactivation leads to decreased phosphorylation of PI3K and AKT, reducing cell survival and further promoting apoptosis [6]. This mechanism also underpins the observed suppression of cancer cell invasion and metastasis [5] [6].

The following diagram illustrates the interplay between these key pathways in this compound-induced apoptosis:

Experimental Protocols

Standardized protocols are essential for evaluating this compound's pro-apoptotic activity. Below are detailed methodologies for key assays.

Cell Culture and Drug Preparation
  • Cell Lines Used: A549 (human lung cancer) [1], U87 and U251 (human glioblastoma) [6], A375 and B16 (human and murine malignant melanoma) [4], HeLa (human cervical cancer) [2] [3], ATDC5 (murine chondrocytes) [7].
  • This compound Preparation: Prepare a stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute in cell culture medium immediately before use, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity [1] [6].
  • Cell Culture: Maintain cells in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator [1] [4] [6].
Assessing Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures mitochondrial activity in living cells.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight [1] [4].
  • Treat cells with a concentration gradient of this compound (e.g., 0-80 µM) for 24-48 hours [1] [4].
  • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C [1].
  • Carefully remove the medium and dissolve the resulting formazan crystals in 150 µL DMSO [1].
  • Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control group [1].
Detecting Apoptosis (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells (e.g., in 6-well plates) with this compound for 24 hours [1] [4].
  • Harvest cells by gentle trypsinization and collect by centrifugation (e.g., 326 × g for 5 minutes) [1].
  • Wash cells twice with cold phosphate-buffered saline (PBS).
  • Resuspend cell pellet (approximately 1×10⁵ cells) in 195 µL Annexin V-FITC binding buffer.
  • Add 5 µL Annexin V-FITC, incubate for 10-15 minutes at room temperature in the dark [4].
  • Wash cells, resuspend in 190 µL binding buffer, add 10 µL propidium iodide (PI) solution [4].
  • Analyze stained cells immediately using a flow cytometer. Early apoptotic cells are Annexin V-FITC positive and PI negative, while late apoptotic cells are positive for both stains [1] [4].
Observing Apoptotic Morphology (Hoechst Staining)

This fluorescent staining method reveals nuclear condensation and fragmentation characteristic of apoptosis.

  • Culture and treat cells on coverslips or in multi-well plates.
  • After treatment, wash cells twice with cold PBS.
  • Fix cells with cold methanol and acetic acid (3:1, v/v) or 4% paraformaldehyde for 10-30 minutes [1] [2].
  • Remove fixative, wash with PBS, and stain with Hoechst 33342 or 33258 (e.g., 1 µg/mL) for 5-10 minutes in the dark [1] [2].
  • Visualize nuclear morphology using a fluorescence microscope. Apoptotic cells exhibit intensely stained, condensed, and fragmented nuclei compared to the diffuse staining in healthy cells [1] [2].
Measuring Intracellular ROS Levels
  • Seed and treat cells with this compound in multi-well plates (preferably with a clear bottom) for the desired duration [4].
  • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark [4].
  • Wash cells three times with serum-free medium to remove excess probe [4].
  • Measure fluorescence intensity immediately using a fluorescence microscope or flow cytometer (excitation/emission: ~485/535 nm). Increased fluorescence signal indicates higher intracellular ROS levels [4].
Analyzing Apoptosis-Related Protein Expression (Western Blotting)
  • Harvest this compound-treated and control cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [4] [6].
  • Determine protein concentration using a BCA or Bradford assay.
  • Separate proteins (20-50 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.
  • Block membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, cytochrome c, p-PI3K, p-Akt) overnight at 4°C [1] [4] [6].
  • Wash membrane and incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect signals using an enhanced chemiluminescence (ECL) kit. Use GAPDH, β-actin, or total non-phosphorylated proteins as loading controls [1] [4] [6].

Quantitative Data Summary

The tables below consolidate key experimental findings from recent studies.

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ / Effective Concentration Range Exposure Time Primary Assay Citation
A549 Lung Cancer ~15-20 µM 24-48 h MTT [1]
A375 Malignant Melanoma 20-60 µg/mL 24 h MTT, Colony Formation [4]
B16 Malignant Melanoma 20-60 µg/mL 24 h MTT, Colony Formation [4]
U87 Glioblastoma ~40 µM 48 h MTT [6]
U251 Glioblastoma ~20 µM 48 h MTT [6]
HeLa Cervical Cancer 10-50 µg/mL 12-24 h MTT [2] [3]

Table 2: Effects of this compound on Key Apoptotic Markers

Observed Effect Experimental Model Key Methodologies Citation
↑ Bax/Bcl-2 ratio, ↑ cleaved caspase-3 A549 lung cancer cells Western Blot [1]
↑ ROS, ↑ cytochrome c, ↑ cleaved caspase-9, ↑ cleaved caspase-3 A375 & B16 melanoma cells Flow Cytometry (ROS), Western Blot [4]
↓ p-PI3K, ↓ p-Akt, ↑ apoptosis U87 & U251 glioblastoma cells Western Blot, Flow Cytometry (Annexin V/PI) [6]
↓ Mitochondrial membrane potential, ↑ Bax, ↓ Bcl-2 mRNA HeLa cervical cancer cells JC-1 Staining, qRT-PCR, Western Blot [2] [3]
Inhibition of NF-κB pathway, ↓ TNF-α, ↓ IL-1β SCI mouse model, BV2 microglial cells Western Blot, ELISA, qPCR [8]

Troubleshooting and Best Practices

  • Control Groups are Crucial: Always include vehicle control groups (DMSO, same concentration as used for this compound) and positive controls for apoptosis (e.g., staurosporine) or ROS (e.g., H₂O₂) where appropriate.
  • Confirming Apoptosis: Due to the complexity of cell death, it is recommended to use at least two complementary methods (e.g., Annexin V/PI staining plus Western blot for caspase activation) to confirm apoptosis.
  • This compound Stability: Prepare fresh working solutions from stock for each experiment to ensure activity. Avoid repeated freeze-thaw cycles of the stock solution.
  • Pathway Inhibition/Activation: To mechanistically validate a pathway, use specific agonists (e.g., SC79 for AKT) [6] or inhibitors (e.g., N-acetylcysteine for ROS) [4] in combination with this compound treatment.

Conclusion

This compound is a potent natural compound that induces apoptosis in cancer cells via mitochondria-dependent pathways, ROS-mediated mechanisms, and suppression of the PI3K/AKT survival signaling. The standardized protocols outlined herein provide a robust framework for researchers to reliably evaluate its pro-apoptotic efficacy and elucidate its detailed mechanism of action in various disease models.

References

Application Notes and Protocols: Daphnoretin-Loaded Liver-Targeting Nanocarriers for Hepatocellular Carcinoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Hepatocellular carcinoma (HCC) represents a significant global health challenge as the third leading cause of cancer-related mortality worldwide. The prognosis for HCC remains poor, with only approximately 20% of early-stage patients eligible for curative interventions such as surgical resection or liver transplantation. Conventional chemotherapy approaches, including sorafenib, curcumin, and paclitaxel, continue to play a crucial role in HCC management but face substantial limitations due to drug resistance and dose-limiting side effects that compromise therapeutic outcomes [1] [2]. These clinical challenges have accelerated research into alternative therapeutic agents derived from natural products, which offer novel mechanisms of action and potentially favorable toxicity profiles.

Daphnoretin (DAP), a dicoumarin derivative isolated from the traditional Chinese medicine Wikstroemia indica (Linn. C. A. Meyer), has demonstrated significant anti-tumor activity against HCC through the induction of cellular apoptosis via modulation of key regulatory proteins, including increased expression of Bax and p53 and decreased expression of Bcl2 [1] [2]. Despite this promising therapeutic potential, the clinical application of DAP has been severely hampered by its unfavorable physicochemical properties, including poor aqueous solubility and rapid systemic clearance, resulting in an exceptionally short plasma half-life of approximately 3.5 hours [1]. These limitations necessitate the development of advanced drug delivery strategies to overcome the pharmacological constraints of DAP.

Nanotechnology-based delivery systems have emerged as a powerful approach to enhance the therapeutic index of challenging natural products like DAP. The implementation of nano-preparation strategies enables sustained release kinetics and site-specific drug delivery through careful engineering of carrier materials such as nano-micelles, nanocapsules, and polymeric spheres [1]. For HCC targeting specifically, glycyrrhetinic acid (GA) has been identified as an ideal targeting ligand due to its specific binding to glycyrrhetinic acid receptors (GA-R), which are expressed 1.5-5 times more highly in hepatocellular carcinoma tissue compared to normal liver parenchyma [1] [2]. This molecular addressing mechanism facilitates active targeting of drug-loaded nanocarriers to malignant hepatocytes, potentially revolutionizing the delivery of natural products with anti-hepatoma activity.

Table 1: Current Challenges in Hepatocellular Carcinoma Management

Challenge Category Specific Limitations Impact on Treatment Outcomes
Epidemiological Factors High mortality rate; late diagnosis Limited curative options for advanced disease
Surgical Limitations Only 20% of early-stage patients eligible for surgery Reduced applicability of potentially curative interventions
Conventional Chemotherapy Drug resistance; dose-limiting toxicities Compromised therapeutic efficacy and treatment discontinuation
Natural Product Limitations Poor solubility; rapid clearance; low bioavailability Restricted clinical translation despite promising efficacy

Nano-Preparation Composition and Characterization

Materials and Nanocarrier Composition

The development of the double-targeted nano-preparation for this compound delivery requires specific materials and construction components. The core system consists of glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid)-daphnoretin (GPP/PP-DAP), which integrates both passive and active targeting mechanisms [1] [2]. The polymer constituents include PEG2000-PLA2000, PEG2000-PLA5000, PEG3400-PLA2000, and the critical targeting ligand GA-PEG3400-PLA2000, all obtained from commercial sources with appropriate quality certifications. The DAP active pharmaceutical ingredient is isolated from Wikstroemia indica with a documented purity of 98.12%, confirmed through high-performance liquid chromatography (HPLC) analysis against a certified reference standard from the China Institute of Food and Drug Verification [1].

The PEG-PLA block copolymer serves as the fundamental building block of the nanocarrier system, with the hydrophobic PLA segment forming the core that encapsulates the poorly soluble DAP molecule, while the hydrophilic PEG shell provides steric stabilization and reduces opsonization and clearance by the reticuloendothelial system, thereby extending the circulation half-life of the formulation [1]. The incorporation of GA ligands enables active targeting through specific receptor-mediated endocytosis by hepatocytes and hepatocellular carcinoma cells, capitalizing on the overexpression of GA receptors in malignant liver tissue [1] [2]. This strategic design leverages both the enhanced permeability and retention (EPR) effect—characteristic of nanomaterials smaller than 200 nm—and molecular recognition for precision targeting to HCC lesions.

Table 2: Material Components of this compound Nano-Preparation

Component Category Specific Materials Function in Formulation
Active Pharmaceutical Ingredient This compound (98.12% purity) Therapeutic agent inducing apoptosis in HCC cells
Polymeric Carrier PEG-PLA diblock copolymers (various molecular weights) Biodegradable scaffold for drug encapsulation and sustained release
Targeting Ligand Glycyrrhetinic acid (GA) conjugated to PEG-PLA Active targeting to GA receptors overexpressed on HCC cells
Solvents & Excipients Dichloromethane, deionized water, methanol Processing solvents and hydration media for nanocarrier preparation
Quality Control and Physicochemical Characterization

Comprehensive characterization of the GPP/PP-DAP nano-preparation is essential to ensure reproducible manufacturing, stability, and desired in vivo performance. The particle size distribution, polydispersity index (PDI), and zeta potential are critical quality attributes that must be rigorously controlled, with optimal specifications targeting a particle size below 200 nm to facilitate enhanced permeability and retention (EPR)-mediated tumor accumulation and a PDI below 0.3 indicating a monodisperse population with batch-to-batch consistency [1]. The surface charge characteristics, determined through zeta potential measurements, influence both the colloidal stability of the formulation and its interaction with biological membranes, with moderately negative values typically preferred to prevent nonspecific protein adsorption while maintaining adequate circulation time.

The drug loading capacity and encapsulation efficiency represent two fundamental critical quality attributes that directly impact the therapeutic potential and dosing requirements of the final formulation. These parameters are determined using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (250 × 4.6 mm, 5 μm) employing a mobile phase consisting of methanol and deionized water (58:42, v/v) at a flow rate of 1.0 ml/min with detection at 224 nm [1] [2]. Additional characterization includes morphological assessment through transmission electron microscopy (TEM) to confirm spherical morphology and uniform particle distribution, and in vitro drug release profiling using dialysis methods in physiologically relevant media to establish the release kinetics and potential for sustained therapeutic action.

Table 3: Physicochemical Characterization of Optimized GPP/PP-DAP Formulation

Parameter Analytical Method Target Specification
Particle Size Dynamic light scattering < 200 nm
Polydispersity Index (PDI) Dynamic light scattering < 0.3
Zeta Potential Electrophoretic light scattering -10 to -30 mV
Drug Loading HPLC analysis > 5% (w/w)
Encapsulation Efficiency HPLC analysis > 85%
In Vitro Release Profile Dialysis method Sustained release over 48-72 hours

Detailed Experimental Protocols

Preparation of GPP/PP-DAP Nano-Preparation

The thin-film hydration method represents the standard protocol for preparing the this compound-loaded nanomicelles, providing consistent and reproducible formulation characteristics. The procedure begins with accurately weighing the polymer components (PEG-PLA or GA-PEG-PLA/PEG-PLA blends) and transferring them to a clean glass vial. The organic solvent (typically dichloromethane or acetone) is added, and the mixture is stirred on a magnetic stirrer until complete dissolution is achieved. The DAP active ingredient is then introduced to the organic solution with continuous stirring until a homogeneous transparent solution is obtained, ensuring molecular-level dispersion of the drug within the polymer matrix [1].

The subsequent film formation stage involves transferring the homogeneous organic solution to a round-bottom flask and removing the organic solvent using a rotary evaporator at a controlled temperature of 45°C under reduced pressure, resulting in the formation of a thin, uniform polymer-drug film on the inner wall of the flask. The critical hydration step is performed by adding pre-warmed deionized water (approximately 45°C) to the round-bottom flask and rotating at atmospheric pressure for 30-45 minutes to allow spontaneous self-assembly of the polymers into micellar structures encapsulating the this compound. The resulting nanomicellar suspension is then transferred to a vial, stirred for an additional 2-3 hours at room temperature, sonicated for 6 minutes in the dark to reduce particle aggregation, and finally centrifuged at 3,000 rpm for 5 minutes to remove any potential drug aggregates or larger particles, yielding a clear, colloidal solution of GPP/PP-DAP ready for characterization or in vitro evaluation [1] [2].

In Vitro Evaluation Protocols
3.2.1 Cell Culture and Maintenance

Human HepG2 hepatoma carcinoma cells and murine H22 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂. The cells are subcultured routinely at 70-80% confluence using standard trypsinization procedures, and all experiments are conducted with cells in the logarithmic growth phase to ensure reproducibility and physiological relevance. For the orthotopic liver tumor model establishment, H22 cells are harvested during exponential growth, washed with phosphate-buffered saline (PBS), and resuspended at an appropriate concentration for in vivo inoculation [1].

3.2.2 Cytotoxicity Assessment (CCK-8 Assay)

The cytotoxic potency of free DAP and the GPP/PP-DAP formulation is quantitatively evaluated using the Cell Counting Kit-8 (CCK-8) assay according to a standardized protocol. Briefly, HepG2 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours. The test formulations (free DAP and GPP/PP-DAP) are prepared in serial dilutions using complete culture medium and added to the cells, followed by incubation for 48 hours. After the treatment period, 10 μL of CCK-8 solution is added to each well and incubated for an additional 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined from dose-response curves using appropriate statistical software, with the GPP/PP-DAP formulation demonstrating significantly enhanced potency compared to free DAP, as evidenced by lower IC₅₀ values [1].

3.2.3 Cellular Uptake Studies

The internalization efficiency and targeting capability of the GPP/PP-DAP nano-preparation are assessed using fluorescence microscopy or flow cytometry. For these experiments, the nanocarrier is loaded with a fluorescent probe (such as coumarin-6 or DIR dye) instead of DAP using the same preparation method. HepG2 cells are seeded in confocal dishes or multi-well plates and allowed to reach approximately 70% confluence. The fluorescently labeled formulations are added to the cells and incubated for predetermined time points (1, 2, 4, and 8 hours). After incubation, the cells are thoroughly washed with PBS to remove non-internalized nanoparticles, fixed with 4% paraformaldehyde, and counterstained with DAPI for nuclear visualization. The cellular localization and fluorescence intensity are analyzed using confocal laser scanning microscopy, with the GPP/PP-DAP formulation expected to demonstrate significantly enhanced cellular uptake compared to non-targeted controls, confirming the effectiveness of the GA-mediated targeting approach [1].

In Vivo Evaluation Protocols
3.3.1 Animal Models and Ethics

All animal procedures must be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) prior to study initiation, following the Guide for the Care and Use of Laboratory Animals. For the orthotopic liver tumor model, Kunming mice (approximately 6-8 weeks old) are anesthetized, and H22 cells (1 × 10⁶ cells in 50 μL PBS) are inoculated directly into the liver parenchyma. Tumor growth is monitored regularly, and studies are initiated when the tumor volume reaches approximately 100-200 mm³. The animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (25°C), and humidity (45%) with free access to standard laboratory diet and water [1].

3.3.2 Biodistribution and Targeting Efficiency

The in vivo trafficking and organ distribution of the nano-preparation are evaluated using near-infrared fluorescence imaging or radioactive labeling. DIR dye-loaded GPP/PP-DAP and non-targeted PP-DAP formulations are administered intravenously to tumor-bearing mice via the tail vein. At predetermined time points (2, 4, 8, 12, and 24 hours post-injection), the animals are anesthetized and imaged using an in vivo imaging system. After the final time point, the mice are euthanized, and major organs (heart, liver, spleen, lung, kidney) and tumors are collected for ex vivo imaging. The fluorescence intensity in each organ is quantified using image analysis software, with the GPP/PP-DAP formulation expected to demonstrate significantly higher accumulation in liver tumors compared to other organs and non-targeted controls, confirming successful liver-specific targeting [1].

3.3.3 In Vivo Antitumor Efficacy

The therapeutic potential of the GPP/PP-DAP formulation is evaluated in the orthotopic liver tumor model. When the tumor volume reaches approximately 100 mm³, the mice are randomly divided into four groups (n=6 per group): (1) saline control, (2) free DAP, (3) non-targeted PP-DAP, and (4) targeted GPP/PP-DAP. The formulations are administered intravenously every three days for a total of five injections, with DAP dosage standardized across treatment groups. Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: V = (length × width²)/2. Body weight is monitored as an indicator of systemic toxicity. At the end of the study period, the animals are euthanized, and tumors and major organs are harvested for further analysis, including histopathological examination and apoptosis assessment (TUNEL staining). The GPP/PP-DAP formulation is expected to demonstrate superior antitumor efficacy with reduced systemic toxicity compared to other treatment groups [1].

Experimental Results and Validation

In Vitro and In Vivo Efficacy Assessment

Comprehensive evaluation of the GPP/PP-DAP formulation has demonstrated significant advantages over both free DAP and non-targeted nano-preparations across multiple efficacy parameters. Cytotoxicity studies conducted on HepG2 human hepatoma cells revealed that the IC₅₀ value for GPP/PP-DAP was substantially lower than that of free DAP, indicating enhanced potency of the nanoformulation. This improved cytotoxic effect can be attributed to the more efficient cellular internalization mediated by the glycyrrhetinic acid receptors, which facilitates increased intracellular accumulation of the active compound in target cells [1]. Additional mechanistic studies confirmed that the apoptotic pathway activation—characterized by increased Bax and p53 expression and decreased Bcl2 expression—was significantly enhanced in cells treated with the targeted nano-preparation compared to those receiving free drug or non-targeted controls.

In vivo studies utilizing orthotopic liver tumor models provided compelling evidence for the superior therapeutic efficacy of the GPP/PP-DAP formulation. Tumor growth inhibition was significantly more pronounced in the group receiving the targeted nano-preparation compared to both free DAP and non-targeted PP-DAP, with histopathological analysis revealing extensive areas of necrosis and apoptosis in tumors from the GPP/PP-DAP treatment group [1]. Critically, the targeted delivery system demonstrated a favorable safety profile, with no significant body weight loss or signs of overt toxicity observed throughout the treatment period, suggesting that the enhanced antitumor efficacy was achieved without increasing systemic adverse effects. These findings collectively support the potential of GPP/PP-DAP as a promising therapeutic strategy for hepatocellular carcinoma, effectively addressing the limitations of the native compound while leveraging the advantages of nanoscale delivery and active targeting.

Table 4: Comparative Efficacy of this compound Formulations in HCC Models

Evaluation Parameter Free DAP Non-Targeted PP-DAP Targeted GPP/PP-DAP
In Vitro IC₅₀ (μM) High Moderate Low
Cellular Uptake Efficiency Low Moderate High
Tumor Growth Inhibition Moderate Moderate High
Liver-Targeting Index Low Moderate High
Systemic Toxicity Moderate Low to Moderate Low
Pharmacokinetic and Biodistribution Profile

The pharmacokinetic behavior and biodistribution pattern of the GPP/PP-DAP nano-preparation were systematically investigated to validate its targeting capability and understand its in vivo disposition. Quantitative analysis of plasma concentrations following intravenous administration revealed that the nanoencapsulation strategy significantly extended the systemic circulation time of DAP, with the area under the curve (AUC) for GPP/PP-DAP substantially higher than that of free DAP, indicating improved pharmacokinetic exposure [1]. This enhanced circulation profile can be attributed to the steric stabilization provided by the PEG shell, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby allowing greater accumulation in the target tissue.

Critically, biodistribution studies demonstrated selective accumulation of the GPP/PP-DAP formulation in liver tumor tissue, with a targeting index significantly superior to both free DAP and non-targeted PP-DAP controls. The ratio of drug concentration in tumor versus normal liver tissue was highest for the GPP/PP-DAP group, confirming the dual targeting effect achieved through both the EPR effect (passive targeting) and GA receptor-mediated endocytosis (active targeting) [1]. This enhanced tumor-specific delivery directly correlates with the improved therapeutic efficacy observed in efficacy studies and suggests potential for reduced dosing frequency and minimized off-target effects in clinical settings. The successful integration of passive and active targeting strategies in the GPP/PP-DAP formulation represents a significant advancement in nano-drug delivery for hepatocellular carcinoma, addressing a critical need for more effective and targeted therapeutic interventions for this challenging malignancy.

Table 5: Comparative Pharmacokinetic Parameters of DAP Formulations

Pharmacokinetic Parameter Free DAP Non-Targeted PP-DAP Targeted GPP/PP-DAP
AUC₀‑t (μg·h/mL) Low Moderate High
t₁/₂ (hours) 3.5 Extended Significantly Extended
Cₘₐₓ (μg/mL) Low Moderate High
Targeting Index (Tumor/Liver) Low Moderate High
Clearance (L/h/kg) High Reduced Significantly Reduced

Graphical Protocols and Workflows

Experimental Workflow for GPP/PP-DAP Preparation and Evaluation

The following Graphviz diagram illustrates the comprehensive experimental workflow for the preparation, characterization, and evaluation of this compound-loaded liver-targeting nanocarriers:

G DAP Nano-Preparation Experimental Workflow cluster_char Quality Control start Start: Material Preparation extraction DAP Extraction and Purification start->extraction poly_prep Polymer Preparation (GA-PEG-PLA/PEG-PLA) extraction->poly_prep film_form Thin Film Formation (Rotary Evaporation, 45°C) poly_prep->film_form hydration Film Hydration (Deionized Water, 45°C) film_form->hydration processing Processing (Sonication, Centrifugation) hydration->processing char1 Physicochemical Characterization processing->char1 char1->poly_prep Does Not Meet Specifications size Particle Size Analysis char1->size pdi Polydispersity Index char1->pdi zeta Zeta Potential char1->zeta loading Drug Loading Efficiency char1->loading release In Vitro Release char1->release in_vitro In Vitro Evaluation (Cytotoxicity, Cellular Uptake) in_vivo In Vivo Evaluation (Biodistribution, Efficacy) in_vitro->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis end Conclusion and Reporting data_analysis->end size->in_vitro Meets Specifications pdi->in_vitro Meets Specifications zeta->in_vitro Meets Specifications loading->in_vitro Meets Specifications release->in_vitro Meets Specifications

Diagram 1: Comprehensive workflow for the preparation and evaluation of this compound-loaded liver-targeting nanocarriers, highlighting critical quality control checkpoints.

Mechanism of Action and Targeting Strategy

The following Graphviz diagram illustrates the proposed mechanism of action and targeting strategy of GPP/PP-DAP in hepatocellular carcinoma:

G GPP/PP-DAP Mechanism and Targeting Strategy cluster_receptor Hepatocellular Carcinoma Cell admin IV Administration circ Systemic Circulation (Extended half-life) admin->circ epr EPR Effect (Passive Targeting) circ->epr ga_binding GA Receptor Binding (Active Targeting) circ->ga_binding Direct Targeting epr->ga_binding receptor GA Receptor (Overexpressed) ga_binding->receptor internalization Receptor-Mediated Endocytosis intracellular Intracellular Release of DAP internalization->intracellular apoptosis Apoptosis Induction (Bax↑, p53↑, Bcl2↓) intracellular->apoptosis Mitochondrial Pathway signaling Cell Signaling intracellular->signaling tumor_inhibition Tumor Growth Inhibition apoptosis->tumor_inhibition receptor->internalization signaling->apoptosis

Diagram 2: Proposed mechanism of action and targeting strategy of GPP/PP-DAP in hepatocellular carcinoma, illustrating both passive (EPR effect) and active (receptor-mediated) targeting components.

References

Comprehensive Application Notes and Protocols for the Column Chromatography Separation of Daphnoretin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daphnoretin

This compound (7-hydroxyl-6-methoxy-3,7'-dicoumaryl ether) is a dicoumarin derivative isolated from the plant Wikstroemia indica C.A. Mey. (Thymelaeaceae) that exhibits significant biological activities, including anticancer properties against hepatocellular carcinoma (HCC) and protein kinase C activation leading to platelet aggregation [1] [2]. Recent studies have demonstrated that this compound induces apoptosis in HCC cells through modulation of Bax, p53, and Bcl2 expression [2]. However, the therapeutic application of this compound has been hampered by its poor aqueous solubility and low oral bioavailability (approximately 0.15%) [1] [2]. These limitations necessitate efficient separation and purification protocols to obtain high-purity this compound for pharmaceutical development.

Column chromatography remains the primary technique for isolating this compound from complex plant extracts. These protocols provide detailed methodologies for the extraction, separation, purification, and analysis of this compound, specifically designed for researchers and pharmaceutical development professionals working with natural products.

Extraction and Initial Processing

Plant Material Preparation

The initial plant material, Wikstroemia indica, should be properly identified and authenticated. The bark or aerial parts are typically dried and ground to a fine powder (20-40 mesh) to maximize surface area for extraction [3]. Cellulase enzyme pretreatment may be employed to disrupt plant cell walls and enhance compound release [3].

Extraction Methods

Several extraction techniques can be utilized for initial extraction of this compound:

  • Percolation Method: The powdered plant material is continuously extracted with ethanol-water mixtures (typically 70-95% ethanol) at room temperature for 24-72 hours [2] [3].
  • Reflux Extraction: Plant material is extracted with methanol or ethanol under reflux conditions (60-80°C) for 2-6 hours, with the process repeated 2-3 times [3].
  • Enzyme-Assisted Extraction: Incubation of plant material with cellulase enzymes (0.5-2.0% w/w) in aqueous buffer (pH 4.5-5.5) at 40-50°C for 2-4 hours prior to solvent extraction [3].

The combined extracts are concentrated under reduced pressure at temperatures not exceeding 60°C to prevent compound degradation [2] [3].

Column Chromatography Separation

Stationary Phase Selection

The choice of stationary phase is critical for successful separation:

Table 1: Stationary Phase Options for this compound Separation

Stationary Phase Particle Size Applications Advantages
Silica Gel 200-300 mesh Primary separation, normal phase High resolution, well-established
C18 Reverse Phase 5-20 μm Final purification Excellent for polar compounds
Sephadex LH-20 25-100 μm Size exclusion/polishing Removal of pigments and polymers

The most commonly used stationary phase for initial separation is silica gel (200-300 mesh) due to its high resolution capacity and cost-effectiveness for large-scale separations [2] [3] [4].

Mobile Phase Systems

Various solvent systems have been optimized for this compound separation:

Table 2: Mobile Phase Systems for this compound Chromatography

Chromatography Type Solvent System Ratio (v/v) Application Stage
Normal Phase (Silica Gel) Petroleum ether:Acetone 10:1 → 5:1 Preliminary fractionation
Chloroform:Methanol 20:1 → 5:1 Intermediate purification
Dichloromethane:Methanol 15:1 → 8:1 Final purification
Reverse Phase (C18) Methanol:Water 55:45 Analytical separation [1]
Methanol:Ammonium acetate 42:58 Plasma sample analysis [5]
Detailed Protocol for Silica Gel Column Chromatography
3.3.1 Column Preparation
  • Column Selection: Choose a column with an appropriate length-to-diameter ratio (typically 10:1 to 20:1). For a 100g crude extract, a column with 5-10cm diameter and 50-100cm height is recommended [4].
  • Slurry Preparation: Suspend 200-500g of silica gel (200-300 mesh) in the initial mobile phase (e.g., petroleum ether) in an Erlenmeyer flask. The stationary phase should be 20-50 times the weight of the sample to be separated [4].
  • Packing: Plug the column bottom with glass wool and add a 1-2cm layer of sand. Pour the silica gel slurry into the column while gently tapping the sides to eliminate air bubbles and ensure uniform packing [4].
  • Equilibration: Allow the mobile phase to flow through the column until the silica gel is compacted and the solvent level just reaches the top of the stationary phase [4].
3.3.2 Sample Loading and Elution
  • Sample Preparation: Dissolve the crude extract in minimal volume of the initial mobile phase or a slightly more polar solvent (typically 5-10mL per gram of extract). If necessary, adsorb the sample onto a small amount of silica gel (1-2g per gram of extract) before loading [3] [4].
  • Loading: Carefully apply the sample solution to the top of the column without disturbing the stationary phase surface. Rinse the container and column walls with small amounts of mobile phase [4].
  • Elution: Begin elution with the least polar solvent system and gradually increase polarity according to the predetermined gradient. Maintain a steady flow rate of 1-2 column volumes per hour [3] [4].
  • Fraction Collection: Collect fractions of 0.5-1 column volume in test tubes. Monitor fraction composition by TLC (silica gel GF254, UV detection at 254nm or 365nm) [2] [6].

The following workflow diagram illustrates the complete separation and analysis process:

G Start Plant Material (Wikstroemia indica) Extraction Extraction with Ethanol/Methanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration SilicaColumn Silica Gel Column Chromatography Concentration->SilicaColumn TLC TLC Analysis of Fractions SilicaColumn->TLC Combine Combine Target Fractions TLC->Combine This compound-Positive Fractions FinalPurification Final Purification (C18 Reverse Phase) Combine->FinalPurification Analysis Purity Analysis (HPLC) FinalPurification->Analysis Result High-Purity this compound Analysis->Result

Figure 1: Workflow for this compound Separation and Purification

Analysis and Validation

HPLC Analysis Methods

High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound and assessing purity:

Table 3: HPLC Conditions for this compound Analysis

Parameter Method 1 [1] Method 2 [5] Method 3 [2]
Column C18 (250mm × 4.6mm, 5μm) C18 (200mm × 4.6mm, 5μm) C18 (250mm × 4.6mm, 5μm)
Mobile Phase Methanol:10mM NaH₂PO₄ (55:45, pH 3.0) Methanol:20mM Ammonium Acetate (42:58, pH 3.2) Methanol:Water (58:42)
Flow Rate 1.0mL/min 1.0mL/min 1.0mL/min
Detection UV 345nm UV 345nm UV 224nm
Temperature Ambient 40°C 35°C
Retention Time ~8-10min ~6-8min ~12-15min
Method Validation

For quantitative analysis, HPLC methods should be properly validated according to ICH guidelines:

  • Linearity: Calibration curves typically show linearity over 0.02-2.00μg/mL [5] and 0.05-100μg/mL [1]
  • Precision: Intra- and inter-day RSD should be ≤15% [1] [5]
  • Accuracy: Relative error typically within ±2.5% [5]
  • LOD/LOQ: Lower limit of quantification of 0.02μg/mL has been achieved [5]
Structural Confirmation

After purification, this compound structure should be confirmed by:

  • Mass Spectrometry: ESI-MS showing molecular ion peak at m/z 353.1 [M+H]+ [2] [6]
  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR in DMSO-d₆ [2] [6]
  • UV Spectroscopy: Characteristic absorption at 345nm [1] [7]

Stability Considerations

This compound stability is pH- and temperature-dependent:

Table 4: Stability Profile of this compound

Condition Stability Recommendations
Acidic pH Stable Preferred for storage and analysis
Alkaline pH Rapid degradation Avoid basic conditions
Thermal Stability Stable at room temperature Avoid prolonged heating >60°C
Biological Matrices Variable stability Use fresh samples for accurate analysis

This compound degrades rapidly in alkaline environments but remains stable in acidic conditions [7]. It demonstrates good stability in simulated gastrointestinal fluids but is unstable in liver homogenates, small intestine contents, and plasma [7]. These stability characteristics should be considered during the isolation process and in subsequent formulation development.

Advanced Purification Strategies

Nano-Preparation Approaches

To overcome this compound's poor solubility and rapid clearance, advanced nano-preparation approaches have been developed:

  • Double-targeted nano-preparation: Glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid)-daphnoretin (GPP/PP-DAP) systems show enhanced liver targeting and therapeutic efficacy in hepatocellular carcinoma models [2]
  • Preparation method: Thin-film hydration technique produces stable, injectable nano-preparations with diameters <200nm, leveraging the enhanced permeability and retention (EPR) effect for tumor targeting [2]
  • Characterization: Optimized using univariate analysis and response surface methodology [2]
Scaling Considerations

For industrial-scale production:

  • Medium-pressure liquid chromatography (MPLC) can be employed for larger quantities (10-100g extracts) [6]
  • Countercurrent chromatography may be considered as an alternative to minimize stationary phase costs
  • Process analytical technology (PAT) should be implemented for quality control during scale-up

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Separation Incorrect solvent gradient Optimize mobile phase polarity
Overloaded column Reduce sample loading (1:50 sample:stationary phase ratio)
Tailing Peaks Active sites on silica Deactivate with 0.1-0.5% acetic acid
Low Recovery Strong adsorption Increase methanol content in mobile phase
Compound Degradation Alkaline conditions Maintain acidic pH throughout process

Conclusion

These application notes and protocols provide comprehensive methodologies for the efficient separation and purification of this compound from Wikstroemia indica. The combination of silica gel column chromatography with reverse-phase HPLC provides an effective approach to obtain high-purity this compound for pharmaceutical development. Recent advances in nano-preparation technologies offer promising strategies to overcome the inherent limitations of this compound, particularly its poor solubility and low oral bioavailability. Proper attention to stability considerations and analytical validation ensures the reliability of the separation process and the quality of the final product.

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from recent in vitro studies on daphnoretin.

Cell Type / Disease Model Observed Effects Proposed Mechanism of Action Key Quantitative Findings Citation
Glioblastoma (U87, U251 cells) Inhibits proliferation, migration, invasion; induces apoptosis Inactivates PI3K/AKT signaling pathway [1] [2] IC50 ~40-60 µM (48h); Reduced colony formation; Increased apoptosis [1] [2] [1] [2]
Melanoma (A375, B16 cells) Inhibits proliferation; induces apoptosis ROS-mediated mitochondrial apoptosis; Regulates Bcl-2/Bax, activates caspases [3] IC50 ~40-60 µg/mL (24h); Increased ROS; Altered apoptosis-related protein expression [3] [3]
Osteoarthritis (ATDC5 chondrocytes) Reduces IL-1β-induced apoptosis; mitigates inflammation Suppresses ER stress (GRP78, CHOP) and NLRP3 inflammasome activation [4] Effective at 2-8 µM; Improved cell viability; Reduced inflammatory mediators (TNF-α, IL-6, PGE2) [4] [4]
Spinal Cord Injury (BV2 microglia) Anti-inflammatory Inhibits NF-κB pathway; reduces pro-inflammatory cytokines [5] [6] Reduced TNF-α and IL-1β mRNA and protein levels [5] [6] [5] [6]
Lung Cancer (A549 cells) Inhibits proliferation; induces apoptosis Regulates Bcl-2 gene family [7] Concentration- and time-dependent inhibition; Induced apoptosis [7] [7]
Osteosarcoma (HOS cells) Induces cell cycle arrest and apoptosis G2/M phase arrest; downregulates cyclins; activates mitochondrial apoptosis [8] IC50 3.89 µM (72h); Altered cell cycle protein expression [8] [8]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to evaluate this compound's effects in vitro.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the inhibitory concentration (IC50) of this compound [3] [4] [1].

  • Cell Seeding: Seed cells (e.g., 5×10³ to 1×10⁵ cells/well) in a 96-well plate and culture for 24 hours for adherence.
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 0-80 µM). Replace the medium in the wells with the this compound-containing medium. Incubate for the desired time (e.g., 24-72 hours).
  • MTT Incubation: Add MTT reagent (5 mg/mL) to each well (e.g., 10-20 µL) and incubate for another 2-4 hours.
  • Solubilization and Measurement: Carefully remove the medium and add dimethyl sulfoxide (DMSO, e.g., 100-150 µL/well) to dissolve the formed formazan crystals. Shake the plate for 10 minutes.
  • Data Analysis: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control group.
Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis [3] [4] [8].

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the required duration.
  • Cell Harvesting: Collect the cell supernatant and trypsinize the adherent cells. Combine and centrifuge the cell suspension.
  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in a binding buffer.
  • Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions. Incubate for 5-20 minutes in the dark at room temperature.
  • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows: Annexin V-FITC-negative/PI-negative (viable), Annexin V-FITC-positive/PI-negative (early apoptotic), and Annexin V-FITC-positive/PI-positive (late apoptotic/necrotic).
Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in protein expression and phosphorylation [3] [5] [4].

  • Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 13,000× g for 10-15 minutes at 4°C.
  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
  • Electrophoresis and Transfer: Mix equal amounts of protein (e.g., 20-80 µg) with loading buffer, denature, and separate by SDS-PAGE (e.g., 10-12% gel). Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-AKT, cleaved caspase-3, Bcl-2, Bax) diluted in blocking buffer overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

Mechanism of Action Workflows

The following diagrams illustrate the primary molecular mechanisms of this compound identified in recent studies.

g1 cluster_1 Mechanism 1: Apoptosis Induction (e.g., Melanoma, Osteosarcoma) cluster_2 Mechanism 2: PI3K/AKT Pathway Inhibition (e.g., Glioblastoma, Colon Cancer) This compound This compound Apoptosis Apoptosis Proliferation_Inhibition Proliferation_Inhibition D1 This compound ROS Increased ROS D1->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis1 Apoptosis Caspase3->Apoptosis1 D2 This compound PI3K PI3K D2->PI3K AKT AKT (Inactivation) PI3K->AKT BCL2 Bcl-2 ↓ Bax ↑ AKT->BCL2 Metastasis Migration & Invasion ↓ AKT->Metastasis Apoptosis2 Apoptosis BCL2->Apoptosis2

g2 cluster_1 Mechanism 3: Anti-inflammatory Action (e.g., Spinal Cord Injury, Osteoarthritis) This compound This compound AntiInflammatory AntiInflammatory D This compound NFkB NF-κB Pathway Inhibition D->NFkB NLRP3 NLRP3 Inflammasome Inhibition D->NLRP3 ERS Endoplasmic Reticulum Stress (ERS) ↓ D->ERS Cytokines Pro-inflammatory Cytokines (TNF-⍺, IL-1β) ↓ NFkB->Cytokines NLRP3->Cytokines ERS->Cytokines Outcome Reduced Inflammation & Cell Death Cytokines->Outcome

Critical Considerations for Experimental Design

When planning your studies with this compound, please consider the following:

  • Solubility and Vehicle: this compound is typically dissolved in DMSO for in vitro studies, with a final DMSO concentration not exceeding 0.1% to avoid cytotoxicity [4] [1].
  • Dose-Response and Kinetics: Effects are often concentration- and time-dependent. Include a broad range of concentrations and multiple time points in initial viability assays to establish optimal conditions [7] [8].
  • Cell Line Variability: The potency (IC50) and specific mechanisms of this compound can vary significantly between different cancer cell lines, even of the same tissue origin [8].
  • Mechanism Confirmation: Use specific pharmacological activators (e.g., SC79 for AKT) or inhibitors in combination with this compound to confirm the involvement of a specific signaling pathway [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further elaboration on any specific technique, please feel free to ask.

References

Comprehensive Application Notes: Analyzing Daphnoretin-Induced Apoptosis via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daphnoretin and Apoptosis Mechanisms

This compound is a naturally occurring bicoumarin compound isolated primarily from Wikstroemia indica C.A. Mey. and other plants in the Thymelaeaceae family, which has demonstrated significant antitumor activity across various cancer types through the induction of programmed cell death or apoptosis. As a natural product derivative, this compound has attracted considerable research interest due to its multifaceted effects on cancer cell proliferation, metastasis, and survival pathways. Current evidence indicates that this compound exerts its pro-apoptotic effects through several interconnected molecular pathways, making it a promising candidate for cancer drug development.

The compound has been shown to modulate several key apoptotic pathways, primarily through the mitochondrial apoptosis pathway, death receptor pathway, and ROS-mediated stress response. Research across multiple cancer cell lines has demonstrated that this compound treatment leads to characteristic apoptotic features including chromatin condensation, nuclear fragmentation, and apoptotic body formation. These morphological changes correlate with molecular markers such as caspase activation, cytochrome c release, and Bcl-2 family protein modulation. The following diagram illustrates the primary apoptotic pathways regulated by this compound based on current research findings:

G cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Regulatory Pathways cluster_4 Execution Phase This compound This compound DeathReceptors Death Receptor Activation This compound->DeathReceptors ROS ROS Production This compound->ROS PI3KAKT PI3K/AKT Inhibition This compound->PI3KAKT Bcl2Family Bcl-2 Family Modulation This compound->Bcl2Family NFkB NF-κB Pathway Inhibition This compound->NFkB Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrial Mitochondrial Dysfunction ROS->Mitochondrial CytochromeC Cytochrome c Release Mitochondrial->CytochromeC Apaf1 Apaf-1 Activation CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 PI3KAKT->Mitochondrial Bcl2Family->Mitochondrial NFkB->Mitochondrial PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Experimental Data Summary of this compound-Induced Apoptosis

Quantitative Analysis of Apoptotic Effects Across Cancer Cell Lines

Table 1: this compound-Induced Apoptotic Effects Across Various Cancer Cell Lines

Cell Line Cancer Type Effective Concentrations Key Apoptotic Markers Signaling Pathways Reference
A549 Lung cancer 5-20 μM for 24h ↑Bax, ↓Bcl-2, ↑caspase-3 Mitochondrial pathway [1] [2]
A375 & B16 Melanoma 20-60 μg/mL for 24h ↑Bax, ↓Bcl-2, ↑cleaved caspase-3/9, ↑cytochrome c, ↑Apaf-1 ROS-mediated mitochondrial apoptosis [3] [4]
U87 & U251 Glioblastoma 10-40 μM for 24h ↑cleaved caspase-3, ↓p-PI3K, ↓p-AKT PI3K/AKT pathway [5] [6]
K562 & HEL Chronic myeloid leukemia 0.25-1.00 μM for 24-72h ↑CD41, ↑CD61, ↑p-STAT3 STAT3 pathway, megakaryocytic differentiation [7]
HCT116 Colon cancer 25-100 μM for 24h ↑Bax, ↓Bcl-2, ↑caspase-3 AKT signal pathway [8]

Table 2: Time-Dependent and Concentration-Dependent Effects of this compound

Cell Line IC50 Values Treatment Duration Key Observations Reference
A549 ~15 μM 24-48 hours Concentration-dependent and time-dependent proliferation inhibition [2]
A375 & B16 40-60 μg/mL 24 hours Significant increase in ROS production and apoptotic bodies [3] [4]
U87 & U251 20-40 μM 24-48 hours Inhibition of migration and invasion; effects reversible with AKT activator SC79 [5] [6]
K562 & HEL <1 μM 72 hours Induction of megakaryocytic differentiation with multinucleation [7]
Key Signaling Pathways in this compound-Induced Apoptosis

Research across multiple studies has consistently demonstrated that this compound modulates several critical signaling pathways to induce apoptosis. The PI3K/AKT pathway has been identified as a primary target, with this compound effectively suppressing phosphorylation of both PI3K and AKT in glioblastoma, colon cancer, and melanoma cells. This suppression leads to downstream activation of pro-apoptotic mechanisms. Additionally, this compound influences the Bcl-2 family protein balance, increasing expression of pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, thereby promoting mitochondrial outer membrane permeabilization. Furthermore, this compound has been shown to induce reactive oxygen species (ROS) that trigger mitochondrial dysfunction and cytochrome c release, ultimately activating the caspase cascade. The following diagram illustrates the interconnected nature of these pathways:

G cluster_primary Primary Mechanisms cluster_mitochondrial Mitochondrial Events cluster_execution Execution Phase This compound This compound PI3KAKT PI3K/AKT Pathway Inhibition This compound->PI3KAKT ROS ROS Generation This compound->ROS Bcl2Balance Bcl-2 Family Dysregulation This compound->Bcl2Balance NFkB NF-κB Pathway Inhibition This compound->NFkB MitoPerm Mitochondrial Outer Membrane Permeabilization PI3KAKT->MitoPerm ROS->MitoPerm Bcl2Balance->MitoPerm NFkB->MitoPerm CytoC Cytochrome c Release MitoPerm->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Detailed Western Blot Protocol for Detecting Apoptosis Markers

Sample Preparation and Protein Extraction
  • Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., A549, U87, A375) in recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Plate cells at a density of 1×10⁶ cells per well in 6-well plates and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 0-60 μM range) for 24 hours, including a DMSO vehicle control [2] [3].

  • Protein Extraction: After treatment, wash cells twice with cold PBS. Lyse cells using RIPA buffer (20 mM HEPES, pH 7.9, 20% glycerol, 200 mM KCl, 0.5 mM EDTA, 0.5% NP-40, 0.5 mM dithiothreitol) supplemented with fresh protease and phosphatase inhibitors. Maintain samples on ice for 30 minutes with occasional vortexing, then centrifuge at 13,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using BCA assay according to manufacturer's protocol [4] [2].

Gel Electrophoresis and Immunoblotting
  • SDS-PAGE: Prepare samples by mixing 20-50 μg of total protein with 4X loading buffer and heat at 95°C for 5-10 minutes. Load samples onto 10-12% SDS-polyacrylamide gels alongside pre-stained protein molecular weight markers. Perform electrophoresis at 80-100 V constant voltage until the dye front reaches the bottom of the gel [4] [3].

  • Protein Transfer and Blocking: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems. For wet transfer, use 100 V constant voltage for 60-90 minutes at 4°C. Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [3] [2].

  • Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer or TBST overnight at 4°C with gentle shaking. The following table provides recommended antibody dilutions and incubation conditions for key apoptotic markers:

Table 3: Primary Antibodies for Detecting Apoptosis Markers in this compound Studies

Target Recommended Dilution Source/Product Code Incubation Conditions Expected Molecular Weight
Bax 1:1,000 Santa Cruz, sc-23959 Overnight, 4°C ~21 kDa
Bcl-2 1:1,000 Santa Cruz, sc-7382 Overnight, 4°C ~26 kDa
Cleaved caspase-3 1:1,000 Cell Signaling, 9661S Overnight, 4°C ~17/19 kDa
Cleaved caspase-9 1:1,000 Cell Signaling, 20750S Overnight, 4°C ~35/37 kDa
Cytochrome c 1:2,000 Abcam, ab110325 Overnight, 4°C ~14 kDa
PARP 1:1,000 Cell Signaling, 9542S Overnight, 4°C ~116 kDa (89 kDa cleaved)
p-AKT 1:2,000 Cell Signaling, 4060S Overnight, 4°C ~60 kDa
β-actin 1:2,000 OriGene, TA-09 1-2 hours, RT ~42 kDa
  • Detection and Visualization: After primary antibody incubation, wash membranes 3-4 times with TBST for 5-10 minutes each. Incubate with appropriate HRP-conjugated secondary antibodies (typically 1:2000-1:5000 dilution) for 1 hour at room temperature. Wash membranes again with TBST and develop using enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Capture images using a digital imaging system with multiple exposure times to ensure linear signal detection [4] [2].

Application Notes and Technical Recommendations

Optimization Strategies for this compound Studies
  • Concentration and Time Course: Based on multiple studies, initial experiments should include a broad concentration range (0-100 μM) with time points at 24, 48, and 72 hours to establish appropriate conditions for specific cell lines. For most cancer cell lines, significant apoptotic effects are observed between 10-60 μM after 24 hours of treatment. Include a positive control such as staurosporine or other known apoptosis inducers to validate experimental conditions [2] [3] [5].

  • Pathway-Specific Considerations: When investigating the PI3K/AKT pathway, note that this compound's effects can be reversed by AKT activators like SC79, providing a useful tool for mechanism validation. For ROS-mediated apoptosis studies, include controls with antioxidants such as N-acetylcysteine (NAC) to confirm ROS-dependent effects. Always process control and treated samples simultaneously to minimize technical variability [5] [3].

  • Simultaneous Protein Extraction: For accurate comparison of phosphorylation states or protein cleavage, extract proteins from all experimental conditions simultaneously using freshly prepared lysis buffer with complete protease and phosphatase inhibitors. Avoid repeated freeze-thaw cycles of protein samples, and run all comparative samples on the same gel to enable direct quantification [4] [2].

Troubleshooting Common Issues
  • Weak or No Signal: Ensure adequate protein transfer by verifying proper membrane activation (for PVDF) and using pre-stained markers. Optimize antibody concentrations through checkerboard assays and confirm antibody specificity using positive control lysates. Increase ECL exposure time or try more sensitive detection substrates.

  • High Background: Increase blocking time to 2 hours or use different blocking agents (BSA instead of milk). Optimize washing stringency by increasing Tween-20 concentration to 0.5% or adding brief high-salt washes. Reduce primary antibody concentration or incubation time.

  • Inconsistent Results: Maintain consistent cell passage numbers and treatment conditions across replicates. Verify this compound solubility and prepare fresh stock solutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Use the same batch of culture media and supplements throughout an experiment.

Conclusion

Western blot analysis remains a fundamental technique for elucidating the molecular mechanisms underlying this compound-induced apoptosis across various cancer models. The consistent observation of Bcl-2 family modulation, caspase activation, and pathway inhibition (particularly PI3K/AKT) across multiple studies underscores the reliability of these apoptotic markers. The protocols and application notes provided herein offer researchers a standardized approach to investigate this compound's antitumor effects, facilitating comparison across different experimental systems and contributing to the development of this promising natural compound as a potential therapeutic agent.

References

Comprehensive Application Notes and Protocols: Daphnoretin-Induced Apoptosis Detection via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daphnoretin and Its Biological Activities

This compound is a naturally occurring bicoumarin compound (molecular formula: C~19~H~12~O~7~) that can be extracted from various plant species, including Wikstroemia indica (L.) C.A. Mey. and Stellera chamaejasme L., both belonging to the Thymelaeaceae family [1] [2] [3]. This compound has attracted significant research interest due to its diverse pharmacological activities, particularly its anti-tumor properties against various cancer types. This compound has demonstrated potent antiproliferative effects across multiple human cancer cell lines, including osteosarcoma, melanoma, leukemia, and hepatocellular carcinoma [4] [2] [3]. The compound's mechanism of action involves the induction of cell cycle arrest and activation of apoptotic pathways, making it a promising candidate for anti-cancer drug development.

Research has shown that this compound exhibits dose-dependent and time-dependent inhibitory effects on cancer cell proliferation. In human osteosarcoma (HOS) cells, this compound demonstrated an IC~50~ value of 3.89 μM after 72 hours of treatment, indicating substantial cytotoxic activity [3]. Similar effects have been observed in melanoma cells, chronic myeloid leukemia cells, and other cancer types, though with varying potency depending on the cell line. Interestingly, while this compound exhibits strong anti-cancer effects, studies have shown it has lower cytotoxicity toward normal cells compared to conventional chemotherapeutic agents like taxol, suggesting a potentially favorable therapeutic window [3].

Apoptosis Signaling Pathways Activated by this compound

Mitochondrial (Intrinsic) Pathway of Apoptosis

The mitochondrial pathway, also known as the intrinsic pathway, represents the primary mechanism through which this compound induces apoptosis in cancer cells. This pathway is characterized by disruption of mitochondrial membrane potential (Δψm) and subsequent release of cytochrome c into the cytosol [3]. This compound treatment has been shown to modulate Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax [4] [3]. This alteration in the Bcl-2/Bax ratio promotes mitochondrial membrane permeabilization, facilitating the release of cytochrome c.

Following cytochrome c release, apoptosome formation occurs through the interaction of cytochrome c with Apaf-1 and procaspase-9 [5]. This complex then activates caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 [4] [3]. The activation of this caspase cascade leads to the characteristic biochemical and morphological changes associated with apoptosis, including DNA fragmentation, chromatin condensation, and formation of apoptotic bodies. Research on human osteosarcoma HOS cells has demonstrated that this compound treatment (1-4 μM) significantly increases the percentage of cells with disrupted mitochondrial membrane potential from 11.78% to 61.25% in a dose-dependent manner [3].

Extrinsic Pathway and Reactive Oxygen Species (ROS) Involvement

In addition to the mitochondrial pathway, evidence suggests that this compound may also engage extrinsic apoptosis pathways under certain conditions. The extrinsic pathway is initiated through death receptor activation at the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 [5] [6]. While the intrinsic pathway appears dominant in this compound-induced apoptosis, crosstalk between the two pathways can occur through caspase-8-mediated cleavage of Bid to truncated Bid (tBid), which then amplifies the apoptotic signal through mitochondrial engagement [5].

A significant mechanism contributing to this compound's pro-apoptotic effects involves the generation of reactive oxygen species (ROS). Studies on malignant melanoma cells (A375 and B16) have demonstrated that this compound treatment induces higher levels of ROS, leading to oxidative stress that triggers mitochondria-mediated apoptosis [4]. This ROS generation precedes mitochondrial membrane potential dissipation and caspase activation, indicating its role as an early event in the apoptotic cascade. The increase in ROS levels can be detected using fluorescent probes such as DCFH-DA, with flow cytometric analysis showing a dose-dependent enhancement in fluorescence intensity following this compound treatment [4].

G This compound This compound Mitochondrial_Pathway Mitochondrial_Pathway This compound->Mitochondrial_Pathway Activates Extrinsic_Pathway Extrinsic_Pathway This compound->Extrinsic_Pathway Potentially Activates ROS_Generation ROS_Generation This compound->ROS_Generation Induces Caspase-8 Activation Caspase-8 Activation Extrinsic_Pathway->Caspase-8 Activation Leads to Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio ROS_Generation->Bax/Bcl-2 Ratio Alters Apoptosis_Execution Apoptosis_Execution DNA Fragmentation DNA Fragmentation Apoptosis_Execution->DNA Fragmentation Membrane Changes Membrane Changes Apoptosis_Execution->Membrane Changes Apoptotic Bodies Apoptotic Bodies Apoptosis_Execution->Apoptotic Bodies Δψm Disruption Δψm Disruption Bax/Bcl-2 Ratio->Δψm Disruption Causes Cytochrome c Release Cytochrome c Release Δψm Disruption->Cytochrome c Release Triggers Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Promotes Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Induces Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Caspase-8 Activation->Caspase-3 Activation Directly Bid Cleavage Bid Cleavage Caspase-8 Activation->Bid Cleavage Causes Caspase-3 Activation->Apoptosis_Execution Initiates Bid Cleavage->Mitochondrial_Pathway Amplifies

Figure 1: this compound-Induced Apoptosis Signaling Pathways. This diagram illustrates the major apoptotic pathways activated by this compound treatment, including the mitochondrial (intrinsic) pathway, potential engagement of the extrinsic pathway, and the role of ROS generation in promoting cell death.

Flow Cytometry Methods for Apoptosis Detection

Flow cytometry offers a multiparameter approach for detecting apoptotic cells by simultaneously measuring multiple biochemical and molecular changes at the single-cell level. The technique provides high-throughput analysis capable of examining thousands of cells in minutes, allowing for robust statistical evaluation of apoptosis induction [7] [6]. Several flow cytometry-based methods have been successfully employed to study this compound-induced apoptosis, each targeting specific events in the apoptotic cascade.

The Annexin V/PI staining assay represents one of the most widely used methods for detecting early and late apoptotic stages. This method capitalizes on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently labeled Annexin V binding in the presence of calcium ions [7] [3]. Propidium iodide (PI) is simultaneously used to assess plasma membrane integrity, as it is excluded from viable and early apoptotic cells but penetrates cells with compromised membranes (late apoptotic and necrotic cells). In this compound-treated HOS cells, Annexin V/PI staining revealed a dose-dependent increase in apoptotic cells, with early apoptosis rates rising from 2.85% in controls to 48.25% after treatment with 4 μM this compound [3].

Mitochondrial membrane potential (Δψm) detection using fluorescent dyes such as rhodamine 123 or TMRM provides insights into the early stages of the intrinsic apoptotic pathway [7] [3]. These cationic dyes accumulate in active mitochondria based on the transmembrane potential, with decreased fluorescence intensity indicating dissipation of Δψm—a characteristic feature of early apoptosis. In this compound-treated cells, flow cytometric analysis with rhodamine 123 showed a dose-dependent increase in cells with depolarized mitochondria, from 11.78% in controls to 61.25% after treatment with 4 μM this compound [3].

Caspase activity assays utilize fluorescently labeled inhibitors of caspases (FLICA) that covalently bind to active caspase enzymes, providing a direct measurement of caspase activation in apoptotic cells [7]. This approach allows for specific detection of different caspases involved in the apoptotic cascade, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7). For this compound studies, poly-caspase FLICA reagents can be employed to detect overall caspase activation, or specific reagents can be used to investigate particular caspases based on the suspected pathway of activation.

Table 1: Flow Cytometry Methods for Detecting this compound-Induced Apoptosis

Method Target Stage Detected Key Reagents Applications in this compound Research
Annexin V/PI Phosphatidylserine externalization & membrane integrity Early & late apoptosis Annexin V-FITC/APC, PI Quantification of apoptosis progression in HOS, melanoma, and leukemia cells [3] [4]
Δψm Detection Mitochondrial membrane potential Early apoptosis (intrinsic pathway) Rhodamine 123, TMRM Measurement of mitochondrial dysfunction in HOS cells and melanoma cells [3] [4]
Caspase Activity Activated caspases Early-mid apoptosis FLICA reagents Detection of caspase-3, -8, and -9 activation in various cancer cell lines [7]
Cell Cycle Analysis DNA fragmentation Late apoptosis PI, RNase A Identification of sub-G1 population and cell cycle arrest in HOS and leukemia cells [2] [3]
ROS Detection Reactive oxygen species Early apoptosis DCFH-DA Measurement of oxidative stress in melanoma cells [4]

Detailed Experimental Protocols

Cell Preparation and this compound Treatment

Materials Required:

  • This compound (HY-N0699, MedChemExpress) [1]
  • Cell culture medium (RPMI 1640 or DMEM with 10% FBS) [1] [4]
  • Cancer cell lines (e.g., HOS, A375, B16, K562) [4] [3]
  • 0.25% trypsin solution [1]
  • Phosphate-buffered saline (PBS), pH 7.4
  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Maintain cancer cell lines in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO~2~ atmosphere [1] [4].
  • This compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) [1] [3].
  • Cell Treatment: Seed cells in appropriate culture vessels at a density of 1-2 × 10^5^ cells/mL and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 0-100 μM, depending on cell line sensitivity) for specified time periods (commonly 24-72 hours) [4] [3].
  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization with 0.25% trypsin-EDTA, followed by neutralization with complete medium. Centrifuge cell suspensions at 1100 rpm for 5 minutes and wash twice with PBS [1] [4].
Annexin V/Propidium Iodide Staining Protocol

Materials Required:

  • Annexin V binding buffer (10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl~2~) [7]
  • Fluorescently labeled Annexin V (FITC or APC conjugate)
  • Propidium iodide (PI) stock solution (50 μg/mL in PBS)
  • Flow cytometry tubes

Procedure:

  • Cell Staining: Resuspend cell pellet (approximately 1 × 10^6^ cells) in 100 μL of Annexin V binding buffer [7] [3].
  • Add 3-5 μL of Annexin V-FITC (or Annexin V-APC) and 2-5 μL of PI stock solution (50 μg/mL) to the cell suspension.
  • Incubation: Incubate the mixture for 15-20 minutes at room temperature (20-25°C) in the dark [7].
  • Analysis: Add 400 μL of Annexin V binding buffer to each sample and analyze by flow cytometry within 1 hour.
  • Flow Cytometry Setup: Use 488 nm excitation with emission filters appropriate for FITC (530/30 nm) and PI (585/42 nm). For Annexin V-APC, use 633-640 nm excitation with 660/20 nm emission filter [7].
  • Data Interpretation: Analyze flow cytometry data to distinguish four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [3].
Mitochondrial Membrane Potential (Δψm) Assessment

Materials Required:

  • Tetramethylrhodamine methyl ester (TMRM) or rhodamine 123
  • DMSO
  • PBS
  • Flow cytometry tubes

Procedure:

  • Probe Preparation: Prepare a 1 mM TMRM stock solution in DMSO and store protected from light at -20°C. Prepare a 1 μM working solution in PBS immediately before use [7].
  • Cell Staining: Resuspend cell pellet (approximately 1 × 10^6^ cells) in 100 μL of TMRM staining mix (prepared by adding 15 μL of 1 μM TMRM working solution to 85 μL of PBS) [7].
  • Incubation: Incubate cells for 20 minutes at 37°C protected from direct light [7].
  • Washing: Add 500 μL PBS and keep samples on ice protected from light.
  • Flow Cytometry Analysis: Analyze samples using 488 nm excitation and collect emission at 575 nm. Adjust logarithmic amplification to distinguish between viable cells (bright TMRM⁺) and apoptotic cells with dissipated Δψm (TMRM⁻) [7].

G Start Start Cell_Preparation Cell_Preparation Start->Cell_Preparation Daphnoretin_Treatment Daphnoretin_Treatment Cell_Preparation->Daphnoretin_Treatment Assay_Selection Assay_Selection Daphnoretin_Treatment->Assay_Selection AnnexinV_Protocol AnnexinV_Protocol Assay_Selection->AnnexinV_Protocol Early Apoptosis Δψm_Protocol Δψm_Protocol Assay_Selection->Δψm_Protocol Mitochondrial Function Caspase_Protocol Caspase_Protocol Assay_Selection->Caspase_Protocol Caspase Activation CellCycle_Protocol CellCycle_Protocol Assay_Selection->CellCycle_Protocol DNA Fragmentation Flow_Cytometry Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis AnnexinV_Protocol->Flow_Cytometry Δψm_Protocol->Flow_Cytometry Caspase_Protocol->Flow_Cytometry CellCycle_Protocol->Flow_Cytometry

Figure 2: Experimental Workflow for this compound Apoptosis Detection. This diagram outlines the step-by-step process from cell preparation and treatment to assay selection and data analysis for evaluating this compound-induced apoptosis using flow cytometry.

Research Applications and Findings

This compound Efficacy Across Cancer Cell Types

This compound has demonstrated broad-spectrum anti-cancer activity through apoptosis induction across diverse cancer cell lines. The compound's effects have been systematically investigated in various cancer types, revealing both common mechanisms and cell-type-specific responses. The following table summarizes key findings from apoptosis studies conducted on different cancer cell lines treated with this compound.

Table 2: this compound-Induced Apoptosis Across Cancer Cell Lines

Cancer Type Cell Line Effective Concentrations Key Apoptotic Findings Reference
Osteosarcoma HOS IC~50~: 3.89 μM (72 h) G2/M phase arrest; mitochondrial Δψm disruption; caspase-3 activation; 48.25% apoptosis at 4 μM [3]
Melanoma A375, B16 20-60 μg/mL (24 h) ROS-mediated apoptosis; increased Bax/Bcl-2 ratio; caspase-3 and -9 activation [4]
Chronic Myeloid Leukemia K562, HEL 0.25-1.00 μM (24-72 h) Megakaryocytic differentiation; slight increase in sub-G1 population; STAT3 phosphorylation [2]
Hepatocellular Carcinoma HepG2 Varies (nanoparticle delivery) Increased Bax and p53; decreased Bcl-2; enhanced efficacy with nano-delivery [8]
Osteoarthritis Model ATDC5 chondrocytes 0.5-32 μM (48 h) Inhibition of IL-1β-induced apoptosis; reduced ERS and NLRP3 inflammasome [1]
Technical Considerations and Optimization

When implementing flow cytometry for this compound apoptosis studies, several technical considerations are essential for obtaining reliable and reproducible results. First, This compound solubility can present challenges due to its hydrophobic nature, requiring appropriate solvent systems (typically DMSO) and careful preparation of working concentrations to ensure consistent delivery to cells [1] [8]. Recent advances in nano-preparation approaches have addressed solubility limitations, with studies demonstrating enhanced efficacy of this compound when delivered via glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) nanoparticles (GPP/PP-DAP) in hepatocellular carcinoma models [8].

Optimal staining conditions must be established for each apoptosis detection method, including appropriate antibody/dye concentrations, incubation times and temperatures, and compatibility of multiple fluorescent probes when performing multiparameter analyses [7]. For Annexin V staining, the presence of calcium ions is critical for PS binding, making proper formulation of Annexin V binding buffer essential. For mitochondrial membrane potential detection, controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler, should be included to validate assay performance [7].

Flow cytometry instrumentation requires proper setup and calibration, including optical alignment, fluidics stability, and compensation for spectral overlap when using multiple fluorochromes [9] [10]. The growing capability of polychromatic flow cytometry (measuring up to 17 parameters simultaneously) enables more comprehensive analysis of this compound's effects on multiple apoptotic pathways and other cellular processes simultaneously [10]. However, appropriate controls remain essential, including unstained cells, single-stained controls for compensation, and cells treated with established apoptosis inducers (e.g., staurosporine) as positive controls [7].

Conclusion and Future Perspectives

Flow cytometry provides a powerful analytical platform for investigating this compound-induced apoptosis through multiple complementary approaches. The techniques outlined in these application notes enable comprehensive characterization of the compound's effects on cancer cells, from early mitochondrial changes to late-stage apoptotic events. The consistent demonstration of this compound's ability to activate intrinsic apoptotic pathways across diverse cancer cell types highlights its potential as an anti-cancer agent, particularly when delivered through advanced nano-formulations that enhance its bioavailability and targeting efficiency [8].

Future methodological developments will likely focus on multiparameter panel design that simultaneously measures multiple apoptotic indicators along with cell surface markers and intracellular signaling events. This approach will provide deeper insights into the sequence of molecular events in this compound-induced cell death and potential cell-type-specific variations in mechanism. Additionally, live-cell imaging flow cytometry could offer temporal resolution to complement the quantitative data obtained from standard flow cytometric analyses, further enhancing our understanding of the dynamics of this compound-induced apoptosis.

References

Daphnoretin poor solubility solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the main challenge with daphnoretin in drug development? The primary challenge is its very low water solubility, which leads to poor absorption, rapid clearance from the bloodstream (short half-life), and ultimately, limited therapeutic effectiveness [1] [2].

  • What are the established strategies to improve this compound's solubility and delivery? Research points to two main strategies:

    • Nano-Formulations: Creating drug-loaded nano-micelles to encapsulate this compound, enhancing its stability and promoting accumulation in target tissues [1].
    • Protein Binding: Utilizing natural carriers like Human Serum Albumin (HSA), which can bind to this compound, acting as a carrier to improve its distribution and prolong its circulation in the body [3].
  • Is there a way to actively target this compound to specific tissues, like the liver? Yes. Nano-carriers can be modified with targeting ligands. For liver cancer, Glycyrrhetinic Acid (GA) is a highly effective ligand because it specifically binds to receptors (GA-R) that are overexpressed on liver cells and even more so on hepatocellular carcinoma cells [1].


Experimental Solutions & Protocols

Strategy 1: Liver-Targeted Nano-Micelles

This protocol outlines the creation of double-targeted nanomicelles for systemic injection, as detailed in recent studies [1].

1. Objective To prepare and characterize Glycyrrhetinic acid-conjugated PEG-PLA/PEG-PLA (GPP/PP) nanomicelles loaded with this compound for enhanced solubility and liver-targeted delivery.

2. Materials

  • Polymers: PEG₍₂₀₀₀₎-PLA₍₂₀₀₀₎, PEG₍₂₀₀₀₎-PLA₍₅₀₀₀₎, PEG₍₃₄₀₀₎-PLA₍₂₀₀₀₎, and GA-PEG₍₃₄₀₀₎-PLA₍₂₀₀₀₎.
  • Drug: Purified this compound.
  • Solvent: Organic solvent (e.g., Acetonitrile, Methanol).
  • Equipment: Rotary evaporator, ultrasonic cleaner, centrifuge.

3. Step-by-Step Protocol

  • Step 1 - Film Hydration:

    • Dissolve the polymer blend (e.g., GA-PEG-PLA and PEG-PLA) and this compound in a volatile organic solvent in a round-bottom flask.
    • Remove the solvent using a rotary evaporator at 45°C to form a thin, dry polymer-drug film on the inner wall of the flask.
    • Hydrate the film by adding deionized water and stirring at room temperature for several hours.
  • Step 2 - Micelle Harvesting:

    • Sonicate the hydrated liquid in the dark for 6 minutes to form uniform micelles.
    • Centrifuge at 3,000 rpm for 5 minutes to remove any large aggregates or unencapsulated drug.
    • Collect the supernatant containing the GPP/PP-DAP nanomicelles [1].

4. Characterization & Optimization The following table summarizes key parameters to optimize and characterize for a successful formulation:

Parameter Target / Method Purpose & Notes
Polymer Selection PEG3400-PLA2000 & GA-PEG3400-PLA2000 Optimize hydrophilic-lipophilic balance for stability and drug loading [1].
Drug Loading Univariate + Response Surface Methodology Statistically model and optimize variables like polymer:drug ratio for maximum efficiency [1].
Particle Size Dynamic Light Scattering (DLS) Aim for <200 nm to leverage the EPR effect for passive tumor targeting [1].
Targeting Glycyrrhetinic Acid (GA) modification Enables active targeting to liver hepatocytes and HCC cells via GA receptor binding [1].
Stability Size and PDI over time in storage conditions Ensure the formulation remains stable and does not aggregate for systemic injection [1].

5. In-Vitro & In-Vivo Validation

  • Cytotoxicity (CCK-8 assay): The IC₅₀ of GPP/PP-DAP should be significantly lower than that of free this compound, indicating enhanced potency [1].
  • Cellular Uptake: Fluorescence microscopy or flow cytometry can demonstrate that GA-modified micelles are endocytosed more efficiently by liver cancer cells (e.g., HepG2) than non-targeted ones [1].
  • In-Vivo Efficacy: Studies in mice with orthotopic liver tumors show that the targeted nano-preparation leads to excellent tumor inhibition and specific accumulation in the liver [1].

The workflow for this strategy can be visualized as follows:

Start Start: Prepare Materials Film Thin-Film Formation (Dissolve polymer & DAP in organic solvent, remove solvent with rotavap) Start->Film Hydrate Film Hydration (Add water, stir) Film->Hydrate Sonicate Sonicate Hydrated Liquid Hydrate->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Final Final Product: GPP/PP-DAP Nanomicelles Centrifuge->Final

Strategy 2: Human Serum Albumin (HSA) as a Drug Carrier

This method exploits the natural drug-carrying ability of serum albumin.

1. Objective To study and utilize the binding between this compound and HSA to improve this compound's solubility and pharmacokinetic profile.

2. Materials

  • HSA, this compound, Cisplatin (cDDP, if studying combination therapy).
  • Buffers (e.g., Tris-HCl).
  • Spectroscopic equipment (Fluorescence Spectrometer, UV-Vis, Circular Dichroism).

3. Protocol & Key Findings

  • Binding Analysis: Fluorescence quenching assays show that this compound statically quenches the intrinsic fluorescence of HSA, indicating strong binding, primarily at Sudlow's Site I [3].
  • Combination Effect: When combined with the chemotherapeutic drug cisplatin, the binding between this compound and HSA is enhanced. The two drugs can be co-bound at the same site on HSA, forming a stable ternary HSA-cDDP-daphnoretin complex [3].
  • Conformational Changes: Circular Dichroism spectra can be used to monitor whether the binding induces changes in the secondary structure of HSA [3].

The mechanism of this synergistic binding is illustrated below:

HSA HSA Protein Complex Stable Ternary Complex (HSA-cDDP-DAP) HSA->Complex Synergistic Enhancement DAP This compound (DAP) DAP->HSA Binds to Site I DAP->Complex Synergistic Enhancement cDDP Cisplatin (cDDP) cDDP->HSA Also Binds to Site I cDDP->Complex Synergistic Enhancement


Troubleshooting Guide

Problem Possible Cause Solution
Low Drug Loading Incorrect polymer-to-drug ratio; unsuitable polymer. Use statistical optimization (e.g., Response Surface Methodology); test different PEG-PLA molecular weights [1].
Large Micelle Size (>200 nm) Aggregation during formation; insufficient sonication. Optimize sonication time and power; filter the formulation through a membrane post-centrifugation.
Poor Targeting Efficacy Low receptor expression on cell line; insufficient ligand density. Confirm GA-R expression on your cell model (e.g., HepG2); increase the ratio of GA-PEG-PLA in the polymer blend [1].
Inconsistent Binding to HSA Protein denaturation; incorrect buffer conditions. Prepare fresh HSA solutions and store correctly; ensure the use of appropriate physiological buffers (e.g., Tris-HCl at pH 7.4) [3].

References

Core Nano-Preparation Protocol: GPP/PP-DAP

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for creating a double-targeted nano-preparation of daphnoretin (DAP) for hepatocellular carcinoma (HCC) is outlined below. This protocol is adapted from a research article that successfully developed glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid)/polyethylene glycol-block-poly (D,L-lactic acid)-DAP (GPP/PP-DAP) [1].

Preparation Method: Thin-film hydration method [1]. Key Materials: this compound (purity up to 98.12%), PEG-PLA copolymer (e.g., PEG2000-PLA2000), GA-PEG-PLA (for active targeting) [1].

The workflow for preparing and characterizing this compound nano-preparation is as follows:

G cluster_prep Preparation Phase (Thin-Film Hydration) cluster_optim Optimization & Characterization start Start Preparation step1 Dissolve polymers (PEG-PLA, GA-PEG-PLA) and drug (this compound) in organic solvent start->step1 end In Vitro/In Vivo Evaluation step2 Remove solvent via rotary evaporation at 45°C to form thin film step1->step2 step3 Hydrate film with deionized water under atmospheric pressure step2->step3 step4 Optimize formulation using Univariate Analysis and Response Surface Methodology step3->step4 step5 Characterize Nano-Preparation: Particle Size, PDI, Drug Loading, etc. step4->step5 step5->end

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during the preparation and optimization process.

Problem: Low Drug Loading or Encapsulation Efficiency
  • Potential Cause: The ratio of drug to polymer carrier is not optimal [1].
  • Solution: Systematically optimize the drug-to-polymer ratio using response surface methodology (RSM) or univariate analysis. The successful GPP/PP-DAP formulation was specifically optimized this way [1].
Problem: Nano-Preparation Instability or Particle Aggregation
  • Potential Cause: Inadequate stabilization or inappropriate particle size.
  • Solution:
    • Ensure the nano-preparation has a diameter less than 200 nm to promote stability and utilize the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting [1].
    • Use PEG-PLA copolymers, where the hydrophilic PEG shell helps stabilize the micelles and reduces phagocytosis, prolonging circulation time [1].
Problem: Insufficient Cellular Uptake or Targeting
  • Potential Cause: Lack of active targeting moieties on the nanoparticle surface.
  • Solution: Modify the polymer with targeting ligands. The GPP/PP-DAP formulation used Glycyrrhetinic Acid (GA), which specifically binds to GA receptors on liver cells. These receptors are overexpressed 1.5 to 5 times higher in liver tumor tissue compared to normal tissue, enabling active targeting [1].

Key Experimental Data for Comparison

The table below summarizes quantitative data from the foundational study for your reference in optimization and troubleshooting [1].

Parameter Details from Model Study (GPP/PP-DAP)
Purity of Separated DAP Up to 98.12% [1]
Polymer Materials PEG-PLA (e.g., PEG2000-PLA2000); GA-PEG-PLA for targeting [1]
Targeting Ligand Glycyrrhetinic Acid (GA) [1]
Particle Size Goal < 200 nm (to utilize EPR effect) [1]
Cytotoxicity (IC50) GPP/PP-DAP nano-preparation showed lower IC50 than free DAP, indicating higher potency [1]
Key Biological Findings Superior endocytosis by HepG2 cells; excellent in vivo tumor inhibition and liver targeting in orthotopic HCC models [1]

Additional Technical Notes for Your Research

Beyond the core preparation protocol, other studies highlight this compound's broader mechanisms and potential, which can inform your drug development goals.

  • Alternative Targeting Strategies: The concept of "self-targeting" natural product-based nanomedicines is emerging. Some natural products have intrinsic targeting abilities toward specific organs or cells, which can be leveraged in nano-formulations to enhance specificity and reduce side effects [2].
  • Broader Therapeutic Mechanisms: While your focus is on preparation, understanding this compound's multi-target mechanisms is valuable for justifying its development. Recent studies show it can inhibit:
    • The PI3K/AKT signaling pathway in glioblastoma, leading to reduced cell proliferation and metastasis [3].
    • The NF-κB signaling pathway in spinal cord injury models, reducing inflammation (TNF-α, IL-1β) [4].
    • Growth and induction of megakaryocytic differentiation in human chronic myeloid leukemia cells [5].

The following diagram illustrates the primary signaling pathways through which this compound exerts its pharmacological effects:

G cluster_paths Key Signaling Pathways Inhibited by DAP cluster_outcomes Biological Outcomes DAP This compound (DAP) PI3K PI3K/AKT Pathway DAP->PI3K NFkB NF-κB Pathway DAP->NFkB Other Other Effects (e.g., Apoptosis, Differentiation) DAP->Other Outcome1 Inhibited Cell Proliferation & Metastasis PI3K->Outcome1 Outcome2 Reduced Inflammation (TNF-α, IL-1β) NFkB->Outcome2 Outcome3 Induced Cell Differentiation & Growth Arrest Other->Outcome3

References

Daphnoretin Cytotoxicity Data & Assay Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental details and reported cytotoxicity data (IC50 values) for daphnoretin from recent research, which can serve as a crucial reference for your own assay optimization.

Cell Line / Model Reported IC50 Value Assay Type Key Experimental Conditions Citation
Glioblastoma (U87) ~40 μM (at 48h) MTT Incubation: 48h; Solvent: DMSO [1]
Glioblastoma (U251) ~20 μM (at 48h) MTT Incubation: 48h; Solvent: DMSO [1]
Hepatocellular Carcinoma (HepG2) Significant decrease with nano-preparation (GPP/PP-DAP) vs. free DAP CCK-8 Nano-preparation used to overcome poor solubility; Incubation: 24h [2]
Chronic Myeloid Leukemia (K562) Growth inhibition (dose- & time-dependent) Trypan Blue & CCK-8 Concentrations tested: 0.25 & 1.00 μM; Incubation: 24, 48, 72h [3]

Frequently Asked Questions & Troubleshooting

Here are answers to specific questions you might encounter during your this compound experiments.

Q1: What could cause unexpectedly low cytotoxicity or no effect in my assay?

  • Poor Aqueous Solubility: this compound has low water solubility, which can drastically reduce its effective concentration and cellular uptake [2].
    • Solution: Use a nano-delivery system. Research shows that encapsulating this compound in nanoparticles like GA-PEG-PLA/PEG-PLA significantly enhances its solubility, cellular uptake, and cytotoxic effect [2].
    • Solution: Ensure proper solvent. Dissolve this compound in DMSO and then dilute in culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%) [3] [1].

Q2: Why are my results inconsistent between replicates or assays?

  • Chemical Instability or Solvent Evaporation: If the this compound solution is not prepared fresh or stored improperly, its effective concentration may change.
    • Solution: Prepare fresh stock solutions in DMSO immediately before each experiment and avoid repeated freeze-thaw cycles.
  • Incorrect Assay Endpoint Measurement:
    • Solution: Understand your assay's mechanism. The MTT assay, for example, measures metabolic activity via mitochondrial dehydrogenases. Treating cells with MTT for too long can be cytotoxic itself and alter results. The formed formazan crystals must be properly solubilized before reading the absorbance [4].

Q3: How can I confirm that the observed cell death is due to apoptosis?

  • Use Multiple Assays: Combine your viability assay (e.g., MTT) with specific apoptosis detection methods.
    • Annexin V/PI Staining: This is a standard method for detecting early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells, and can be analyzed by flow cytometry or fluorescence microscopy [1].
    • Western Blot Analysis: Investigate the expression of key proteins in the apoptotic pathway. Studies on this compound have shown it induces apoptosis in glioblastoma cells by inhibiting the PI3K/AKT signaling pathway, leading to changes in downstream proteins [1] [5].

Key Experimental Protocols from Recent Research

To ensure your assays are set up correctly, here are condensed protocols as used in recent this compound studies.

1. MTT Assay for Cell Viability (as performed in Glioblastoma cells) [1] This workflow visualizes the key steps:

A Seed cells in 96-well plate (9x10⁴ cells/well) B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-48h C->D E Add MTT solution (10µL/well) D->E F Incubate for 4h E->F G Add DMSO (100µL/well) Solubilize formazan F->G H Measure absorbance at 450nm G->H

2. Annexin V-FITC/PI Apoptosis Assay (as performed in Glioblastoma cells) [1]

A Treat cells with this compound in 24-well plate B Harvest cells (24h incubation) A->B C Wash cells with PBS B->C D Resuspend in binding buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate 20min (37°C in dark) E->F G Analyze by flow cytometry/fluorescence microscope F->G

3. Nano-Preparation of this compound (Thin-Film Hydration Method) [2] This method is critical for overcoming solubility issues.

  • Materials: Dissolve GA-PEG-PLA/PEG-PLA copolymer and This compound in a volatile organic solvent.
  • Film Formation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator at 45°C to form a thin, dry polymer film.
  • Hydration: Add deionized water to the flask and hydrate the film under atmospheric pressure to form the drug-loaded nanomicelles (GPP/PP-DAP).
  • Characterization: The resulting nano-preparation should be characterized for size, stability, and drug loading capacity. Cytotoxicity is then tested (e.g., using CCK-8 assay) and compared against free this compound [2].

References

Daphnoretin HPLC analysis troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the biggest challenge in analyzing daphnoretin? The most significant challenge is its low aqueous solubility, which complicates sample preparation, can cause non-ideal peak shapes, and limits sensitivity [1]. Furthermore, this compound is subject to rapid clearance, resulting in a relatively short plasma half-life (T1/2), making accurate pharmacokinetic studies difficult [1].

  • What are the reported pharmacokinetic parameters of this compound? The table below summarizes key pharmacokinetic parameters from a study on rats following oral administration of a plant extract, as determined by LC-MS/MS [2].

Pharmacokinetic Parameter Value for this compound
Tmax (h) 2.92
Cmax (μg·L⁻¹) 178.00
AUC0-t (μg·L⁻¹·h) 905.89
T1/2 (h) 3.50
MRT (h) 6.95
  • How can the solubility and analytical performance of this compound be improved? A leading strategy is using nano-preparation techniques. One study successfully developed a liver-targeting nano-preparation using GA-PEG-PLA/PEG-PLA (GPP/PP-DAP) copolymers. This system encapsulates this compound, significantly improving its water solubility, cellular uptake, and therapeutic efficacy in hepatocellular carcinoma models [1].

Troubleshooting Common Issues

The following table links common HPLC problems to their potential causes and solutions specific to this compound analysis.

Symptom Potential Cause Investigative Steps & Solution
Poor Peak Shape (Tailing) Low solubility in mobile phase; Silanol interactions Use organic solvent in sample prep; Add acidic modifier (e.g., 0.1% formic acid); Use high-purity silica C18 column [3] [4].
Low Sensitivity/Recovery Adsorption to vials/column; Poor solubility Use silanized vials; Add solubility-enhancing agents; Validate recovery with spiked standards [1].
Irreproducible Retention Times Inadequate buffer capacity; Mobile phase pH shift Use sufficient buffer concentration (e.g., 10 mM); Prepare mobile phase fresh daily [4].
Extra Peaks in Chromatogram Sample degradation; Contamination Check sample stability in solvent; Use sample cleanup (SPE); Flush system with strong solvent [5] [4].

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Rat Plasma

This method provides a sensitive and accurate approach for pharmacokinetic studies [2].

  • Analytical Instrument: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
  • Internal Standard: Schisandrin.
  • Chromatographic Conditions:
    • Column: Not specified in the abstract, but a reversed-phase C18 column is typical.
    • Mobile Phase: A gradient elution was used, but specific components were not detailed in the abstract.
    • Flow Rate: Not specified.
    • Linear Range: 5 - 1,000 μg·L⁻¹ for this compound.
  • Sample Preparation:
    • Use rat plasma.
    • Add the internal standard (schisandrin) to the plasma sample.
    • Perform protein precipitation, likely with a solvent like acetonitrile or methanol.
    • Centrifuge the mixture.
    • Inject the supernatant into the LC-MS/MS system.
  • Method Validation: The method demonstrated acceptable precision and accuracy, with intra-day and inter-day relative standard deviations (RSD) less than 15.0%.
Protocol 2: HPLC-UV Analysis of this compound

This older method uses HPLC-UV and highlights the use of an automated blood sampling system [6].

  • Analytical Instrument: High-Performance Liquid Chromatograph with UV detection.
  • Internal Standard: Khellin (1 μg/mL).
  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Methanol - 10 mM NaH₂PO₄ (adjusted to pH 3.0 with H₃PO₄) in a 55:45 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 345 nm.
  • Sample Preparation:
    • Collect blood plasma.
    • Centrifuge blood samples at 3000 x g for 10 minutes.
    • Deproteinize plasma by mixing with acetonitrile containing the internal standard (khellin).
    • Centrifuge again at 8000 x g for 10 minutes.
    • Inject the supernatant into the HPLC system.

Advanced Workflow: Nano-Preparation for Enhanced Analysis

For challenges with pure this compound, an advanced approach involves creating a nano-preparation to improve its properties before analysis. The following diagram illustrates this workflow.

Start Start: Prepare Materials A Dissolve GA-PEG-PLA and PEG-PLA polymers in organic solvent Start->A B Add this compound (DAP) to solution and stir A->B C Remove solvent via rotary evaporation to form thin film B->C D Hydrate film with deionized water under atmospheric pressure C->D E Stir and sonicate hydrated liquid D->E F Centrifuge to remove large aggregates E->F End End: Obtain GPP/PP-DAP Nano-Preparation F->End

Workflow Title: Nano-Preparation of this compound via Thin-Film Hydration

This nano-preparation approach directly addresses the core issue of solubility. The resulting nano-micelles are more amenable to HPLC analysis and show enhanced targeting and cytotoxicity in bioactivity studies [1].

References

A Validated Protocol: Extracting Daphnoretin from Wikstroemia indica

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a method from a patent for extracting and initially purifying daphnoretin. This provides a reliable starting point for obtaining your crude extract [1].

Step Parameter Details
1. Raw Material Prep Plant Material Roots & stems of Wikstroemia indica [2] [3].
Preparation Air-dry, crush into powder.
2. Enzyme Treatment Enzyme Cellulase solution.
Conditions Adjust pH to 4.0-5.0, soak powder, stir at 40-50°C for 50-70 min.
3. Solvent Extraction Solvent 90-95% Ethanol.
Method Reflux extraction for 2-3 hours.
4. Initial Purification Liquid-Liquid Concentrate extract, suspend in water, partition with petroleum ether, then dichloromethane or chloroform.
Target Collect the dichloromethane or chloroform extract.

The following workflow visualizes the key purification steps after the initial solvent extraction.

Start Start: Crude Ethanol Extract LLE1 Liquid-Liquid Extraction Partition with Petroleum Ether Start->LLE1 LLE2 Liquid-Liquid Extraction Partition with Dichloromethane LLE1->LLE2 Discard petroleum ether fraction (takes non-polar impurities) Conc Concentrate Rotary Evaporation LLE2->Conc Keep dichloromethane fraction (contains this compound) CC Column Chromatography Silica Gel, Gradient Elution Conc->CC Crystal Crystallization CC->Crystal End End: Pure this compound Crystal->End

Troubleshooting Column Chromatography

Column chromatography is a critical step for purification. Here are common issues and their solutions, applicable to purifying this compound and other compounds [4].

Problem Possible Causes Solutions
Poor Separation/ Bands Too Close Incorrect solvent system (eluent). Optimize solvent polarity via TLC. Adjust gradient slowly. Use a longer column.
Tailing Peaks Active sites on silica; sample too concentrated. Use a better quality silica gel. Ensure proper sample loading. Try dry loading.
Streaking Bands Sample overloaded; insoluble impurities. Reduce sample amount. Pre-filter crude extract. Use a pre-column or guard column.
Very Slow Flow Rate Silica too fine; column too tightly packed. Use a coarser silica grade. Adjust packing pressure. Consider flash chromatography.
Compound Decomposition Compound is unstable on silica gel. Test stability with 2D-TLC. Use less active adsorbent (e.g., alumina). Minimize column run time.

The decision tree below can guide you through resolving two of the most frequent issues.

Start Start: Column Issue P1 Are bands tailing or streaking? Start->P1 P2 Is the flow rate unusually slow? P1->P2 No S1 Ensure proper sample load. Try dry loading method. P1->S1 Yes, tailing S2 Check for channeling in column. Repack the column. P1->S2 Yes, streaking S3 Use higher quality silica with lower metal content. P2->S3 No S4 Check for clogged frit. Use coarser silica or less pressure when packing. P2->S4 Yes

Analyzing Your Product: Purity & Identification

After purification, confirming the identity and purity of your this compound is essential.

  • HPLC Analysis: A common method uses a C18 reverse-phase column with a mobile phase of methanol and deionized water (e.g., 58:42, v/v). Detection is typically at 324 nm or 345 nm [5] [6]. If you experience retention time drift, ensure mobile phases are freshly prepared and well-mixed, and check for small leaks in the HPLC system [7].
  • Structural Confirmation: Compare your sample with the following characteristics from the literature:
    • Mass Spectrometry (MS): The molecular ion peak [M - H]⁻ is typically observed at m/z 351 [8].
    • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectra in DMSO-d6 are used for definitive structural confirmation [6].

References

Daphnoretin Stability Challenges & Improvement Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings & Methodology
Core Stability Problem Poor solubility and rapid clearance from the bloodstream, resulting in a short plasma half-life (approximately 3.5 hours), greatly limit its application [1].
Primary Improvement Method Construction of a double-targeted nano-delivery system using Glycyrrhetinic acid-PEG-PLA/PEG-PLA (GPP/PP-DAP) [1].
Preparation Technique Thin-film hydration method [1].
Key Outcomes The nano-preparation (GPP/PP-DAP) demonstrated lower IC50 (indicating higher potency) in vitro and superior liver-targeting and tumor inhibition effects in vivo compared to free daphnoretin [1].

Frequently Asked Questions (FAQs)

Why is this compound considered difficult to work with in drug development? The main challenges are its inherent poor water solubility and rapid clearance from the body. These properties lead to low bioavailability, a short half-life in the bloodstream, and difficulty in achieving effective drug concentrations at the target site, which severely hampers its therapeutic potential [1].

What is the scientific basis for using a nano-delivery system to improve this compound's stability? Nano-delivery systems like the GPP/PP-DAP micelles are designed to overcome the key limitations:

  • Enhanced Solubilization: The hydrophobic core of the PEG-PLA polymer encapsulates the this compound, effectively shielding it from the aqueous environment and improving its apparent solubility [1].
  • Prolonged Circulation: The hydrophilic PEG shell helps the nanoparticle evade rapid detection and clearance by the body's immune system, thereby extending its circulation time [1].
  • Active Targeting: The modification with glycyrrhetinic acid (GA) enables the nanoparticle to be actively targeted to the liver, as GA receptors are overexpressed on liver cells and especially in liver tumor tissue. This promotes the accumulation of the drug at the desired site of action [1].

Are there any specific biological factors that affect this compound's stability? Yes, its stability is highly dependent on the biological environment. A study on its stability in various biomaterials found that while it is stable in simulated gastrointestinal fluid and stomach contents, it is unstable in plasma, liver homogenates, and small intestine contents [2]. This instability in metabolic environments significantly impacts its absorption and overall bioavailability [2].

Experimental Workflow for Nano-Preparation

The following diagram illustrates the key steps involved in creating and validating the this compound-loaded nano-micelles, as detailed in the research [1]:

G Start Start: Prepare Materials A Dissolve GA-PEG-PLA/ PEG-PLA polymer and DAP in organic solvent Start->A B Form polymer-drug film via rotary evaporation A->B C Hydrate film with deionized water B->C D Characterize NPs: Size, PDI, Encapsulation Efficiency, Drug Loading C->D E In Vitro Validation: Cell uptake, Cytotoxicity (IC50) D->E F In Vivo Validation: Liver targeting, Tumor inhibition E->F Successful in vitro results

References

Leading Nano-Preparation Strategy: GPP/PP-DAP

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of the Glycyrrhetinic acid-PEG-PLA/PEG-PLA Daphnoretin (GPP/PP-DAP) nano-preparation, which is designed specifically to enhance liver-targeted delivery [1] [2].

Aspect Description and Key Parameters

| System Composition | Polymer Matrix: Blend of Glycyrrhetinic Acid-conjugated PEG-PLA (GA-PEG-PLA) and non-conjugated PEG-PLA. Mechanism: GA ligand binds to Glycyrrhetinic Acid Receptors (GA-R) overexpressed on liver cancer cells, enabling active targeting [1] [2]. | | Preparation Method | Thin-Film Hydration Method [1] [2] | | Optimization Approach | Univariate analysis followed by Response Surface Methodology (RSM) to achieve optimal formulation properties [1]. | | Key Outcomes | - Enhanced Cytotoxicity: Lower IC(_{50}) against HepG2 cells compared to free this compound.

  • Improved Targeting: Higher cellular uptake in HepG2 cells and effective accumulation in orthotopic liver tumors in vivo [1] [2]. |

Detailed Experimental Protocol

Here is the step-by-step methodology for preparing the this compound-loaded nanomicelles (GPP/PP-DAP) as described in the research [1] [2].

  • Dissolution of Polymer and Drug

    • Place the weighed amounts of PEG-PLA or the GA-PEG-PLA/PEG-PLA blend into a vial.
    • Add a suitable organic solvent (e.g., dichloromethane or acetonitrile) and stir on a magnetic stirrer until the polymers are completely dissolved.
    • Add the weighed this compound to the polymer solution and continue stirring until the drug is fully dissolved.
  • Formation of Thin Film

    • Transfer the mixed solution to a round-bottom flask.
    • Use a rotary evaporator to remove the organic solvent under reduced pressure at 45°C. This will result in a thin, dry polymer-drug film forming on the inner wall of the flask.
  • Hydration and Nanomicelle Formation

    • Add deionized water to the round-bottom flask to hydrate the film under atmospheric pressure.
    • Stir the hydrated liquid for several hours at room temperature to allow the nanomicelles to form spontaneously.
  • Post-Formation Processing

    • Sonicate the resulting nano-dispersion for 6 minutes in the dark to refine the micelle size and distribution.
    • Centrifuge the dispersion at 3,000 rpm for 5 minutes to remove any large aggregates or unencapsulated drug, collecting the supernatant containing the finished GPP/PP-DAP nanomicelles.

The entire preparation and therapeutic workflow can be visualized as follows:

workflow PolymerDrug Dissolve Polymer & this compound ThinFilm Form Thin Film (Rotary Evaporation) PolymerDrug->ThinFilm Hydration Hydrate with Water ThinFilm->Hydration Processing Sonication & Centrifugation Hydration->Processing GPPDAP GPP/PP-DAP Nanomicelles Processing->GPPDAP Injection Systemic Injection GPPDAP->Injection LiverTargeting Liver Targeting via GA Receptor Injection->LiverTargeting CellularUptake Enhanced Cellular Uptake LiverTargeting->CellularUptake TumorInhibition Potentiated Tumor Inhibition CellularUptake->TumorInhibition

Alternative & Supporting Experimental Methods

Beyond the primary nano-formulation, here are other relevant experimental approaches documented in the literature.

Method 1: Investigating Drug-Protein Interactions for Delivery

This method is used to study how this compound interacts with Human Serum Albumin (HSA), which can act as a natural drug carrier, influencing its distribution and availability [3].

  • Objective: To characterize the binding properties (affinity, mechanism, binding site) between this compound and HSA, particularly in the presence of another drug like cisplatin [3].
  • Key Techniques:
    • Multi-spectroscopic Analysis:
      • Fluorescence Quenching: Measures the decrease in intrinsic fluorescence of HSA (from Tryptophan residues) upon binding with this compound to determine binding constants and mechanism.
      • UV-Vis Absorption Spectroscopy: Provides complementary evidence for complex formation.
      • Circular Dichroism (CD) Spectroscopy: Detects conformational changes in HSA structure induced by drug binding.
    • Molecular Docking Simulation: A computational method used to predict the precise binding location and orientation of this compound on the HSA molecule [3].
Method 2: In Vitro Cytotoxicity and Uptake Assessment

This is a common follow-up to validate the efficacy of a new formulation like GPP/PP-DAP.

  • Objective: To evaluate the cell-killing effect and confirm enhanced cellular uptake of the nano-formulation compared to free this compound.
  • Key Assays:
    • Cell Viability Assay (MTT/CCK-8): Cells (e.g., HepG2 for liver cancer) are treated with different concentrations of free this compound and the nano-formulation. After incubation, a reagent like MTT or CCK-8 is added. Metabolically active cells convert this reagent into a colored formazan product, the absorbance of which is measured to calculate the IC(_{50}) value [1] [4] [5].
    • Cellular Uptake Studies: To visually confirm and quantify uptake, researchers often use flow cytometry or fluorescence microscopy if the drug or carrier is fluorescently tagged [1].

Troubleshooting Common Issues

Here are some potential challenges and solutions presented in a Q&A format.

Q1: Our nano-formulation shows low drug loading efficiency. What could be the reason?

  • A: Low loading efficiency often stems from suboptimal ratios of polymer to drug or an inappropriate preparation method. It is recommended to systematically optimize critical parameters like the GA-PEG-PLA to PEG-PLA ratio, polymer-to-drug ratio, and hydration conditions using a statistical approach like Response Surface Methodology (RSM), as successfully demonstrated in the primary research [1].

Q2: The formulated nanomicelles are unstable and precipitate over time. How can this be improved?

  • A: Ensure proper post-formation processing. Sonication is a critical step to achieve a uniform, small particle size and improve physical stability. Furthermore, the optimized formulation from the literature produced a stable and "systemically injectable" preparation, implying that the right combination of PEG-PLA types and ratios is key to creating a sterically stabilized micelle that resists aggregation [1].

Q3: We see good cellular uptake but high cytotoxicity in normal cell lines. How can we improve specificity?

  • A: The GPP/PP-DAP system addresses this through active targeting. The glycyrrhetinic acid (GA) ligand directs the micelles specifically to cells expressing the GA receptor, which is overexpressed (1.5 to 5-fold) in liver tumor tissue compared to normal liver tissue. Confirm that your formulation uses a sufficient ratio of GA-PEG-PLA to PEG-PLA to maximize this targeting effect [1] [2].

Q4: Are there any known safety concerns with this compound or its derivatives in formulation?

  • A: While pure coumarin itself may not be a strong skin irritant, some of its derivatives can be. When developing topical formulations (e.g., for local drug delivery), it is prudent to conduct preliminary skin irritation tests. One study found that this compound, among other coumarin derivatives, demonstrated a potential to cause skin irritation upon topical delivery [6].

References

Primary Strategy: Nano-Preparation for Improved Delivery

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key strategy identified for reducing daphnoretin's plasma clearance.

Strategy Mechanism of Action Key Experimental Findings Effect on Plasma Clearance
Nano-Preparation with Liver-Targeting Micelles [1] [2] Encapsulates this compound in GA-PEG-PLA/PEG-PLA micelles; improves solubility, prolongs circulation, and enables active liver targeting via Glycyrrhetinic Acid Receptors (GA-R). Increased cytotoxicity and cellular uptake in HepG2 cells; enhanced tumor inhibition and liver targeting in orthotopic liver tumor models. The rapid clearance and short plasma half-life (∼3.5 h) of free this compound are directly cited as the rationale for developing this nano-preparation [1] [2].

Experimental Protocol: Nano-Preparation Construction

For researchers looking to implement this strategy, here is a detailed methodology based on the published study [1] [2]:

  • Material Synthesis: Synthesize or source the co-polymer materials. The study used PEG~3400~-PLA~2000~ and GA-PEG~3400~-PLA~2000~ (where GA is the targeting ligand Glycyrrhetinic Acid).
  • Micelle Preparation (Thin-Film Hydration Method):
    • Dissolution: Dissolve the PEG-PLA and GA-PEG-PLA polymers in an organic solvent (e.g., acetone).
    • Drug Addition: Add this compound to the polymer solution and stir until completely dissolved.
    • Film Formation: Transfer the solution to a round-bottom flask and use a rotary evaporator (at 45°C) to remove the organic solvent, forming a thin, dry polymer-drug film.
    • Hydration: Add deionized water to the flask for hydration at atmospheric pressure to form the micelles.
    • Processing: Stir the hydrated liquid for several hours, sonicate it in the dark (e.g., for 6 minutes), and then centrifuge it (e.g., at 3,000 rpm for 5 minutes) to remove any large aggregates. The final product is the GPP/PP-DAP nano-preparation.
  • Optimization: The study optimized preparation conditions (such as the ratio of drug to polymer) using univariate analysis and response surface methodology to achieve a stable, injectable formulation with a nanoparticle size of less than 200 nm to exploit the Enhanced Permeability and Retention (EPR) effect in tumors.

The following diagram illustrates the preparation and therapeutic workflow of the this compound nano-preparation (GPP/PP-DAP):

G Start Start: Prepare Polymers and Drug A Dissolve GA-PEG-PLA/ PEG-PLA and this compound in organic solvent Start->A B Form thin film via rotary evaporation A->B C Hydrate with water to form micelles B->C D Process (sonicate, centrifuge) to get GPP/PP-DAP nano-preparation C->D E Administer via systemic injection D->E F Prolonged circulation and accumulation in liver via EPR effect and GA-R targeting E->F G Enhanced therapeutic efficacy and reduced plasma clearance F->G

Additional Considerations for Plasma Clearance

Beyond nano-preparation, you should also consider these factors that can influence drug clearance in your experiments:

  • Impact of Protein Binding: The interaction between a drug and plasma proteins (like Human Serum Albumin, HSA) is a critical factor in its clearance and distribution [3] [4]. Changes in protein binding can alter the amount of free drug available for elimination. One study found that the anticancer drug cisplatin can enhance the binding affinity of this compound to HSA [4], which could potentially influence its clearance when used in combination therapy.
  • Metabolism by CYP Enzymes: A screening study identified this compound as an inhibitor of the cytochrome P450 enzyme CYP2B6 [5]. While this points to a potential for drug-drug interactions, it also suggests that CYP2B6 might be involved in this compound's own metabolism. Investigating this metabolic pathway could reveal additional strategies to modulate its clearance.

Conclusion and Further Research

Currently, the most effective and documented strategy to reduce this compound's rapid plasma clearance is the development of targeted nano-delivery systems. The provided experimental protocol offers a concrete starting point.

For a deeper investigation, you could:

  • Study the potential synergistic effects of nano-encapsulation with CYP2B6 inhibition.
  • Explore how co-administration with other drugs (like cisplatin) that alter its protein binding might affect its pharmacokinetics.

References

Daphnoretin experimental controls optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters & Controls

The tables below summarize specific conditions from recent studies investigating daphnoretin's effects.

Table 1: In Vitro Cell Culture & Treatment Parameters

Study Focus Cell Lines Used This compound Treatment Concentrations Key Assays & Controls Positive/Drug Controls Used
Anti-glioblastoma [1] U87, U251 (GBM), HEB (normal glial cells) 10, 20, 40 µM for functional assays; MTT for IC50 MTT, EdU, Colony Formation, Wound Healing, Transwell (Migration/Invasion), ROS analysis Temozolomide (TMZ); AKT agonist (SC79) to reverse this compound effects
Megakaryocytic Differentiation in Leukemia [2] [3] K562, HEL (CML cells) 0.25, 1.00 µM for 24-72 hours Trypan Blue exclusion, CCK-8, Flow Cytometry (CD41/CD61), Morphology (Liu's stain) TPA (12-O-tetradecanoylphorbol-13-acetate), a known megakaryocytic differentiator
Chondroprotection (OA model) [4] ATDC5 chondrocytes (IL-1β-induced) 0.5, 1, 2, 4, 8, 16, 32 µM (dose-testing); 0.5-16 µM for functional studies MTT, Flow Cytometry (Annexin V/PI), qPCR, Western Blot (ERS & NLRP3 proteins) ERS inhibitor (4-PBA), NLRP3 inhibitor (CY-09) to compare mechanisms
Anti-hepatocellular Carcinoma (Nano-preparation) [5] HepG2 Treated with DAP-loaded nanomicelles (GPP/PP-DAP); free DAP compared CCK-8, Cellular uptake, In vivo imaging for liver targeting Free DAP (to compare efficacy of nano-formulation)

Table 2: In Vivo Study Parameters & Signaling Pathways

Study Focus Animal Model This compound Treatment (In Vivo) Key Findings on Mechanism & Pathways
Anti-glioblastoma [1] GBM xenograft tumor models (mice) Not specified in excerpt; study confirmed tumor suppression without significant toxicity. Targets and inactivates the PI3K/AKT signaling pathway, inducing apoptosis.
Spinal Cord Injury [6] Mouse SCI model 200 mg/kg, i.p., immediately after SCI, once daily for 3 days. Inhibits the NF-κB pathway, reducing pro-inflammatory factors (TNF-α, IL-1β).
Osteoarthritis [4] Murine DMM OA model Not specified in excerpt; study confirmed this compound alleviated OA progression in vivo. Represses Endoplasmic Reticulum Stress (ERS) and NLRP3 inflammasome activation.
SARS-CoV-2 Prevention [7] Mice, Human Volunteers Mice: 9, 18, 36 mg/kg/day for 3 days. Humans: 18 mg/kg/day for 5 days. Reduces ACE2 receptor expression by targeting the HIF-1α signaling pathway.

Troubleshooting FAQs

Here are solutions to common experimental challenges based on the gathered literature.

Q1: The solubility of this compound is poor in aqueous cell culture media. How can I overcome this?

  • Problem: Low water solubility can lead to precipitation, inaccurate dosing, and poor cellular uptake.
  • Solution: The standard method is to first dissolve this compound in DMSO to create a stock solution (e.g., 100 mM), which is then diluted in the culture medium for experiments [1] [2]. Final DMSO concentration should typically be ≤0.1% (v/v), with a vehicle control containing the same DMSO concentration. For advanced in vivo applications, consider developing a nano-formulation. One study used glycyrrhetinic acid-modified PEG-PLA nanomicelles (GPP/PP-DAP) to significantly improve solubility and enable systemic injection for liver cancer treatment [5].

Q2: I am observing unexpected cytotoxicity or no effect in my cell models. What should I check?

  • Problem: The biological activity of this compound is cell-type and pathway-dependent.
  • Solution:
    • Confirm Pathway Relevance: Ensure your cell model expresses the pathways this compound targets. Key reported pathways include PI3K/AKT [1], NF-κB [6], and STAT3 [2]. Check baseline protein levels (e.g., p-AKT, p-NF-κB) in your cells.
    • Use a Mechanistic Control: Include a known activator or inhibitor of the pathway you are studying. For example, in a glioblastoma study, using the AKT activator SC79 reversed this compound's effects, confirming the mechanism [1]. In a chondrocyte study, inhibitors of ERS (4-PBA) and NLRP3 (CY-09) were used to validate the pathway [4].
    • Test a Range of Concentrations: Conduct a full dose-response curve (e.g., from 0.5 µM to 40 µM) to find the effective window for your specific cell type, as sensitivity varies [1] [4].

Q3: How can I ensure my in vivo dosing regimen is relevant?

  • Problem: Translating in vitro findings to in vivo models requires appropriate dosing.
  • Solution: Base your initial dosing on published studies. Recent in vivo work has used:
    • 200 mg/kg (i.p.) for 3 days in a spinal cord injury model [6].
    • 9-36 mg/kg/day for 3 days in a mouse model to reduce lung ACE2 [7].
    • A clinical standard dose of 18 mg/kg/day for 5 days was shown to reduce ACE2 in the human nasal epithelium [7]. Always include a vehicle control (often saline with a small percentage of DMSO or a solubilizing agent).

Experimental Pathway Diagrams

The diagrams below illustrate the key signaling pathways affected by this compound, as identified in the research.

G cluster_path1 Anti-cancer & Pro-differentiation cluster_path2 Anti-inflammatory DAP This compound (DAP) PI3K PI3K DAP->PI3K Inhibits STAT3 STAT3 DAP->STAT3 Activates (Megakaryocytic Diff.) NF-κB Pathway NF-κB Pathway DAP->NF-κB Pathway Inhibits NLRP3 Inflammasome NLRP3 Inflammasome DAP->NLRP3 Inflammasome Inhibits AKT AKT PI3K->AKT Activates Cell Growth,\nProliferation Cell Growth, Proliferation AKT->Cell Growth,\nProliferation Promotes Cell Differentiation Cell Differentiation STAT3->Cell Differentiation Promotes TNF-α, IL-1β TNF-α, IL-1β NF-κB Pathway->TNF-α, IL-1β Induces IL-1β IL-1β NLRP3 Inflammasome->IL-1β Produces

Key Signaling Pathways Modulated by this compound

G Start Experimental Setup A1 1. Vehicle Control (DMSO in medium) Start->A1 A2 2. Positive Control (e.g., TMZ, TPA) Start->A2 A3 3. Mechanistic Control (e.g., SC79, 4-PBA) Start->A3 B1 Cell Viability Assay (MTT/CCK-8) B2 Phenotypic Assays (EdU, Colony, Wound) B3 Mechanism Validation (Western Blot, FACS) C1 IC50 / Dose-Response B1->C1 C2 Proliferation/Migration/ Differentiation Outcome B2->C2 C3 Pathway Protein Analysis (p-AKT, p-NF-κB, etc.) B3->C3

Core Workflow for In Vitro this compound Studies

References

Daphnoretin vs paclitaxel cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity and Mechanisms

The table below summarizes the anticancer profiles of daphnoretin and paclitaxel based on existing research.

Feature This compound Paclitaxel
Source Wikstroemia indica (Traditional Chinese medicine) [1] [2] Taxus brevifolia (Pacific yew tree) [3]

| Primary Molecular Target(s) | - Induces ROS-mediated mitochondrial apoptosis [4]

  • Modulates PI3K/AKT signaling pathway [5]
  • Potential β-tubulin interaction (in silico prediction) [2] | Binds to β-tubulin, stabilizing microtubules and inhibiting depolymerization [3] | | Key Mechanism of Action | - Promotes ROS generation [4]
  • Regulates apoptosis-related proteins (↑Bax, ↓Bcl-2) [1] [4]
  • Induces cell cycle arrest (e.g., G2/M phase) [2] | - Causes cell cycle arrest at G2/M phase [3]
  • Activates pro-apoptotic signaling pathways (JNK, p38 MAPK) [3]
  • Inhibits Bcl-2, promotes cytochrome c release [3] | | Reported IC₅₀ / Effective Concentrations | - A375 Melanoma: 20-60 µg/ml [4]
  • HepG2 Liver Cancer: ~20 µg/ml (free drug), lower with nano-preparation [1]
  • U251 Glioblastoma: ~40 µM (approx. 14.1 µg/ml) [5] | - Breast Cancer Cells (MCF-7, MDA-MB-231, MDA-MB-468): Effective in nanomolar range [6] | | Reported Efficacy In Vivo | - Inhibits tumor growth in liver cancer (HCC) and glioblastoma xenograft models [1] [5]
  • Exhibits anti-inflammatory effects in spinal cord injury model [7] | Well-established efficacy in various human cancers; resistance often develops [3] |

A critical finding is that paclitaxel typically exerts its cytotoxic effects in the nanomolar range [6], while this compound's activity is generally reported in the microgram per milliliter or micromolar range [4] [5]. This suggests a significant difference in potency, a key consideration for drug development.

Experimental Protocols for Key Assays

The methodologies below are commonly used for evaluating the cytotoxicity and mechanisms of compounds like this compound and paclitaxel.

Cell Viability and Proliferation Assays
  • MTT Assay: Used to determine IC₅₀ values.
    • Seed cells (e.g., 1×10⁵ cells/ml) in 96-well plates and culture for 24 hours [4].
    • Treat with a concentration gradient of the compound for a set period (e.g., 24-48 hours) [4] [5].
    • Add MTT reagent (e.g., 5 mg/ml) and incubate for 4 hours to allow formazan crystal formation [4].
    • Dissolve crystals with DMSO and measure absorbance at 490-570 nm [4] [5]. Viability is calculated relative to untreated control cells.
  • Colony Formation Assay: Assesses long-term reproductive cell death.
    • Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates [4] [5].
    • Treat with the compound for 24 hours, then replace with fresh media and culture for 1-2 weeks [4].
    • Fix cells with paraformaldehyde (e.g., 4%), stain with crystal violet (e.g., 0.1-1%), and manually count colonies (>50 cells/colony) [4] [5].
Mechanism of Action Studies
  • Apoptosis Analysis via Flow Cytometry
    • Treat cells, then harvest and resuspend in binding buffer [4] [5].
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark [4].
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [4].
  • Western Blot Analysis
    • Lyse treated cells in RIPA buffer to extract total protein [4].
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane [4].
    • Block membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., against Bax, Bcl-2, cleaved caspases) overnight at 4°C [4].
    • Incubate with HRP-conjugated secondary antibody and detect signals using chemiluminescence [4].
  • Intracellular ROS Measurement
    • Load treated cells with a fluorescent probe like DCFH-DA (10 µM) for 20-60 minutes at 37°C [4].
    • Analyze fluorescence intensity via flow cytometry or fluorescence microscopy. Increased fluorescence indicates higher ROS levels [4].
Anti-migration and Anti-invasion Assays
  • Transwell Assay
    • For migration, seed serum-starved cells in the upper chamber of a Transwell insert [5].
    • For invasion, coat the membrane with Matrigel before seeding cells [5].
    • Place medium with chemoattractant (e.g., 10% FBS) in the lower chamber. Incubate for 24-48 hours.
    • Fix, stain cells that migrate/invade through the membrane, and count under a microscope [5].

Mechanisms of Action Visualization

The diagrams below illustrate the key signaling pathways involved in the mechanisms of action for this compound and paclitaxel.

G cluster_daph This compound Pathway (Est.) cluster_pax Paclitaxel Pathway DAP This compound ROS ↑ ROS Generation DAP->ROS P53 p53 Expression DAP->P53 In HCC Bax ↑ Bax ROS->Bax P53->Bax Bcl2 ↓ Bcl-2 Bax->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis_D Apoptosis Caspase->Apoptosis_D PAX Paclitaxel Tubulin Binds β-Tubulin PAX->Tubulin Micro Stabilizes Microtubules Tubulin->Micro Arrest G2/M Phase Arrest Micro->Arrest Bcl2_P ↓ Bcl-2 Phosphorylation Arrest->Bcl2_P Bax_P ↑ Bax Arrest->Bax_P Caspase_P Caspase-9/3 Activation Bcl2_P->Caspase_P Bax_P->Caspase_P Apoptosis_P Apoptosis Caspase_P->Apoptosis_P

G Experimental Workflow for Cytotoxicity Profiling Start Cell Culture (Line Selection) Viability Viability Assay (MTT/CCK-8) Start->Viability IC50 IC50 Determination Viability->IC50 Prolif Clonogenic Assay IC50->Prolif Death Cell Death Mechanism Prolif->Death Apop Apoptosis Assay (Annexin V/Flow Cytometry) Death->Apop WB Western Blot (Pathway Analysis) Death->WB ROS_Assay ROS Measurement (DCFH-DA) Death->ROS_Assay Func Functional Assays Apop->Func WB->Func ROS_Assay->Func Mig Migration (Wound Healing) Func->Mig Trans Invasion (Transwell) Func->Trans InVivo In Vivo Validation (Xenograft Models) Mig->InVivo Trans->InVivo

Research Implications and Future Directions

The comparative data highlights distinct profiles for this compound and paclitaxel. Paclitaxel remains a highly potent, clinically established microtubule-targeting agent, though resistance is a significant challenge [3]. This compound presents a multi-target mechanism, influencing apoptosis via ROS and the PI3K/AKT pathway [4] [5], which may offer advantages for overcoming resistance or treating inflammation-associated cancers.

A promising strategy to enhance this compound's therapeutic potential is nanotechnology. Research shows that encapsulating this compound in glycyrrhetinic acid (GA)-conjugated nanoparticles (GPP/PP-DAP) significantly improves its solubility, cellular uptake, and liver-targeting efficiency, leading to a lower IC50 compared to the free drug [1] [8].

Future research should prioritize:

  • Direct comparative studies measuring IC50 values for both compounds across the same panel of cancer cell lines.
  • In vivo efficacy and toxicity comparisons in matching disease models.
  • Investigating combination therapies to determine potential synergistic effects.
  • Further exploration of nano-formulations to improve this compound's bioavailability and potency.

References

Daphnoretin's Effects on Bcl-2 & Bax Expression

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Cell Line Effect on Bcl-2 Effect on Bax Key Apoptotic Markers Citation
Osteosarcoma (HOS cells) Expression inhibited Expression induced Cytochrome c release; Caspase-3 & -9 activation [1]
Melanoma (A375 & B16 cells) Expression downregulated Expression upregulated Increased Cytochrome c, cleaved Caspase-3 & -9 [2]
Hepatocellular Carcinoma (HepG2 cells) Expression decreased Expression increased Increased p53 expression [3]
Colon Cancer Not specified Not specified Acts via Akt signaling pathway [4]
Glioblastoma (GBM) Not specified Not specified Induces apoptosis via PI3K/AKT pathway [5]

Detailed Experimental Data & Protocols

The following details the key experiments and methodologies used to generate the data above.

  • Human Osteosarcoma (HOS) Cells: Treatment with daphnoretin (IC50 of 3.89 μM at 72 hours) resulted in a dose-dependent disruption of the mitochondrial membrane potential (Δψm). This was accompanied by an increase in cytosolic cytochrome c and the activation of caspase-9 and caspase-3. Western blot analysis confirmed that these effects were driven by the downregulation of Bcl-2 and the upregulation of Bax [1].
  • Malignant Melanoma (A375 & B16) Cells: this compound treatment induced a significant increase in intracellular reactive oxygen species (ROS). Western blot analysis showed that this compound downregulated the expression of Bcl-2, caspase-3, and caspase-9, while upregulating Bax, cytochrome c, and Apaf-1. It also increased the levels of the cleaved (active) forms of caspase-3 and caspase-9, confirming the induction of mitochondria-mediated apoptosis [2].
  • Hepatocellular Carcinoma (HepG2) Cells: Studies on this compound noted that it induces apoptosis in liver cancer cells by increasing the expression of Bax and the tumor suppressor p53, while decreasing the expression of Bcl-2 [3].

Core Experimental Methodologies

The validation of this compound's effects relies on a standard set of molecular biology techniques:

  • Western Blotting: This is the primary method used to detect and quantify the expression levels of proteins like Bcl-2, Bax, cytochrome c, and caspases. Protein extracts from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target proteins [5] [2] [1].
  • Flow Cytometry: This technique is widely used for apoptosis analysis (using Annexin V/PI staining) and for measuring changes in the mitochondrial membrane potential (using fluorescent dyes like Rhodamine 123 or JC-1) [2] [1].
  • MTT Assay: This colorimetric assay measures the activity of cellular enzymes to determine cell viability and proliferation, used to calculate the half-maximal inhibitory concentration (IC50) of this compound [5] [2] [1].

Mechanism of Action: The Apoptotic Pathway

The following diagram illustrates the consolidated mitochondrial apoptotic pathway that this compound modulates based on the findings from multiple studies [2] [1] [5]:

G DAP This compound ROS ROS Generation DAP->ROS In some cell types BAX BAX ↑ DAP->BAX BCL2 BCL-2 ↓ DAP->BCL2 PI3K Inhibition of PI3K/AKT Pathway DAP->PI3K e.g., GBM, Colon Cancer ROS->BAX Mimo Mimo BAX->Mimo  Promotes BCL2->Mimo Inhibits Mito Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp Caspase-3 Activation Apaf->Casp Apop Apoptosis Casp->Apop PI3K->BCL2

Research Implications & Considerations

  • Consistent Pro-Apoptotic Mechanism: The evidence across multiple cancer types strongly supports that this compound induces mitochondrial apoptosis by shifting the Bcl-2/Bax ratio in favor of cell death [2] [1] [3].
  • Broader Signaling Pathway Involvement: this compound's effect on Bcl-2/Bax is often part of a larger mechanism. Research in glioblastoma and colon cancer indicates it also acts by inhibiting the PI3K/AKT signaling pathway, a key survival signal in cancer cells [5] [4].
  • Challenge of Solubility: A notable challenge for the therapeutic application of this compound is its poor water solubility. Research is exploring nano-preparation approaches to improve its delivery and efficacy, showing promise in hepatocellular carcinoma models [3].

References

Daphnoretin's Pro-Apoptotic Effects Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on daphnoretin-induced apoptosis from peer-reviewed studies.

Cancer Type Cell Line Key Apoptotic Markers Experimental Methods Reference
Melanoma A375 (Human), B16 (Murine) ↑ Bax, Cytochrome c, cleaved Caspase-3/9; ↓ Bcl-2 [1] [2] MTT, colony formation, Hoechst staining, flow cytometry, Western blot, ROS detection [1] [2] [1] [2]
Lung Cancer A549 (Human) ↑ Bax; ↓ Bcl-2; Altered Bax/Bcl-2 ratio [3] MTT, fluorescence microscopy (Hoechst 33342), flow cytometry (Annexin V/PI), Western blot [3] [3]
Cervical Cancer HeLa (Human) ↑ Bax (mRNA & protein), Caspase-3/9 activity; ↓ Bcl-2 (mRNA) [4] MTT, flow cytometry, Hoechst staining, RT-PCR, Western blot, JC-1 staining (ΔψM) [4] [4]
Colon Cancer Not Specified Acts via regulation of the Akt signal pathway [5] Study focuses on invasion inhibition and apoptosis acceleration [5] [5]
Osteoarthritis ATDC5 (Murine Chondrocytes) ↓ IL-1β-induced apoptosis; ↓ Bax, cleaved Caspase-3; ↑ Bcl-2 [6] MTT, flow cytometry, Western blot, qRT-PCR, H&E staining (in vivo) [6] [6]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the core methodologies used across these studies.

  • Cell Viability and Proliferation Assays:

    • MTT Assay: Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations for 24-48 hours. MTT reagent is added and incubated to form formazan crystals, which are then dissolved in DMSO. Absorbance is measured at 570-590 nm, and the inhibition rate of cell proliferation is calculated [4] [1] [3].
    • Colony Formation Assay: Cells are seeded at a low density and treated with this compound. The medium is replaced periodically, and after 2-3 weeks, cells are fixed, stained with crystal violet, and the number of visible colonies is counted to assess long-term proliferative capacity [1] [2].
  • Apoptosis Detection:

    • Flow Cytometry (Annexin V/PI Staining): After this compound treatment, cells are collected, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed immediately. This method distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4] [3] [2].
    • Nuclear Staining (Hoechst 33258/33342): Treated cells are fixed and stained with DNA-binding dyes. Apoptotic cells are identified by observing characteristic morphological changes under a fluorescence microscope, including chromatin condensation, nuclear fragmentation, and the appearance of apoptotic bodies [4] [1] [3].
  • Mechanism Analysis:

    • Western Blot: Total protein is extracted from treated cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases) and a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence kit [6] [1] [3].
    • Reactive Oxygen Species (ROS) Detection: Following treatment, cells are incubated with the fluorescent probe DCFH-DA. This cell-permeable dye is oxidized by intracellular ROS into a fluorescent compound, DCF. The fluorescence intensity, measured by flow cytometry or fluorescence microscopy, is directly proportional to the ROS levels within the cells [1] [2].
    • Mitochondrial Membrane Potential (ΔψM) Assay: The fluorescent cationic dye JC-1 is used. In healthy cells with high ΔψM, JC-1 forms aggregates that emit red light. In apoptotic cells with diminished ΔψM, it remains in a monomeric form that emits green light. The shift from red to green fluorescence is a key indicator of early apoptosis [4].

Primary Signaling Pathway in this compound-Induced Apoptosis

The collected studies consistently show that this compound triggers apoptosis mainly through the intrinsic (mitochondrial) pathway. The diagram below illustrates this key mechanism.

G cluster_ros Key Initiator cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound ROS Reactive Oxygen Species (ROS) ↑ This compound->ROS Induces BaxBcl2 Bax/Bcl-2 Ratio ↑ ROS->BaxBcl2 MitoPerm Mitochondrial Outer Membrane Permeabilization BaxBcl2->MitoPerm CytoC Cytochrome c Release MitoPerm->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Caspase3 Caspase-3 Activation Apaf1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This pathway is strongly supported by experimental evidence. For instance, in melanoma cells, this compound treatment led to increased ROS levels, a higher Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [1] [2]. Similar results, including the increased Bax/Bcl-2 ratio and caspase activation, were confirmed in lung cancer and cervical cancer cells [4] [3].

Interpretation and Research Implications

The body of evidence confirms this compound as a promising multi-target agent that promotes apoptosis in various cancer cells.

  • Context-Dependent Action: A notable finding is that this compound exhibits context-dependent biological activity. It promotes apoptosis in cancer cells but demonstrates a protective, anti-apoptotic effect in an osteoarthritis model by reducing inflammation and endoplasmic reticulum stress [6]. This dual nature is crucial for understanding its potential therapeutic window.
  • Key Research Implications:
    • ROS as a Primary Trigger: The consistency of ROS induction suggests it is a central mechanism, making antioxidant pathways a potential area of investigation for combination therapies or understanding resistance.
    • Mitochondrial Pathway Consistency: The repeated observation of the intrinsic apoptosis pathway across studies solidifies it as a primary target and validates the direction of ongoing research.
    • Therapeutic Potential: The efficacy against solid (e.g., melanoma, lung) and other cancers highlights this compound's broad applicability. Future work should focus on improving its bioavailability and conducting in-depth toxicological studies.

References

Daphnoretin IC50 Values and Anticancer Mechanisms by Cell Line

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line IC50 Value (μM) IC50 Value (μg/mL) Key Anticancer Mechanisms Citation
Osteosarcoma HOS 3.89 μM ~1.37 μg/mL G2/M cell cycle arrest; ↑ caspase-3, caspase-9, Bax, cytochrome c; ↓ Bcl-2, cyclin A, cyclin B1, cdc2 [1] [1]
Glioblastoma U87 27.7 μM (48h) ~9.76 μg/mL ↑ ROS; inactivation of PI3K/AKT signaling pathway; ↑ Bax/Bcl-2 ratio; ↑ cleaved caspase-3 & caspase-9 [2] [2]
Glioblastoma U251 31.5 μM (48h) ~11.10 μg/mL Same mechanisms as U87 cell line [2] [2]
Melanoma A375 ~40-80 μg/mL (24h)* ~40-80 μg/mL* ↑ ROS; mitochondria-mediated apoptosis; ↑ cleaved caspase-3, cleaved caspase-9, Bax, cytochrome c, Apaf-1; ↓ Bcl-2 [3] [3]
Melanoma B16 ~40-80 μg/mL (24h)* ~40-80 μg/mL* Same mechanisms as A375 cell line [3] [3]
Leukemia K562 Dose-dependent growth inhibition (1 μM, 72h) N/R Induction of megakaryocytic differentiation; ↑ polyploidy; ↑ expression of CD41 & CD61 cell surface markers [4] [4]

*The study reported IC50 values within a concentration range. N/R: Not explicitly reported in the sourced study.

The data shows that daphnoretin's effectiveness varies significantly, with the HOS osteosarcoma cell line being the most sensitive. A common mechanism across multiple cancer types is the induction of mitochondria-mediated apoptosis.

Detailed Experimental Protocols

The IC50 data was generated using standardized in vitro assays. Here are the detailed methodologies from the key studies:

  • MTT Assay for Cell Viability (HOS, U87, U251, A375, B16 cells) [3] [1] [2]:

    • Cell Seeding: Cells are seeded into 96-well plates at densities ranging from 1×10⁴ to 9×10⁴ cells per well and allowed to adhere for 24 hours.
    • Compound Treatment: Cells are treated with a range of concentrations of this compound, typically dissolved in DMSO, for a specified period (e.g., 24, 48, or 72 hours). A control group receives DMSO vehicle only.
    • MTT Incubation: After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for approximately 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
    • Solubilization and Measurement: The formazan crystals are dissolved using a solvent like DMSO. The absorbance of the solution in each well is measured at a wavelength of 490-570 nm using a microplate reader.
    • IC50 Calculation: The percentage of cell viability relative to the control group is calculated, and the IC50 value is determined from the dose-response curve.
  • Cell Growth and Viability (K562 cells) [4]:

    • Culture and Treatment: K562 cells are maintained in suspension culture and treated with this compound or a DMSO vehicle control for up to 72 hours.
    • Viability Assessment: Cell viability and growth inhibition are assessed using either:
      • Trypan Blue Exclusion: A dye that is excluded by live cells but stains dead cells blue, allowing for counting with a hemocytometer.
      • CCK-8 Assay: A tetrazolium salt-based method similar to MTT, where the water-soluble formazan dye produced is measured directly at 450 nm.

Visualizing Key Mechanisms of Action

The following diagrams illustrate the primary signaling pathways through which this compound exerts its anticancer effects, as identified in the research.

G This compound Anticancer Signaling Pathways cluster_1 Mitochondrial Apoptosis Pathway cluster_2 PI3K/AKT Pathway Inactivation cluster_3 Cell Cycle Arrest D This compound M1 ↑ Reactive Oxygen Species (ROS) D->M1 P1 Inhibition of PI3K/AKT Signaling D->P1 C1 ↓ cdc2, Cyclin A, Cyclin B1 D->C1 M2 ↑ Bax / ↓ Bcl-2 M1->M2 M3 Mitochondrial Membrane Permeabilization M2->M3 M4 Cytochrome c Release M3->M4 M5 Activation of Caspase-9 & Caspase-3 M4->M5 M6 Apoptosis M5->M6 P2 Downstream Pro-survival & Growth Signals Blocked P1->P2 P2->M6 P3 Contribution to Apoptosis P2->P3 C2 G2/M Phase Arrest C1->C2 C2->M6

Key Insights for Researchers

  • Potency Variation: The significant difference in IC50 values (e.g., ~3.89 μM in HOS vs. ~31.5 μM in U251) highlights the cell-type-specific efficacy of this compound, suggesting that its activity may depend on the unique genetic and molecular background of each cancer.
  • Common Apoptotic Pathway: Despite varying potency, a consistent finding across solid tumor cell lines is the activation of the mitochondrial (intrinsic) apoptotic pathway.
  • Alternative Mechanism in Leukemia: In K562 leukemia cells, this compound appears to act primarily by inducing megakaryocytic differentiation rather than immediately triggering massive apoptosis, pointing to a different therapeutic angle for blood cancers [4].
  • Research Implications: The strong inhibition of the PI3K/AKT pathway [2] makes this compound a particularly interesting candidate for cancers where this pathway is often hyperactive. Furthermore, its ability to induce high levels of ROS [3] [2] suggests potential for combination strategies with other pro-oxidant therapies.

References

Antitumor Activity of Daphnoretin: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type/Cell Line Model Type Key Findings Proposed Mechanisms Citation
Hepatocellular Carcinoma (HepG2) In Vivo (Mice) & In Vitro In Vivo: GPP/PP-DAP nano-preparation significantly inhibited tumor growth in mice with orthotopic liver tumors. In Vitro: Nano-preparation had lower IC50 than free daphnoretin; induced apoptosis. Increased Bax and p53 expression; decreased Bcl2 expression; enhanced liver targeting via nano-delivery. [1] [2]
Chronic Myeloid Leukemia (K562, HEL cells) In Vitro Inhibited cell growth in dose- and time-dependent manner; induced megakaryocytic differentiation. Increased phosphorylation of STAT3; enhanced expression of megakaryocytic markers CD41 and CD61. [3]
Osteosarcoma (HOS cells) In Vitro Showed potent antiproliferative effect (IC50 of 3.89 µM after 72h); induced cell cycle arrest at G2/M phase and apoptosis. Down-regulated cdc2, cyclin A, and cyclin B1; induced mitochondrial membrane disruption, cytochrome c release, and activation of caspase-9 and -3. [4]
Colon Cancer (HCT116 cells) In Vitro Identified as an invasion inhibitor and apoptosis accelerator. Regulation of the Akt signaling pathway. [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed methodology for key experiments.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This is a standard method used to assess the inhibitory effect of a compound on cell growth [4].

  • Cell Seeding: Plate cells (e.g., HOS, K562) in a 96-well microtiter plate at a density of 1×10⁴ to 3×10⁴ cells/well, depending on the cell line.
  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1%). Include control wells with vehicle (DMSO) only.
  • Second Incubation: Incub the plates for a further 24, 48, or 72 hours.
  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value (concentration that inhibits cell growth by 50%) can then be calculated.
In Vivo Efficacy Study in Orthotopic Liver Cancer Model

This protocol is based on the study that used a nano-preparation of this compound (GPP/PP-DAP) [1] [2].

  • Animal Model: Use Kunming (KM) mice or other appropriate immunodeficient mice.
  • Tumor Implantation: Implant murine H22 hepatoma carcinoma cells into the liver to establish an orthotopic liver cancer model.
  • Grouping and Dosing: Randomize tumor-bearing mice into groups (e.g., control, free this compound, GPP/PP-DAP nano-preparation). Administer treatments via intravenous injection.
  • Tumor Monitoring: Monitor tumor growth over a set period (e.g., 2-3 weeks) using in vivo imaging systems or by measuring tumor size and weight at the endpoint.
  • Evaluation: Compare tumor inhibition rates and body weight changes between groups to evaluate efficacy and systemic toxicity.

Signaling Pathways in Anticancer Mechanisms

The anticancer effects of this compound are associated with the modulation of several key cellular signaling pathways. The diagram below illustrates these mechanisms based on in vitro evidence.

G cluster_path1 Pro-Apoptotic Pathway cluster_path2 Cell Cycle Arrest cluster_path3 Differentiation & Other Pathways This compound This compound P1 Mitochondrial Pathway Activation This compound->P1 In Osteosarcoma HOS Cells C1 G2/M Phase Arrest This compound->C1 In Osteosarcoma HOS Cells D1 Megakaryocytic Differentiation This compound->D1 In Leukemia K562/HEL Cells D3 Akt Signal Pathway Regulation This compound->D3 In Colon Cancer HCT116 Cells D4 NF-κB Pathway Inhibition This compound->D4 In Spinal Cord Injury Models P2 ↑ Bax / ↓ Bcl-2 P1->P2 P3 Cytochrome c Release P2->P3 P4 Caspase-9 & Caspase-3 Activation P3->P4 P5 Apoptosis P4->P5 C2 Downregulation of: cdc2, Cyclin A, Cyclin B1 C1->C2 D2 ↑ p-STAT3 D1->D2

Key Takeaways and Research Implications

  • Promising Multi-Target In Vitro Activity: this compound demonstrates potent effects against a range of cancer cell lines in laboratory studies, working through induction of apoptosis, cell cycle arrest, and differentiation [3] [4].
  • The Nano-Delivery Solution: The most compelling in vivo result comes from a study using a specialized nano-preparation (GPP/PP-DAP), which was developed to overcome this compound's inherent poor solubility and rapid clearance [1] [2]. This highlights a critical challenge and a potential solution for its future development.
  • Gap in Conventional In Vivo Data: There is a noticeable lack of published studies demonstrating the efficacy of non-formulated, free this compound in standard animal tumor models. This represents a significant gap that needs to be addressed to fully validate its therapeutic potential.

The available data strongly supports this compound as a candidate for further anticancer research. Future work should prioritize in vivo validation using advanced drug delivery systems to unlock its full potential.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.05830272 g/mol

Monoisotopic Mass

352.05830272 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Q3KY3LH

Other CAS

2034-69-7

Wikipedia

Daphnoretin

Dates

Last modified: 08-15-2023
1. Feng, N.K.O., Chang, Y.L., Kuo, Y.H., et al. Daphnoretin, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey Biochem J. 295(Pt 1), 321-327 (1993).
2. Ho, W.-S., Xue, J.-Y., Sun, S.S.M., et al. Antiviral activity of daphnoretin isolated from Wikstroemia indica Phytother. Res. 24(5), 657-661 (2010).
3. Gu, S., and He, J. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells Molecules 17(1), 598-612 (2012).
4. Yu, S., Guo, H., Gao, X., et al. Daphnoretin: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway Biomed. Pharmacother. 111, 1013-1021 (2019).
5. Chen, C., et al.: Int. Immunopharmacol., 51, 25-30 (2017); Yan, Z., et al.: Acta Physiol. Plant., 38, 1-10 (2016)

Explore Compound Types